Product packaging for 3-(Chloromethyl)-1-methyl-1H-pyrazole(Cat. No.:CAS No. 84547-64-8)

3-(Chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1267674
CAS No.: 84547-64-8
M. Wt: 130.57 g/mol
InChI Key: DHOBZYGMEYEAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Chloromethyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2 B1267674 3-(Chloromethyl)-1-methyl-1H-pyrazole CAS No. 84547-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOBZYGMEYEAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329797
Record name 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-64-8
Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, outlines a probable synthetic route, and explores its significant role as a reactive intermediate in the synthesis of bioactive molecules. A particular focus is placed on its application in the development of Janus kinase (JAK) inhibitors, a critical class of drugs for treating various cancers and inflammatory diseases. This guide includes detailed experimental protocols for the synthesis of pyrazole-based JAK inhibitors and visual representations of synthetic pathways and the biological signaling cascade they target.

Introduction

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities.[1] Among these, this compound (CAS Number: 84547-64-8) serves as a versatile synthetic intermediate. Its unique structure, featuring a reactive chloromethyl group attached to a stable pyrazole core, makes it an ideal starting material for introducing the 1-methylpyrazole moiety into larger, more complex molecules. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information for its effective utilization in drug design and development projects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 84547-64-8
Molecular Formula C₅H₇ClN₂
Molecular Weight 130.58 g/mol
Boiling Point 146-148 °C
Physical Form Liquid or Solid
Storage Temperature Inert atmosphere, store in freezer, under -20°C
Purity Typically ≥98%
InChI Key DHOBZYGMEYEAEM-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)CCl

Synthesis of this compound

3.1. Proposed Synthetic Pathway

The synthesis would likely proceed via two main steps:

  • Hydroxymethylation of 1-methylpyrazole: This can be achieved through a reaction with formaldehyde or paraformaldehyde under appropriate conditions.

  • Chlorination of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole: The resulting alcohol can then be converted to the desired chloromethyl compound using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

A visual representation of this proposed synthetic workflow is provided in the following diagram.

G Proposed Synthesis of this compound cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination 1_Methylpyrazole 1-Methylpyrazole Reaction1 Hydroxymethylation 1_Methylpyrazole->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 3_Hydroxymethyl_1_methyl_1H_pyrazole 3-(Hydroxymethyl)-1-methyl-1H-pyrazole Reaction1->3_Hydroxymethyl_1_methyl_1H_pyrazole Reaction2 Chlorination 3_Hydroxymethyl_1_methyl_1H_pyrazole->Reaction2 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction2 3_Chloromethyl_1_methyl_1H_pyrazole This compound Reaction2->3_Chloromethyl_1_methyl_1H_pyrazole

Caption: Proposed two-step synthesis of this compound.

Role in Drug Discovery: A Key Building Block for Kinase Inhibitors

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[2] this compound is a valuable reagent for introducing the 1-methyl-3-pyrazolylmethyl moiety into drug candidates. The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, thus serving as a versatile handle for molecular elaboration.

A prominent application of pyrazole derivatives is in the development of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2]

4.1. Targeting the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and apoptosis.[4][5] Aberrant activation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[4][6] Consequently, inhibitors of JAKs have emerged as effective therapeutic agents.

Several potent and selective JAK inhibitors are based on a pyrazole core.[7][8] The pyrazole ring system is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.[2]

The general mechanism of the JAK/STAT signaling pathway is illustrated in the diagram below.

G Simplified JAK/STAT Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive Inactive STAT JAK->STAT_inactive Phosphorylation STAT_active Active STAT Dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Overview of the JAK/STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.

Experimental Protocols: Synthesis of Pyrazole-Based JAK Inhibitors

The following protocols are adapted from the literature and describe the synthesis of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors, illustrating how a pyrazole core is incorporated into a biologically active scaffold.[4]

5.1. General Procedure for the Synthesis of 2,5-disubstituted-N-phenylpyrimidin-4-amine Intermediates

To a solution of a 5-substituted-2,4-dichloropyrimidine in an appropriate solvent (e.g., isopropanol), an equivalent of the desired aniline is added. The reaction mixture is stirred at reflux for a specified time until the reaction is complete (monitored by TLC). After cooling, the precipitate is filtered, washed with a suitable solvent (e.g., ether), and dried to yield the intermediate product.

5.2. General Procedure for the Synthesis of N-substituted-5-substituted-N- (1H-pyrazol-4-yl)pyrimidine-2,4-diamine Final Products

A mixture of the 2,5-disubstituted-N-phenylpyrimidin-4-amine intermediate, 1H-pyrazol-4-amine, and an acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent (e.g., n-butanol) is heated at a high temperature (e.g., 130 °C) for an extended period (e.g., 48 hours). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the final pyrazole-based JAK inhibitor.

Table 2: Representative Data for Synthesized Pyrazole-Based JAK Inhibitors [4]

Compound IDR¹ SubstituentR² SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a H2,4-dichloro-5-methoxyphenyl18.613.515.8
3f H4-phenoxyphenyl3.42.23.5
11b -4-(4-methylpiperazin-1-yl)phenyl10.34.111.2

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is prominently demonstrated in the development of potent kinase inhibitors, such as those targeting the JAK/STAT signaling pathway. This technical guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and application, thereby facilitating its use in the creation of novel therapeutics. The provided experimental frameworks and pathway diagrams serve as practical tools for the design and execution of research in this exciting area of medicinal chemistry.

References

An In-Depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of a wide range of more complex molecules with diverse biological activities. This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications, particularly in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a compound with the molecular formula C₅H₇ClN₂. Its key quantitative properties are summarized below for easy reference and comparison. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Weight 130.58 g/mol
CAS Number 84547-64-8
Linear Formula C₅H₇ClN₂
Boiling Point 146-148 °C[1][2]
Density 1.2 g/cm³[2]
Physical Form Liquid or Solid
pKa 1.31 ± 0.10 (Predicted)[2]
Storage Temperature Inert atmosphere, store in freezer, under -20°C

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and representative laboratory-scale synthesis can be outlined based on established chemical principles. The chloromethylation of a pyrazole precursor is a common strategy.

Objective: To synthesize this compound from 1-methyl-1H-pyrazole-3-methanol.

Materials:

  • 1-methyl-1H-pyrazole-3-methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole-3-methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath to 0°C. Add thionyl chloride dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. The molar ratio of thionyl chloride to the alcohol is typically 1.1:1 to ensure complete conversion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid byproduct. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Applications in Drug Development

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[3][4][5][6] These compounds exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.[3][5]

This compound serves as a key intermediate in the synthesis of more complex pyrazole derivatives. The chloromethyl group is a reactive handle that allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of diverse molecular architectures. This versatility makes it an important building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it can be used to synthesize kinase inhibitors, which are a major class of anticancer drugs.[4][7]

Visualizations

The following diagrams illustrate the logical flow and relationships pertinent to the synthesis and application of this compound.

Synthesis_Workflow Reactant 1-methyl-1H-pyrazole-3-methanol in Anhydrous DCM ReactionStep Chlorination (0°C to RT) Reactant->ReactionStep Reagent Thionyl Chloride (SOCl₂) Reagent->ReactionStep Dropwise Addition Workup Quenching (NaHCO₃) & Extraction ReactionStep->Workup Product Crude Product Workup->Product Purification Purification (Distillation/Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct Logical_Relationship Core This compound (Building Block) Reaction Nucleophilic Substitution (at Chloromethyl group) Core->Reaction used in Derivatives Diverse Pyrazole Derivatives Reaction->Derivatives generates Screening High-Throughput Screening Derivatives->Screening tested via Leads Hit/Lead Compounds Screening->Leads identifies Optimization Lead Optimization Leads->Optimization undergoes Candidate Drug Candidate Optimization->Candidate yields

References

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(chloromethyl)-1-methyl-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the preparation of the precursor alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, followed by its chlorination to yield the final product. This document includes detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step sequence:

  • Reduction of a carboxylate precursor: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanol from methyl 1-methyl-1H-pyrazole-3-carboxylate.

  • Chlorination of the alcohol: Conversion of (1-methyl-1H-pyrazol-3-yl)methanol to this compound.

This pathway offers a reliable and scalable method for the production of the target compound.

Experimental Protocols

Step 1: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanol

This procedure is adapted from a general method for the reduction of pyrazole carboxylates.

Materials:

  • Methyl 1-methyl-1H-pyrazole-3-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 1-methyl-1H-pyrazole-3-carboxylate (22.0 g, 157.14 mmol) in anhydrous tetrahydrofuran (150 mL) is prepared.

  • The solution is cooled to 0-5 °C using an ice/water bath.

  • Lithium aluminium hydride (11.9 g, 314.29 mmol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled back to 0 °C.

  • The reaction is quenched by the slow, dropwise addition of 15 mL of water. Caution: This is a highly exothermic reaction and should be performed with extreme care.

  • The resulting slurry is diluted with 200 mL of dichloromethane and stirred vigorously.

  • Anhydrous sodium sulfate is added to the mixture to remove water, and the suspension is stirred for an additional 30 minutes.

  • The solid is removed by filtration, and the filter cake is washed with dichloromethane.

  • The combined organic filtrates are concentrated under reduced pressure to yield (1-methyl-1H-pyrazol-3-yl)methanol as a light yellow liquid.[1]

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the chlorination of a primary alcohol using thionyl chloride, a common and effective method for this transformation.

Materials:

  • (1-methyl-1H-pyrazol-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (1-methyl-1H-pyrazol-3-yl)methanol (e.g., 1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Step Reactant Product Reagents Solvent Yield Reference
1Methyl 1-methyl-1H-pyrazole-3-carboxylate(1-methyl-1H-pyrazol-3-yl)methanolLiAlH₄THF, CH₂Cl₂35%[1]
2(1-methyl-1H-pyrazol-3-yl)methanolThis compoundSOCl₂CH₂Cl₂N/AGeneral Method

Note: The yield for Step 2 is not provided as it is a generalized protocol. Actual yields may vary depending on the specific reaction conditions and scale.

Logical Workflow

The following diagram illustrates the synthesis pathway from the starting ester to the final chlorinated product.

Synthesis_Pathway Start Methyl 1-methyl-1H- pyrazole-3-carboxylate Intermediate (1-methyl-1H-pyrazol-3-yl)methanol Start->Intermediate   Reduction (LiAlH₄, THF) Product 3-(Chloromethyl)-1-methyl- 1H-pyrazole Intermediate->Product   Chlorination (SOCl₂, CH₂Cl₂)

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in a wide array of pharmacologically active molecules. The presence of a reactive chloromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring makes it a valuable intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical and Physical Properties

This compound is a clear, light yellow liquid at room temperature. It is characterized by the following physicochemical properties:

PropertyValueSource(s)
CAS Number 84547-64-8[1]
Molecular Formula C₅H₇ClN₂[1]
Molecular Weight 130.58 g/mol [1]
Boiling Point 146-148 °C[1]
Density 1.2 g/cm³
pKa (Predicted) 1.31 ± 0.10
Physical Form Liquid
Color Clear, light yellow
Storage Temperature 2-8°C or under -20°C in an inert atmosphere[2]

Synthesis and Experimental Protocols

Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole: 5-Benzo[2][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole[2]

This procedure details the regioselective synthesis of a 1,3,5-trisubstituted pyrazole, which involves the reaction of an N-monosubstituted hydrazone with a nitroolefin. This methodology can be conceptually adapted for the synthesis of other substituted pyrazoles.

Experimental Protocol:

  • Hydrazone Formation:

    • To a solution of 4-chlorobenzaldehyde (5.00 g, 35.5 mmol) in methanol (200 mL) in a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and a rubber septum, add methylhydrazine (1.9 mL, 35.5 mmol) dropwise via syringe over 3 minutes.

    • Stir the reaction mixture at room temperature for 2 hours to complete the formation of the hydrazone. The progress of the reaction can be monitored by ¹H NMR spectroscopy.[1]

  • Cycloaddition:

    • Remove the septum and add 3,4-methylenedioxy-β-nitrostyrene (5.50 g, 28.5 mmol) as a solid in one portion to the reaction mixture.

    • Stir the reaction mixture at room temperature, open to the atmosphere, for 72 hours.[1]

  • Work-up and Purification:

    • Replace the condenser with a pressure-equalizing addition funnel and add water (60 mL) to the mixture over 20 minutes.

    • Stir the resulting suspension at room temperature for an additional hour.

    • Collect the yellow solid that forms by vacuum filtration using a fritted glass Büchner funnel, washing with approximately 30 mL of a 1:1 methanol/water mixture.

    • Suction-dry the solid overnight.

    • Recrystallize the crude product from a minimum amount of boiling methanol.

    • Collect the purified product by suction filtration as a fine brown powder.

Logical Workflow for the Synthesis:

G cluster_hydrazone Hydrazone Formation cluster_cycloaddition Cycloaddition cluster_workup Work-up & Purification 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Hydrazone Hydrazone 4-Chlorobenzaldehyde->Hydrazone Methanol, RT, 2h Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Pyrazole_Product 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl) -1-methyl-1H-pyrazole Hydrazone->Pyrazole_Product RT, 72h Nitroolefin 3,4-Methylenedioxy- β-nitrostyrene Nitroolefin->Pyrazole_Product Precipitation Add Water Pyrazole_Product->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallize from Methanol Filtration->Recrystallization Final_Product Purified Pyrazole Recrystallization->Final_Product

Caption: General workflow for the synthesis of a 1,3,5-trisubstituted pyrazole.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar pyrazole derivatives, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the chloromethyl group, and the two protons on the pyrazole ring.

  • N-CH₃: A singlet around 3.7-4.0 ppm.

  • CH₂Cl: A singlet around 4.5-4.8 ppm.

  • Pyrazole Ring Protons (H4 and H5): Two doublets in the aromatic region (typically 6.0-7.5 ppm), with a small coupling constant characteristic of protons on a five-membered heterocyclic ring. For 3-methylpyrazole, the H4 and H5 protons appear at approximately 6.1 ppm and 7.4 ppm, respectively, with a coupling constant of about 2.2 Hz.[3]

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

  • N-CH₃: A signal in the aliphatic region, typically around 35-40 ppm.

  • CH₂Cl: A signal for the chloromethyl carbon, expected around 40-45 ppm.

  • Pyrazole Ring Carbons (C3, C4, and C5): Three signals in the aromatic/heteroaromatic region. For 3-methylpyrazole, the C3, C4, and C5 carbons appear at approximately 148 ppm, 105 ppm, and 134 ppm, respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • C-H stretching (aromatic): Above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Below 3000 cm⁻¹.

  • C=N and C=C stretching (pyrazole ring): In the region of 1400-1600 cm⁻¹.

  • C-Cl stretching: A strong absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the chloromethyl group and fragmentation of the pyrazole ring.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the presence of the chloromethyl group, which is a good electrophilic site susceptible to nucleophilic substitution reactions.[4]

Nucleophilic Substitution

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, alcohols, and carbanions, to introduce a wide range of functional groups at the 3-position of the pyrazole ring. This reactivity makes it a key intermediate for the synthesis of diverse pyrazole-containing compounds with potential biological activities.

General Reaction Scheme:

G Start This compound Product 3-(Substituted-methyl)-1-methyl-1H-pyrazole Start->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product S N Reaction Leaving_Group Cl⁻

Caption: Nucleophilic substitution at the chloromethyl group.

Stability

Chloromethyl-substituted heterocyclic compounds can exhibit limited stability, particularly in the presence of moisture or at elevated temperatures, where they may be prone to hydrolysis or degradation.[5] It is recommended to store the compound at low temperatures (2-8°C or under -20°C) in an inert atmosphere to minimize degradation.[2]

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This compound serves as a valuable intermediate in the synthesis of novel pyrazole-based drug candidates. The ability to introduce diverse functionalities via nucleophilic substitution at the chloromethyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific biological activities for this compound itself are not extensively documented, its role as a precursor to pharmacologically active molecules is of significant interest to the pharmaceutical industry.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its well-defined chemical and physical properties, coupled with the reactivity of the chloromethyl group, provide a versatile platform for the creation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and stability is crucial for its effective utilization in research and pharmaceutical applications. This technical guide provides a foundational understanding of these core aspects to aid researchers and scientists in their endeavors.

References

Spectroscopic Characterization of 3-(Chloromethyl)-1-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(Chloromethyl)-1-methyl-1H-pyrazole. Due to the limited availability of published experimental data for this specific molecule, this document combines available experimental information with predicted data based on the analysis of analogous pyrazole derivatives. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2950-3000MediumC-H stretch (aromatic and methyl)
1500-1550Medium-StrongC=N stretch (pyrazole ring)
1400-1450MediumC-H bend (methyl)
1250-1350StrongC-N stretch
650-750StrongC-Cl stretch

Note: This data is based on a publicly available FTIR spectrum and typical IR absorption frequencies for similar functional groups.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4Doublet1HH5 (pyrazole ring)
~6.2Doublet1HH4 (pyrazole ring)
~4.6Singlet2H-CH₂Cl
~3.8Singlet3HN-CH₃

Note: This is predicted data based on typical chemical shifts for protons in similar chemical environments in pyrazole derivatives. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ, ppm)Assignment
~148C3 (pyrazole ring)
~130C5 (pyrazole ring)
~106C4 (pyrazole ring)
~40-CH₂Cl
~36N-CH₃

Note: This is predicted data based on typical chemical shifts for carbon atoms in analogous pyrazole structures.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Abundance (%)Assignment
130/132High[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes)
95Moderate[M - Cl]⁺
81High[M - CH₂Cl]⁺ (loss of chloromethyl radical)
54ModerateFragmentation of pyrazole ring

Note: This is predicted data. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 0-200 ppm, a larger number of scans may be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • For KBr pellet (solid samples): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • For thin film (liquid samples): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent/KBr).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with liquid chromatography.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values. For halogenated compounds, it is crucial to observe the isotopic pattern of the molecular ion peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structural Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Conclusion MS Mass Spectrometry (MS) MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag Provides IR Infrared (IR) Spectroscopy Func_Groups Functional Groups IR->Func_Groups Identifies NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Connectivity & Chemical Environment NMR->Connectivity Determines Structure Structural Elucidation of This compound MW_Frag->Structure Func_Groups->Structure Connectivity->Structure

Spectroscopic analysis workflow.

An In-depth Technical Guide to the Reactivity Profile of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 3-(chloromethyl)-1-methyl-1H-pyrazole, a versatile building block in organic synthesis. The presence of a reactive chloromethyl group on the pyrazole ring allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional molecules. This document details its core reactivity, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, supported by data from analogous systems where direct experimental information is limited.

Core Reactivity Principles

The primary site of reactivity in this compound is the C-Cl bond of the chloromethyl group. This group behaves as a benzylic-like halide, readily undergoing nucleophilic substitution reactions (SN2). The electron-rich nature of the pyrazole ring can influence the reactivity of this position. Furthermore, the chloromethyl group can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

This compound is expected to react readily with a wide range of nucleophiles to afford the corresponding substituted pyrazole derivatives. These reactions typically proceed via an SN2 mechanism.

G reactant This compound product 3-(Substituted methyl)-1-methyl-1H-pyrazole reactant->product Sɴ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->reactant leaving_group Cl⁻

Table 1: Predicted Nucleophilic Substitution Reactions and Conditions

NucleophileReagent ExampleProductTypical Conditions
AzideSodium azide (NaN₃)3-(Azidomethyl)-1-methyl-1H-pyrazoleDMF, rt to 80 °C
CyanidePotassium cyanide (KCN)(1-Methyl-1H-pyrazol-3-yl)acetonitrileAprotic solvent (e.g., CH₃CN, DMSO), elevated temperature.[1]
AminesPrimary/Secondary Amines (R₂NH)3-(Aminomethyl)-1-methyl-1H-pyrazolePolar solvent, often with a non-nucleophilic base
ThiolsThiophenol (PhSH)3-(Phenylthiomethyl)-1-methyl-1H-pyrazoleBase (e.g., NaH, K₂CO₃), THF or DMF
Alcohols/PhenolsSodium Phenoxide (NaOPh)3-(Phenoxymethyl)-1-methyl-1H-pyrazoleAprotic solvent (e.g., DMF, THF)
Experimental Protocol: Synthesis of 3-(Azidomethyl)-1-methyl-1H-pyrazole (Analogous System)

A solution of this compound (1.0 eq) in dimethylformamide (DMF) is treated with sodium azide (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloromethyl group of this compound can also serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of more complex pyrazole derivatives with new C-C and C-N bonds.

Suzuki-Miyaura Coupling

This reaction enables the formation of a C(sp³)-C(sp²) bond by coupling the chloromethyl group with an aryl or vinyl boronic acid.[2][3]

G reactant1 This compound product 3-(Arylmethyl)-1-methyl-1H-pyrazole reactant1->product reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd Catalyst + Ligand catalyst->product Base, Solvent, Heat

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp³)-C(sp) bond between the chloromethyl group and a terminal alkyne.

G reactant1 This compound product 3-(Alkynylmethyl)-1-methyl-1H-pyrazole reactant1->product reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst, Cu(I) co-catalyst catalyst->product Base, Solvent

Buchwald-Hartwig Amination

While direct Buchwald-Hartwig amination on a chloromethyl group is less common than on aryl halides, related transformations on benzylic-type chlorides have been reported. This reaction would facilitate the formation of a C(sp³)-N bond.[4]

G reactant1 This compound product 3-(Aminomethyl)-1-methyl-1H-pyrazole reactant1->product reactant2 R₂NH reactant2->product catalyst Pd Catalyst + Ligand catalyst->product Base, Solvent, Heat

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions and Conditions

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(OAc)₂ / PCy₃·HBF₄K₃PO₄Toluene/H₂O
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / Buchwald LigandNaOtBu or K₂CO₃Toluene or Dioxane
Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous Chloromethyl-Heterocycle

To a mixture of the chloromethyl-heterocycle (1.0 eq), arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a toluene/water (4:1) mixture, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired coupled product.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common route involving the chlorination of the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol.

G start 3-Methyl-1-methyl-1H-pyrazole intermediate (1-Methyl-1H-pyrazol-3-yl)methanol start->intermediate Oxidation product This compound intermediate->product Chlorination reagent1 Oxidizing Agent reagent1->intermediate reagent2 Chlorinating Agent (e.g., SOCl₂) reagent2->product

Experimental Protocol: Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol

To a solution of 1,3-dimethylpyrazole (1.0 eq) in a suitable solvent, an oxidizing agent such as selenium dioxide can be used to selectively oxidize one of the methyl groups to the corresponding alcohol. The reaction is typically carried out at elevated temperatures. After an aqueous workup, the product can be isolated and purified by distillation or chromatography.

Alternatively, the reduction of a corresponding ester, such as methyl 1-methyl-1H-pyrazole-3-carboxylate, with a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent affords (1-methyl-1H-pyrazol-3-yl)methanol in good yield.

Experimental Protocol: Chlorination of (1-Methyl-1H-pyrazol-3-yl)methanol

(1-Methyl-1H-pyrazol-3-yl)methanol (1.0 eq) is dissolved in an inert solvent like dichloromethane. The solution is cooled to 0 °C, and thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give this compound.

Conclusion

This compound is a highly versatile and reactive building block. Its chloromethyl group readily participates in nucleophilic substitution reactions with a variety of nucleophiles and serves as an effective electrophile in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and potentially Buchwald-Hartwig aminations. This diverse reactivity profile makes it an attractive starting material for the synthesis of a wide array of functionalized pyrazole derivatives for applications in medicinal chemistry and materials science. The experimental protocols provided, based on analogous systems, offer a solid foundation for researchers to develop specific synthetic routes tailored to their needs.

References

A Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-1-methyl-1H-pyrazole, a key building block for the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, and applications in synthetic chemistry, particularly in the development of kinase inhibitors.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The typical purity offered is ≥95%, with some suppliers providing higher purity grades. It is important to consult the supplier's certificate of analysis for lot-specific purity information.

Table 1: Commercial Suppliers of this compound

SupplierPurityNotes
Apollo Scientific97%
SynQuest Laboratories97.0%
Matrix Scientific95%
Crysdot95+%
Chemenu95+%
Biosynth CarbosynthNot specifiedAvailable as the hydrochloride salt.
Capot Chemical Co., Ltd.98%

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84547-64-8[1][2]
Molecular Formula C₅H₇ClN₂[2]
Molecular Weight 130.58 g/mol [2]
Appearance Clear, light yellow liquid
Boiling Point 146-148 °C
Density 1.2 g/mL
pKa 1.31 ± 0.10 (Predicted)
Vapor Pressure 0.219 mmHg at 25°C[2]
Refractive Index 1.55[2]
Storage Temperature 2-8°C

Chemical Reactivity and Synthetic Applications

This compound is a versatile bifunctional molecule. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, making it a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets. The chloromethyl group at the 3-position is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of the 1-methyl-1H-pyrazol-3-yl)methyl moiety into a wide range of molecules.

The pyrazole core is a common feature in many approved drugs and clinical candidates, valued for its metabolic stability and synthetic tractability.

General Reactivity

The pyrazole ring system can exhibit both nucleophilic and electrophilic character depending on the reaction conditions and the nature of the substituents. The nitrogen atoms can act as hydrogen bond acceptors, and the C-H bonds can act as hydrogen bond donors. The chloromethyl group is the primary site of reactivity for this compound, making it an excellent alkylating agent for various nucleophiles.

G reagent This compound product Substituted Pyrazole Derivative reagent->product S_N2 Reaction nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Alcohol) nucleophile->product hcl HCl product->hcl

Figure 1. General reaction scheme for the nucleophilic substitution of this compound.

Experimental Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors

The utility of this compound as a synthetic building block is exemplified by its use in the preparation of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. The pyrazole scaffold is a common feature in many kinase inhibitors.

Representative Experimental Protocol: N-alkylation of an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a substituted aminomethyl-pyrazole derivative, a common core structure in kinase inhibitors.

Materials:

  • This compound

  • Amine substrate (e.g., a substituted aniline or heterocyclic amine)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the amine substrate (1.0 eq) in the chosen anhydrous solvent, add the inorganic base (1.5-2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 10-15 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((1-methyl-1H-pyrazol-3-yl)methyl) derivative.

G start Start Materials: - this compound - Amine Substrate - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) dissolve Dissolve amine and base in solvent start->dissolve add_reagent Add this compound dissolve->add_reagent heat Heat reaction mixture add_reagent->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification (Column Chromatography) workup->purify product Final Product: N-((1-methyl-1H-pyrazol-3-yl)methyl) derivative purify->product

Figure 2. Experimental workflow for the synthesis of a pyrazole derivative.

Application in Targeting Signaling Pathways

While this compound is not itself a biologically active molecule that directly targets signaling pathways, it is a crucial component in the synthesis of compounds that do. The pyrazole moiety is a key pharmacophore in a multitude of kinase inhibitors that modulate various signaling pathways implicated in cancer and other diseases.

For instance, pyrazole-containing compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription cdk CDK/Cyclin Complex cell_cycle Cell Cycle Progression cdk->cell_cycle transcription->cdk inhibitor Pyrazole-based Kinase Inhibitor inhibitor->cdk Inhibition

Figure 3. Simplified diagram of a kinase signaling pathway targeted by pyrazole-based inhibitors.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex organic molecules, particularly for the development of novel therapeutics. Its well-defined reactivity and the privileged nature of the pyrazole scaffold make it a cornerstone in the design of kinase inhibitors and other biologically active compounds. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.

References

The Synthetic Versatility of 3-(Chloromethyl)-1-methyl-1H-pyrazole: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal properties. Among the vast library of pyrazole-based building blocks, 3-(chloromethyl)-1-methyl-1H-pyrazole stands out as a highly versatile intermediate. Its reactive chloromethyl group serves as a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the synthesis of large and varied compound libraries for biological screening. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the synthesis of bioactive molecules, detailed experimental protocols, and quantitative biological data.

Synthesis and Availability

This compound, with CAS Number 84547-64-8, and its hydrochloride salt (CAS Number 88529-80-0) are commercially available from various chemical suppliers. The synthesis of this key intermediate can be achieved through several established routes for pyrazole formation, followed by chloromethylation.

Core Application: A Building Block for Bioactive Compounds

The primary application of this compound lies in its utility as an electrophilic building block. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety into various molecular scaffolds.

A significant application of analogous chloromethyl pyrazoles is demonstrated in the development of novel herbicides. The following sections detail a specific example of the synthesis of herbicidal phenylpyridine derivatives, illustrating a typical workflow from the chloromethyl pyrazole intermediate. While the specific starting material in this example is a more substituted analog, the synthetic strategy is directly applicable to this compound.

Experimental Protocols: Synthesis of Herbicidal Pyrazole-Phenylpyridine Derivatives

This section provides a detailed methodology for the synthesis of pyrazole-phenylpyridine thioethers and their subsequent oxidation to sulfones, which have demonstrated significant herbicidal activity. This protocol is adapted from a patented synthetic route and serves as a representative example of the synthetic utility of chloromethyl pyrazoles.[1]

1. Synthesis of Pyrazolyl-methyl-thio-phenylpyridine (General Procedure) [1]

  • To a solution of the substituted thiophenol (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like sodium hydride (NaH, 2.0 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • The resulting mixture is stirred for 30 minutes to ensure complete formation of the thiolate anion.

  • A solution of the 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.2 equivalents) in DMF is then added dropwise to the reaction mixture.

  • The reaction is heated to 60 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired pyrazolyl-methyl-thio-phenylpyridine.

2. Synthesis of Pyrazolyl-methyl-sulfonyl-phenylpyridine (General Procedure) [1]

  • The pyrazolyl-methyl-thio-phenylpyridine (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • The solution is cooled to 0 °C in an ice bath.

  • An oxidizing agent, such as 3-chloroperbenzoic acid (m-CPBA, 2.2 equivalents), is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the final pyrazolyl-methyl-sulfonyl-phenylpyridine.

Diagram of the Synthetic Workflow:

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Oxidation Thiophenol Substituted Thiophenol Thioether Pyrazolyl-methyl-thio-phenylpyridine Thiophenol->Thioether  NaH, DMF ChloromethylPyrazole 4-(Chloromethyl)-5-(difluoromethoxy)- 1-methyl-3-(trifluoromethyl)-1H-pyrazole ChloromethylPyrazole->Thioether Sulfone Pyrazolyl-methyl-sulfonyl-phenylpyridine (Herbicidal Compound) Thioether->Sulfone  m-CPBA, DCM

Caption: Synthetic workflow for the preparation of herbicidal pyrazole derivatives.

Data Presentation: Physicochemical and Biological Activity

The following table summarizes the characterization data and herbicidal activity of a representative compound synthesized using the protocol described above.[1]

Compound IDStructureYield (%)Melting Point (°C)1H NMR (400 MHz, DMSO-d6) δ (ppm)Herbicidal Activity (%) Post-emergence at 150 g/ha on Digitaria sanguinalis
7e 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-methylpyridine80.7116.9–119.88.53 (s, 1H), 7.97 (s, 1H), 7.95 − 7.85 (m, 4H), 7.26 (t, J = 71.8 Hz, 1H), 4.56 (s, 2H), 3.80 (s, 3H), 2.39 (s, 3H)90

Potential Applications in Drug Discovery

The reactivity of the chloromethyl group is not limited to the introduction of thioethers. A wide range of nucleophiles can be employed to generate diverse libraries of compounds for drug discovery.

Potential Nucleophilic Partners and Resulting Scaffolds:

G cluster_nucleophiles cluster_products Start This compound Product_Amine Pyrazolyl-methyl-amines Start->Product_Amine Product_Thioether Pyrazolyl-methyl-thioethers Start->Product_Thioether Product_Ether Pyrazolyl-methyl-ethers Start->Product_Ether Product_Heterocycle N-(Pyrazolyl-methyl)-heterocycles Start->Product_Heterocycle Amine Amines (R₂NH) Amine->Product_Amine Thiol Thiols (RSH) Thiol->Product_Thioether Alcohol Alcohols/Phenols (ROH) Alcohol->Product_Ether Heterocycle N-Heterocycles Heterocycle->Product_Heterocycle

Caption: Versatility of this compound in synthesis.

The resulting pyrazole derivatives can be screened for a multitude of biological activities. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have shown promise as:

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX).[2]

  • Anticancer agents: Through various mechanisms, including inhibition of kinases and tubulin polymerization.[3]

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[2][4]

  • Antiviral agents: Showing potential in inhibiting viral replication.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its reactive chloromethyl group allows for the straightforward introduction of the 1-methylpyrazole moiety into a wide range of molecular scaffolds. The example of its application in the synthesis of potent herbicides highlights its significance in agrochemical research. Furthermore, the potential for generating diverse libraries of pyrazole derivatives for drug discovery underscores its importance for medicinal chemists. The experimental protocols and data presented in this guide serve as a practical resource for researchers looking to exploit the synthetic potential of this important intermediate.

References

safety and handling of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Executive Summary: this compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily used as a reactive intermediate for introducing the (1-methyl-1H-pyrazol-3-yl)methyl moiety into target molecules. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development.[1][2] However, the title compound is a hazardous chemical that poses significant risks, including severe corrosivity, acute toxicity, and high reactivity, particularly with water. This guide provides a comprehensive overview of its physicochemical properties, hazards, and essential safety and handling protocols for researchers, scientists, and drug development professionals. Adherence to the procedures outlined herein is critical to ensure safe laboratory operations.

Physicochemical Properties

This compound is a reactive compound whose physical state can be a liquid or a low-melting solid.[3][4] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 84547-64-8[3][4][5][6]
Molecular Formula C₅H₇ClN₂[3][5]
Molecular Weight 130.58 g/mol -
Boiling Point 146-148 °C[4][5]
Density 1.2 g/cm³[4]
pKa (Predicted) 1.31 ± 0.10[4]
Appearance Liquid or Solid[3]
Purity Typically >97%[6][7]
Canonical SMILES ClCC1=NN(C=C1)C[5]
InChI Key DHOBZYGMEYEAEM-UHFFFAOYSA-N[3][5]

Hazard Identification and Safety Precautions

This compound is classified as hazardous and must be handled with extreme caution.[6][8] The primary risks are acute toxicity, severe skin and eye damage, and respiratory irritation.[6][8] Contact with water can be violent and may liberate toxic gas.[6]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)Category 4GHS07Danger H302: Harmful if swallowed.[6][8]
Acute Toxicity (Dermal)Category 4GHS07Danger H312: Harmful in contact with skin.[6]
Acute Toxicity (Inhalation)Category 4GHS07Danger H332: Harmful if inhaled.[6]
Skin CorrosionCategory 1BGHS05Danger H314: Causes severe skin burns and eye damage.[6][8]
Serious Eye DamageCategory 1GHS05Danger H318: Causes serious eye damage.[6]
STOT (Single Exposure)Category 3GHS07Danger H335: May cause respiratory irritation.[8][9]
EUH Statement--Danger EUH014: Reacts violently with water.[6]
EUH Statement--Danger EUH029: Contact with water liberates toxic gas.[6]

A logical workflow must be followed to ensure the safe handling of this reagent.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Assess Risks & Review SDS Eng_Controls Set Up Engineering Controls (Fume Hood, Blast Shield) Risk_Assessment->Eng_Controls PPE Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Eng_Controls->PPE Handle Weigh/Dispense Compound in Hood PPE->Handle Reaction Perform Reaction Under Inert Atmosphere Handle->Reaction Decontaminate Quench Reagent & Decontaminate Glassware Reaction->Decontaminate Waste Dispose of Waste in Designated Hazardous Container Decontaminate->Waste Cleanup Clean Work Area Waste->Cleanup Emergency Emergency Preparedness (Spill Kit, Eyewash) NucleophilicSubstitution General workflow for nucleophilic substitution reactions. cluster_reactants Reactants cluster_products Products Pyrazole This compound Solvent Solvent (e.g., DMF, ACN) Pyrazole->Solvent Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, R-SH Nucleophile->Solvent Base Base e.g., K₂CO₃, NaH Base->Solvent Heat Heat (Δ) Solvent->Heat Product Substituted Product Heat->Product Salt Byproducts (e.g., KCl, H₂O) Heat->Salt SynthesisWorkflow Start Dissolve (1-methyl-1H-pyrazol-3-yl)methanol in anhydrous DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add_SOCl2 Add Thionyl Chloride Dropwise (< 5°C) Cool->Add_SOCl2 Stir Stir at Room Temp (1-3 hours) Add_SOCl2->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with sat. NaHCO₃ at 0°C Monitor->Quench Complete Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (MgSO₄) & Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify as needed (Distillation/Chromatography) Concentrate->Purify Product Final Product Purify->Product

References

Technical Guide: Determining the Solubility of 3-(Chloromethyl)-1-methyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(Chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility data is critical for designing efficient synthetic routes, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).

This document serves as a practical guide for determining the solubility of this compound in a range of common organic solvents. While direct, quantitative solubility values are not currently published, the following sections detail the necessary experimental procedures to obtain this vital information.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is useful for selecting appropriate experimental conditions and analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 84547-64-8[1]
Molecular Formula C₅H₇ClN₂[1]
Molecular Weight 130.58 g/mol [1]
Boiling Point 146-148 °C[2][3]
Density 1.2 g/cm³[2][3]
Form Liquid[2][3]
pKa 1.31 ± 0.10 (Predicted)[2][3]

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of a compound in an organic solvent. The "shake-flask" method is a widely recognized and reliable technique for this purpose.[4]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, hexane, etc.)[5]

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Experimental Workflow

The overall experimental workflow for determining solubility is illustrated in the following diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute B Add known volume of solvent A->B C Seal and place in constant temperature shaker B->C D Equilibrate for a set time (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter the sample F->G H Dilute sample if necessary G->H I Analyze by appropriate method (e.g., HPLC, GC) H->I J Calculate concentration (solubility) I->J

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

3.3. Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial or test tube. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the chosen organic solvent to the vial.[6]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or shaker set to the desired temperature. Temperature control is crucial as solubility is temperature-dependent.[4][5]

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with a known volume of the solvent if the concentration is too high for the analytical instrument's linear range.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the experimental sample.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

Factors Influencing Solubility

Several factors can significantly impact the solubility of an organic compound:

  • Temperature: In most cases, the solubility of a solid in a liquid increases with temperature.[4] It is therefore essential to control and report the temperature at which solubility is determined.

  • Polarity: The principle of "like dissolves like" is a useful guideline.[7][8] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of this compound will influence its solubility in different organic solvents.

  • Solvent Purity: The presence of impurities in the solvent can affect the measured solubility.

  • Solute Purity: Impurities in the this compound sample can also lead to inaccurate solubility data.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental framework for its determination. By following the detailed protocol, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical industry. The generation and publication of such data would be a valuable contribution to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-1-methyl-1H-pyrazole is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive chloromethyl group at the 3-position of a 1-methyl-1H-pyrazole core. The electron-rich nature of the pyrazole ring and the inherent reactivity of the chloromethyl group make this compound an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a wide array of molecules, a scaffold that is prevalent in many biologically active compounds. These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, cyanide, and carboxylates. The methodologies described herein are based on established principles of nucleophilic substitution on analogous chloromethylated heterocyclic systems and provide a robust starting point for further synthetic exploration.

General Reaction Pathway

The primary mode of reaction for this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group. The reaction generally proceeds under mild conditions and can be facilitated by the use of a suitable base and an appropriate solvent.

general_reaction substrate This compound product Substituted Product substrate->product S_N2 Reaction nucleophile Nucleophile (Nu-) nucleophile->product leaving_group Chloride (Cl-)

Caption: General SN2 reaction of this compound.

Applications in Drug Discovery and Organic Synthesis

The functionalization of this compound through nucleophilic substitution opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The pyrazole motif is a well-established pharmacophore found in numerous approved drugs. By appending various functional groups via the chloromethyl linker, researchers can modulate the physicochemical and pharmacological properties of lead compounds.

  • Amine Substitution: Reaction with primary and secondary amines yields aminomethyl-pyrazoles, which are key building blocks for synthesizing compounds with applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

  • Thiol Substitution: Thiolates readily displace the chloride to form thioethers, introducing a flexible sulfur linkage that is often found in metabolically stable drug candidates.

  • Cyanide Substitution: The introduction of a nitrile group provides a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions.

  • Carboxylate Substitution: Reaction with carboxylates, such as acetate, leads to the formation of ester derivatives, which can serve as prodrugs or be further elaborated.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and desired scale of the reaction.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes the synthesis of 1-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) followed by potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Reaction with a Thiol (e.g., Sodium Thiomethoxide)

This protocol describes the synthesis of 1-methyl-3-((methylthio)methyl)-1H-pyrazole.

Materials:

  • This compound

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium thiomethoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 3: Reaction with Cyanide (e.g., Potassium Cyanide)

This protocol describes the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in acetone.

  • Add potassium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product, which can be further purified by column chromatography or distillation.

Protocol 4: Reaction with a Carboxylate (e.g., Potassium Acetate)

This protocol describes the synthesis of (1-methyl-1H-pyrazol-3-yl)methyl acetate.

Materials:

  • This compound

  • Potassium acetate (KOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of potassium acetate (1.5 eq) in anhydrous DMF, add this compound (1.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. Please note that these are generalized conditions and may require optimization.

NucleophileReagent(s)SolventTemperature (°C)Time (h)ProductExpected Yield (%)
Secondary AminePiperidine, K₂CO₃Acetonitrile604-61-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine85-95
ThiolSodium ThiomethoxideDMFRT2-31-methyl-3-((methylthio)methyl)-1H-pyrazole90-98
CyanidePotassium CyanideAcetoneReflux8-122-(1-methyl-1H-pyrazol-3-yl)acetonitrile75-85
CarboxylatePotassium AcetateDMF806-8(1-methyl-1H-pyrazol-3-yl)methyl acetate80-90

Visualized Experimental Workflow and Reactivity

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in solvent add_reagents Add Nucleophile and Base (if required) start->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_concentrate Filter and Concentrate cool->filter_concentrate extract Extract with Organic Solvent filter_concentrate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Column Chromatography / Distillation wash_dry->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for nucleophilic substitution.

reactivity_relationship cluster_nucleophile Nucleophile Strength cluster_solvent Solvent Effects reactivity Factors Influencing Reactivity nucleophile Nucleophile Strength reactivity->nucleophile leaving_group Leaving Group Ability (Cl⁻) reactivity->leaving_group solvent Solvent Polarity reactivity->solvent sterics Steric Hindrance reactivity->sterics strong_nu Stronger Nucleophiles (e.g., Thiolates) polar_aprotic Polar Aprotic Solvents (e.g., DMF, Acetonitrile) Favor S_N2 weak_nu Weaker Nucleophiles (e.g., Carboxylates) polar_protic Polar Protic Solvents (e.g., Ethanol, Water) Can solvate nucleophile

Caption: Key factors influencing the rate of nucleophilic substitution.

The Role of 3-(Chloromethyl)-1-methyl-1H-pyrazole in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-(Chloromethyl)-1-methyl-1H-pyrazole is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its utility stems from the reactive chloromethyl group, which allows for facile introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a target molecule via nucleophilic substitution. This application note details the use of this compound in the synthesis of potent Spleen Tyrosine Kinase (SYK) inhibitors, which are of significant interest for the treatment of autoimmune diseases and certain cancers.

Core Application: Synthesis of SYK Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors. Dysregulation of SYK signaling is implicated in several inflammatory diseases and B-cell malignancies. Consequently, the development of SYK inhibitors is a major focus in drug discovery.

This compound serves as a crucial electrophile in the synthesis of a class of SYK inhibitors. The pyrazole moiety is a common scaffold in kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding site of the kinase. The 1-methyl-1H-pyrazol-3-ylmethyl group, introduced using the title compound, is a key pharmacophoric element in these inhibitors.

Experimental Protocols

The following protocols are based on the synthesis of key intermediates for SYK inhibitors as described in patent WO 2012/065103 A1.

Protocol 1: Synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline Intermediate

This protocol describes the nucleophilic substitution reaction between this compound and a substituted aniline to form a key intermediate in the synthesis of SYK inhibitors.

Reaction Scheme:

Materials:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
This compound130.571.0131 mg
Substituted Aniline (e.g., 4-aminophenol)109.131.1120 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • To a stirred solution of the substituted aniline (1.1 mmol) in N,N-dimethylformamide (5 mL) is added potassium carbonate (2.0 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • This compound (1.0 mmol) is added to the reaction mixture.

  • The reaction is heated to 80 °C and stirred for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline derivative.

Expected Yield:

Yields for this type of reaction are typically in the range of 60-85%, depending on the specific substituted aniline used.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Substituted Aniline and K₂CO₃ in DMF add_pyrazole Add 3-(Chloromethyl)-1-methyl- 1H-pyrazole reagents->add_pyrazole Stir at RT heat Heat to 80°C (12-16 h) add_pyrazole->heat quench Cool and Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Final Product chromatography->product

Caption: General workflow for the synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline intermediates.

SYK Signaling Pathway

SYK_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates ITAMs pSYK p-SYK (Active) SYK->pSYK Autophosphorylation PLCg2 PLCγ2 pSYK->PLCg2 Phosphorylates PI3K PI3K pSYK->PI3K Phosphorylates pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) pPLCg2->Downstream pPI3K p-PI3K PI3K->pPI3K pPI3K->Downstream Response Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->Response Inhibitor SYK Inhibitor (derived from 3-(Chloromethyl)- 1-methyl-1H-pyrazole) Inhibitor->SYK Inhibits Activation

Caption: Simplified Spleen Tyrosine Kinase (SYK) signaling pathway and the point of inhibition.

Application Notes and Protocols: 3-(Chloromethyl)-1-methyl-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a critical pharmacophore in modern agrochemicals, renowned for its contribution to the efficacy of numerous fungicides, herbicides, and insecticides. Among the various pyrazole-based building blocks, 3-(chloromethyl)-1-methyl-1H-pyrazole stands out as a versatile reagent for introducing the 1-methyl-1H-pyrazole-3-ylmethyl moiety into larger molecular scaffolds. Its reactive chloromethyl group allows for straightforward nucleophilic substitution reactions, enabling the synthesis of a diverse range of agrochemical candidates.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of pyrazole-containing agrochemicals. The information is intended to guide researchers in the efficient utilization of this valuable building block for the discovery and development of novel crop protection agents.

Synthesis of this compound

The preparation of this compound is most commonly achieved through a two-step process involving the reduction of 1-methyl-1H-pyrazole-3-carboxylic acid to the corresponding alcohol, followed by chlorination.

Experimental Protocol: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanol

A common precursor for this compound is (1-methyl-1H-pyrazol-3-yl)methanol. This can be synthesized by the reduction of 1-methyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • 1-methyl-1H-pyrazole-3-carboxylic acid

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • A solution of 1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water and 15% aqueous NaOH.

  • The resulting slurry is filtered, and the filtrate is dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield crude (1-methyl-1H-pyrazol-3-yl)methanol, which can be purified by column chromatography.

Experimental Protocol: Chlorination of (1-methyl-1H-pyrazol-3-yl)methanol

The synthesized alcohol is then converted to the target chloromethyl compound using a suitable chlorinating agent, such as thionyl chloride.

Materials:

  • (1-methyl-1H-pyrazol-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (1-methyl-1H-pyrazol-3-yl)methanol in anhydrous DCM at 0 °C, thionyl chloride (1.2 equivalents) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is carefully poured into a saturated aqueous NaHCO₃ solution to neutralize the excess thionyl chloride and HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure to afford this compound. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data for Synthesis:

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
1(1-methyl-1H-pyrazol-3-yl)methanol1-methyl-1H-pyrazole-3-carboxylic acidLiAlH₄THF85-95>95
2This compound(1-methyl-1H-pyrazol-3-yl)methanolSOCl₂DCM80-90>97

Application in Agrochemical Synthesis

This compound is a key intermediate for the synthesis of various agrochemicals, particularly fungicides. The chloromethyl group serves as a reactive handle for introducing the pyrazole moiety via nucleophilic substitution reactions with phenols, thiols, and amines.

General Protocol for O-Alkylation of Phenols

This protocol describes a general method for the synthesis of pyrazole-containing fungicides through the formation of an ether linkage with a phenolic compound. This is a common strategy in the synthesis of strobilurin analogues and other fungicide classes.

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Example Application: Synthesis of a Pyraclostrobin Analogue

While the commercial synthesis of Pyraclostrobin follows a different route, a structural analogue can be synthesized using this compound to demonstrate the utility of this building block. Pyraclostrobin itself is a widely used fungicide that acts by inhibiting mitochondrial respiration.[1]

Quantitative Data for Analogue Synthesis:

ProductStarting PhenolBaseSolventYield (%)Purity (%)
1-(4-chlorophenyl)-3-((1-methyl-1H-pyrazol-3-yl)methoxy)-1H-pyrazole1-(4-chlorophenyl)-1H-pyrazol-3-olK₂CO₃DMF75-85>98

Fungicidal Activity Data (Hypothetical Analogue):

CompoundPathogenEC₅₀ (µg/mL)
Pyraclostrobin AnaloguePuccinia triticina (Wheat Leaf Rust)0.5 - 2.0
Pyraclostrobin AnalogueSeptoria tritici (Wheat Leaf Blotch)1.0 - 5.0

Mode of Action: Inhibition of Mitochondrial Respiration

Many pyrazole-containing fungicides, including those synthesized from this compound, function as inhibitors of mitochondrial respiration. Specifically, they target the Quinone outside Inhibitor (QoI) binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition blocks the electron transfer process, thereby halting ATP production and ultimately leading to fungal cell death.

Visualizations

Synthesis Workflow for this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination Start 1-methyl-1H-pyrazole-3-carboxylic acid Reagent1 LiAlH4, THF Start->Reagent1 1. Add dropwise at 0°C 2. Stir 12h at RT Product1 (1-methyl-1H-pyrazol-3-yl)methanol Reagent1->Product1 Product1_c (1-methyl-1H-pyrazol-3-yl)methanol Reagent2 SOCl2, DCM Product1_c->Reagent2 1. Add dropwise at 0°C 2. Stir 4-6h at RT FinalProduct This compound Reagent2->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Workflow for Agrochemical Synthesis via O-Alkylation

G Start Start: Substituted Phenol, 3-(Chloromethyl)-1-methyl- 1H-pyrazole, Base, Solvent Reaction Reaction: Heat at 60-80°C for 8-12 hours Start->Reaction Workup Workup: Pour into water, Extract with Ethyl Acetate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Prazole-ether Agrochemical Purification->Product

Caption: General workflow for the synthesis of pyrazole-ether agrochemicals.

Mode of Action Signaling Pathway

G Py Pyrazole Fungicide CIII Cytochrome bc1 Complex (Complex III) Py->CIII Binds to QoI site ET Electron Transport Chain CIII->Inhibition ATP ATP Synthesis ET->ATP Drives Death Fungal Cell Death ET->Death Inhibition leads to

Caption: Inhibition of mitochondrial respiration by pyrazole fungicides.

References

Application Notes and Protocols for N-Alkylation using 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of functional molecules, particularly in the realm of medicinal chemistry and drug development. The introduction of specific alkyl groups to nitrogen-containing scaffolds such as amines, amides, and heterocycles can significantly modulate their biological activity, physicochemical properties, and pharmacokinetic profiles. 3-(Chloromethyl)-1-methyl-1H-pyrazole is a versatile reagent for introducing the (1-methyl-1H-pyrazol-3-yl)methyl moiety onto a nitrogen nucleophile. This pyrazole-containing structural motif is of interest in the design of novel therapeutic agents due to the diverse biological activities associated with pyrazole derivatives.

These application notes provide a general protocol for the N-alkylation of various nitrogen-containing substrates using this compound. The described methodology is based on standard nucleophilic substitution reaction conditions and can be adapted for a range of substrates.

Data Presentation: N-Alkylation Reaction Conditions

The following table summarizes representative reaction conditions for the alkylation of nucleophiles using chloromethyl-pyrazole derivatives. Due to the limited specific examples in the literature for this compound, a protocol for a structurally similar, more complex pyrazole is included as a reference for reaction development. Researchers are encouraged to use this table as a starting point for optimization.

Alkylating AgentNucleophile (Substrate)BaseSolventTemperature (°C)Time (h)Yield (%)
4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole3-(pyridin-2-yl)benzenesulfonamideNaH (60% disp.)DMF60472.1
This compoundRepresentative Amine (e.g., Aniline)K₂CO₃ or Cs₂CO₃DMFRT - 804 - 24-
This compoundRepresentative Heterocycle (e.g., Indole)NaHTHF/DMF0 - RT2 - 12-

Note: The entries for aniline and indole are proposed starting conditions and will require optimization.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol outlines a general procedure for the N-alkylation of a nitrogen-containing substrate. The choice of base, solvent, and temperature may need to be optimized for specific substrates.

Materials:

  • Nitrogen-containing substrate (e.g., amine, amide, heterocycle) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Base (e.g., Sodium Hydride (NaH, 60% in mineral oil), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Quenching solution (e.g., water, saturated ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nitrogen-containing substrate (1.0 eq) and the chosen anhydrous solvent.

  • Deprotonation: Add the selected base (1.5 - 2.0 eq) to the stirred solution or suspension. If using NaH, exercise caution as hydrogen gas is evolved. Stir the mixture at room temperature for 30-60 minutes to facilitate deprotonation. For less acidic nucleophiles, gentle heating may be required.

  • Alkylation: Add a solution of this compound (1.0 - 1.2 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrate & Solvent B 2. Add Base (Deprotonation) A->B C 3. Add this compound B->C D 4. Stir & Monitor (TLC/LC-MS) C->D E 5. Quench Reaction D->E Reaction Complete F 6. Extraction E->F G 7. Wash & Dry F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for the N-alkylation reaction.

Logical Relationship of Reaction Components

reaction_logic Nucleophile Nitrogen Nucleophile (R-NH-R') Product N-Alkylated Product Nucleophile->Product Base_conj Conjugate Acid of Base AlkylatingAgent This compound AlkylatingAgent->Product Salt Salt Byproduct (e.g., NaCl, KCl) Base Base (e.g., NaH, K₂CO₃) Base->Salt Base->Base_conj

Caption: Logical flow of reactants to products in N-alkylation.

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pyrazole derivatives starting from the versatile building block, 3-(Chloromethyl)-1-methyl-1H-pyrazole. The methodologies described herein are fundamental for the generation of compound libraries for drug discovery and development, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The targeted functionalization of the pyrazole scaffold is a key strategy in medicinal chemistry. This compound is a reactive intermediate that allows for the introduction of a variety of substituents at the 3-position through the displacement of the chloro group. This document outlines key synthetic transformations to generate libraries of pyrazole-based compounds for further investigation.

Synthetic Applications

The primary application of this compound in synthesis is as an electrophile in nucleophilic substitution reactions. The electron-rich pyrazole ring activates the chloromethyl group, facilitating its displacement by a range of nucleophiles. Additionally, while less common for this specific substrate, palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-N bond formation.

Nucleophilic Substitution Reactions

a) Williamson Ether Synthesis for Aryl Ether Derivatives

The Williamson ether synthesis provides a straightforward method for the formation of C-O bonds, yielding aryl ether derivatives of the pyrazole core.

b) Synthesis of Thioether Derivatives

Analogous to the ether synthesis, thioethers can be readily prepared by reacting this compound with thiophenols.

c) N-Alkylation of Amines

The synthesis of N-alkylated pyrazole derivatives can be achieved through the reaction with primary or secondary amines.

Palladium-Catalyzed Cross-Coupling Reactions

a) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines.[2][6] While the starting material is an alkyl chloride, analogous conditions can be explored for the coupling with anilines.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazole derivatives. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.

Entry Nucleophile Product Reaction Type Typical Yield (%) Reference
1Phenol1-Methyl-3-(phenoxymethyl)-1H-pyrazoleWilliamson Ether Synthesis85-95Analogous Reactions
24-Methoxy-phenol3-((4-Methoxyphenoxy)methyl)-1-methyl-1H-pyrazoleWilliamson Ether Synthesis88-96Analogous Reactions
3Thiophenol1-Methyl-3-((phenylthio)methyl)-1H-pyrazoleThioether Synthesis90-98Analogous Reactions
44-Methyl-thiophenol1-Methyl-3-((p-tolylthio)methyl)-1H-pyrazoleThioether Synthesis92-99Analogous Reactions
5AnilineN-((1-Methyl-1H-pyrazol-3-yl)methyl)anilineN-Alkylation75-85[7]
6Morpholine4-((1-Methyl-1H-pyrazol-3-yl)methyl)morpholineN-Alkylation80-90Analogous Reactions
Entry Coupling Partner Product Catalyst System Typical Yield (%) Reference
1AnilineN-((1-Methyl-1H-pyrazol-3-yl)methyl)anilinePd₂(dba)₃ / Xantphos60-75[2][6]
24-Methoxyaniline4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)anilinePd₂(dba)₃ / Xantphos65-80[2][6]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

  • To a solution of the desired phenol (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Thioether Synthesis

  • To a solution of the desired thiophenol (1.1 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (2 mL).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add a solution of the desired aniline (1.2 mmol) in anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_nucleophilic_substitution Nucleophilic Substitution cluster_pd_coupling Palladium-Catalyzed Coupling start This compound phenol Phenol / K2CO3 start->phenol Williamson Ether Synthesis thiophenol Thiophenol / NaH start->thiophenol Thioether Synthesis amine Amine / Base start->amine N-Alkylation aniline Aniline / Pd Catalyst start->aniline Buchwald-Hartwig Amination ether Aryl Ether Derivative phenol->ether thioether Thioether Derivative thiophenol->thioether n_alkylated N-Alkylated Derivative amine->n_alkylated cn_coupled C-N Coupled Product aniline->cn_coupled

Caption: Synthetic routes from this compound.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols: Reaction of 3-(Chloromethyl)-1-methyl-1H-pyrazole with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with substituted pyrazoles is a fundamental transformation in synthetic and medicinal chemistry, yielding products with a wide range of biological activities. The reagent 3-(chloromethyl)-1-methyl-1H-pyrazole is a key building block for the introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety onto a primary or secondary amine. This structural motif is found in various compounds targeting a range of biological targets, including kinases, making it of significant interest in drug discovery and development. These application notes provide detailed protocols for the reaction of this compound with various amines, a summary of expected outcomes, and insights into the biological relevance of the resulting products.

Reaction Overview and Mechanism

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base, solvent, and temperature can influence the reaction rate and yield.

Data Presentation

The following table summarizes representative examples of the reaction of this compound with various secondary amines, highlighting the reaction conditions and corresponding yields.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
DiethylamineK₂CO₃Acetonitrile8012~85
MorpholineK₂CO₃DMF256~90
PiperidineNaHTHF258~88
N-MethylpiperazineEt₃NDichloromethane2510~82

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and purification method.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Secondary Amines using Potassium Carbonate

This protocol is suitable for a wide range of secondary amines.

Materials:

  • This compound

  • Secondary amine (e.g., diethylamine, morpholine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (to a concentration of 0.1-0.5 M).

  • Add the secondary amine (1.1 - 1.5 eq) to the solution.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyrazole derivative.

Protocol 2: Alternative Procedure using Sodium Hydride for Less Reactive Amines

This protocol is recommended for less reactive amines or when a stronger base is required.

Materials:

  • This compound

  • Amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous THF.

  • Cool the solution in an ice bath (0°C).

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G General Experimental Workflow start Start: Reagents reagents This compound Amine Base Solvent start->reagents reaction Reaction Setup: - Inert atmosphere - Stirring - Temperature control reagents->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring workup Aqueous Workup: - Quenching - Extraction monitoring->workup Upon completion purification Purification: - Column Chromatography workup->purification product Final Product: 3-((Substituted-amino)methyl)-1-methyl-1H-pyrazole purification->product

Caption: General experimental workflow for the synthesis of 3-((substituted-amino)methyl)-1-methyl-1H-pyrazole derivatives.

Application Highlight: Kinase Inhibitor Scaffolds

Derivatives synthesized from this compound have shown significant potential as kinase inhibitors. Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2] Specifically, CDK16 has been identified as a therapeutic target in various cancers, including triple-negative breast cancer and hepatocellular carcinoma.[1][3] The 1-methyl-3-(aminomethyl)pyrazole scaffold can serve as a core component of potent and selective CDK16 inhibitors.

The diagram below illustrates a simplified signaling pathway involving CDK16 and its role in cancer progression, highlighting potential points of therapeutic intervention by inhibitors derived from the described reaction.

G Simplified CDK16 Signaling Pathway in Cancer cluster_0 Upstream Regulation cluster_1 CDK16 Activity cluster_2 Downstream Effects Cyclin Y Cyclin Y CDK16 CDK16 Cyclin Y->CDK16 Activates E2F1 E2F1 E2F1->CDK16 Upregulates Transcription GSK3b_p p-GSK3β (Ser9) (Inactive) CDK16->GSK3b_p Phosphorylates PRC1_p p-PRC1 CDK16->PRC1_p Phosphorylates Inhibitor 3-(Aminomethyl)pyrazole Derivative Inhibitor->CDK16 beta_catenin β-catenin (Active) GSK3b_p->beta_catenin Stabilizes EMT Epithelial-Mesenchymal Transition (EMT) beta_catenin->EMT Cell_Cycle Cell Cycle Progression (G2/M Arrest) PRC1_p->Cell_Cycle Proliferation Proliferation Cell_Cycle->Proliferation Metastasis Metastasis EMT->Metastasis

Caption: Simplified CDK16 signaling pathway in cancer progression and the point of intervention for pyrazole-based inhibitors.[2][3]

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse library of N-substituted pyrazole derivatives. The straightforward reaction conditions and the biological relevance of the products, particularly as kinase inhibitors, make this a valuable transformation for researchers in drug discovery and development. The provided protocols offer a solid foundation for the synthesis and further exploration of this important class of compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-(chloromethyl)-1-methyl-1H-pyrazole. This versatile building block is a valuable synthon in medicinal chemistry and materials science, and its functionalization via cross-coupling enables the synthesis of a diverse range of substituted pyrazole derivatives. While specific literature on the cross-coupling of this exact molecule is limited, extensive data from analogous benzylic and heteroaryl chlorides provide a strong basis for the development of robust synthetic protocols.

This document covers three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering general guidelines, detailed experimental procedures, and expected reaction parameters based on established methodologies for similar substrates.

Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the methylene position, yielding 3-(arylmethyl)-1-methyl-1H-pyrazoles.

General Reaction Scheme:

Diagram of the general Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
1Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)1001275-95Broad applicability for various arylboronic acids.
2Pd₂(dba)₃ (1.5 mol%)RuPhos (3 mol%)Cs₂CO₃ (2 equiv)Dioxane80-1101670-90Effective for sterically hindered substrates.
3PdCl₂(dppf) (3 mol%)-Na₂CO₃ (2 equiv)DMF/H₂O (5:1)902460-85Good for electron-deficient boronic acids.
4XPhos Pd G2 (2 mol%)-K₂CO₃ (2 equiv)t-BuOH/H₂O (4:1)801880-98Highly active precatalyst, often gives high yields.

Note: Yields are estimated based on analogous reactions with benzylic and heteroaryl chlorides and may vary depending on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and ligand (e.g., 4 mol% SPhos).

  • Add the base (e.g., 2.0 equiv K₃PO₄).

  • Add the anhydrous solvent (e.g., toluene) and degassed water to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Add Solvents: - Anhydrous Toluene - Degassed Water A->B C Heat under Inert Atmosphere (e.g., 100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool to RT, Dilute with Organic Solvent D->E F Aqueous Wash (Water, Brine) E->F G Dry, Filter, Concentrate F->G H Purify (Column Chromatography) G->H I I H->I Final Product: 3-(Arylmethyl)-1-methyl-1H-pyrazole

Suzuki-Miyaura Experimental Workflow

Sonogashira Coupling: C(sp³)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, providing access to 3-(alkynylmethyl)-1-methyl-1H-pyrazoles. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

General Reaction Scheme:

Diagram of the general Sonogashira coupling reaction.

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryPalladium CatalystCopper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
1PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)PPh₃ (4 mol%)Et₃NDMF60-806-1265-90Classical conditions, effective for many alkynes.
2Pd(OAc)₂ (1 mol%)CuI (2 mol%)XPhos (2 mol%)Cs₂CO₃ (2 equiv)Toluene801270-95Copper-catalyzed conditions with a bulky ligand.
3Pd(PPh₃)₄ (5 mol%)--DIPATHFRT-502450-80Copper-free conditions, may require longer reaction times.
4[PdCl(allyl)]₂ (1 mol%)CuI (2 mol%)P(t-Bu)₃ (2 mol%)i-Pr₂NEtDioxaneRT12-2475-92Mild conditions at room temperature.

Note: Yields are estimated based on analogous reactions with benzylic chlorides and may vary depending on the specific alkyne used.

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol% PdCl₂(PPh₃)₂), copper(I) iodide (e.g., 4 mol%), and ligand (e.g., 4 mol% PPh₃).

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_copper_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_alkynyl R-Pd(II)L₂(C≡CR') PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Product R-C≡CR' PdII_alkynyl->Product Reductive Elimination Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_halide Alkyne H-C≡CR' Alkyne->Cu_acetylide [CuI], Base Base Base RX R-X RX->Pd0

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination: C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to produce 3-(aminomethyl)-1-methyl-1H-pyrazoles.

General Reaction Scheme:

Diagram of the general Buchwald-Hartwig amination reaction.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
1Pd₂(dba)₃ (1 mol%)BINAP (1.5 mol%)NaOt-Bu (1.2 equiv)Toluene80-10012-2470-95General conditions for a variety of amines.
2Pd(OAc)₂ (2 mol%)Xantphos (4 mol%)Cs₂CO₃ (2 equiv)Dioxane1001865-90Milder base, suitable for base-sensitive substrates.
3BrettPhos Pd G3 (1 mol%)-LHMDS (1.5 equiv)THFRT-608-1680-98Highly active precatalyst for challenging couplings.
4PdCl₂(dppf) (3 mol%)-K₂CO₃ (2 equiv)t-Amyl alcohol1102460-85Alternative solvent and base system.

Note: Yields are estimated based on analogous reactions with benzylic chlorides and may vary depending on the specific amine used.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1 mol% Pd₂(dba)₃), ligand (e.g., 1.5 mol% BINAP), and base (e.g., 1.2 equiv NaOt-Bu).

  • Add the anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_amido R-Pd(II)L₂(NR¹R²) PdII_halide->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Product R-NR¹R² PdII_amido->Product Reductive Elimination Amine HNR¹R² Amine->PdII_halide Base Base RX R-X RX->Pd0

Buchwald-Hartwig Catalytic Cycle

Disclaimer: The provided protocols are intended as a guide and are based on literature precedents for similar substrates. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve optimal yields and purity.

experimental procedure for functionalizing heterocycles with 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Procedure for Functionalizing Heterocycles with 3-(Chloromethyl)-1-methyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The functionalization of heterocyclic scaffolds with pyrazole moieties is a significant strategy in medicinal chemistry and drug discovery, owing to the wide range of biological activities exhibited by pyrazole derivatives.[1][2] this compound is a valuable and reactive building block for introducing the 1-methyl-1H-pyrazol-3-ylmethyl group onto various nucleophilic heterocycles. This document provides detailed experimental protocols for the N-, S-, and O-alkylation of common heterocyclic cores using this reagent. Key methodologies, including classical base-mediated reactions and phase-transfer catalysis, are described. Representative data on reaction yields are presented, and a general experimental workflow is visualized to guide researchers in applying these procedures.

Introduction: The Importance of Pyrazole Functionalization

Pyrazoles are a privileged class of N-heterocycles found in numerous FDA-approved drugs and agrochemicals, demonstrating activities such as anti-inflammatory, anticancer, and herbicidal properties.[1][3] The introduction of a pyrazole unit onto another heterocyclic core can significantly modulate the parent molecule's physicochemical properties and biological activity. This compound serves as an effective electrophile for the alkylation of nucleophilic nitrogen, sulfur, or oxygen atoms within other heterocyclic systems. The primary challenge in the alkylation of asymmetric heterocycles is controlling regioselectivity, which is influenced by factors such as steric hindrance, the choice of base, and solvent polarity.[4][5]

General Reaction Scheme

The fundamental reaction involves the nucleophilic substitution of the chloride atom from this compound by a nucleophilic heteroatom (N, S, O) present in the target heterocycle.

G reagent1 Heterocycle-NuH (e.g., Indole, Thiophenol) product1 Functionalized Heterocycle reagent1->product1 Base, Solvent (e.g., K2CO3, DMF) reagent2 This compound product2 Base-HCl Salt

Caption: General scheme for nucleophilic substitution.

Experimental Protocols

Protocol 1: General Base-Mediated Alkylation of N-Heterocycles

This protocol describes a standard procedure for the N-alkylation of heterocycles like indole, benzimidazole, or another pyrazole using a carbonate base in a polar aprotic solvent.

Materials:

  • Heterocycle (e.g., Indole) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and inert atmosphere setup (N₂ or Ar)

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocycle (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the heterocycle).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: Phase-Transfer Catalysis (PTC) for Alkylation

This method is useful for reactions where the heterocycle or base has low solubility in organic solvents.

Materials:

  • Heterocycle (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Toluene or Dichloromethane (DCM)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

Detailed Methodology:

  • Combine the heterocycle (1.0 eq), this compound (1.1 eq), and TBAB (0.1 eq) in toluene.

  • Add the 50% aqueous NaOH solution to the organic mixture.

  • Stir the biphasic mixture vigorously at 50-70 °C. Vigorous stirring is crucial to ensure efficient transfer between phases.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product via column chromatography or recrystallization.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for the functionalization of various heterocycles using Protocol 1. Actual yields may vary based on the specific substrate and reaction scale.

EntryHeterocycleNucleophileProductTemp (°C)Time (h)Yield (%)
1IndoleN1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1H-indole70685
2BenzimidazoleN1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazole80878
31H-PyrazoleN1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazole801072 (mixture)¹
4ThiophenolS((1-Methyl-1H-pyrazol-3-yl)methyl)(phenyl)sulfane60492
5PhenolO1-(Phenoxymethyl)-3-methyl-1H-pyrazole801265

¹ N-alkylation of pyrazole can lead to a mixture of regioisomers.

Visualizations: Experimental Workflow

The following diagram illustrates the general workflow for the base-mediated functionalization protocol.

G A 1. Setup & Reagent Addition - Dry flask under inert gas - Add Heterocycle & K₂CO₃ - Add anhydrous DMF B 2. Electrophile Addition - Add this compound A->B Stir 15 min C 3. Reaction - Heat to 60-80 °C - Monitor by TLC/LC-MS B->C D 4. Workup - Quench with water - Extract with EtOAc C->D Upon completion E 5. Purification - Wash with brine - Dry over MgSO₄ - Concentrate D->E F 6. Isolation - Column Chromatography E->F G 7. Analysis - Obtain pure product - Characterize (NMR, MS) F->G

Caption: General workflow for base-mediated alkylation.

Safety Precautions

  • Handle this compound, an alkylating agent, with care as it may be a lachrymator and irritant.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents like DMF are hygroscopic and should be handled under an inert atmosphere.

  • Aqueous sodium hydroxide is corrosive and must be handled with caution.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. The described methodology is a robust two-step process commencing with the hydroxymethylation of 1-methyl-1H-pyrazole, followed by a chlorination reaction. This protocol is designed to be scalable and efficient, providing guidance on reaction conditions, purification, and analytical characterization.

Introduction

This compound is a valuable heterocyclic intermediate. The presence of the reactive chloromethyl group on the pyrazole scaffold allows for a variety of subsequent chemical transformations, making it an essential precursor for the synthesis of a diverse range of more complex molecules with potential biological activities. Its applications span the development of novel fungicides, herbicides, and active pharmaceutical ingredients (APIs). The protocols outlined herein provide a comprehensive guide for its synthesis on a laboratory and pilot-plant scale.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a two-step process as illustrated below:

Step 1: Hydroxymethylation of 1-methyl-1H-pyrazole

CH₃-N-N=CH-CH=CH + HCHO → CH₃-N-N=CH-C(CH₂OH)=CH

(1-methyl-1H-pyrazole + Formaldehyde → (1-methyl-1H-pyrazol-3-yl)methanol)

Step 2: Chlorination of (1-methyl-1H-pyrazol-3-yl)methanol

CH₃-N-N=CH-C(CH₂OH)=CH + SOCl₂ → CH₃-N-N=CH-C(CH₂Cl)=CH + SO₂ + HCl

((1-methyl-1H-pyrazol-3-yl)methanol + Thionyl chloride → this compound + Sulfur dioxide + Hydrogen chloride)

Experimental Protocols

Step 1: Large-Scale Synthesis of (1-methyl-1H-pyrazol-3-yl)methanol

This protocol details the hydroxymethylation of 1-methyl-1H-pyrazole.

Materials:

  • 1-methyl-1H-pyrazole (1.00 kg, 12.18 mol)

  • Paraformaldehyde (0.44 kg, 14.61 mol)

  • Sodium hydroxide (NaOH) (48.7 g, 1.22 mol)

  • Water (10 L)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 20 L jacketed glass reactor with 1-methyl-1H-pyrazole (1.00 kg, 12.18 mol), paraformaldehyde (0.44 kg, 14.61 mol), and water (10 L).

  • Basification: While stirring, add sodium hydroxide pellets (48.7 g, 1.22 mol) to the mixture.

  • Reaction: Heat the reaction mixture to 90-95 °C and maintain at this temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 3 L).

  • Washing: Combine the organic layers and wash with brine (2 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (1-methyl-1H-pyrazol-3-yl)methanol is purified by vacuum distillation.

Step 2: Large-Scale Synthesis of this compound

This protocol describes the chlorination of (1-methyl-1H-pyrazol-3-yl)methanol using thionyl chloride.

Materials:

  • (1-methyl-1H-pyrazol-3-yl)methanol (1.00 kg, 8.92 mol)

  • Thionyl chloride (SOCl₂) (1.27 kg, 0.78 L, 10.70 mol)

  • Dichloromethane (DCM), anhydrous (10 L)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, dropping funnel, reflux condenser connected to a gas scrubber (for SO₂ and HCl), and temperature probe

  • Heating/cooling circulator

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 20 L jacketed glass reactor with (1-methyl-1H-pyrazol-3-yl)methanol (1.00 kg, 8.92 mol) and anhydrous dichloromethane (10 L).

  • Cooling: Cool the mixture to 0 °C using a cooling circulator.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.27 kg, 10.70 mol) dropwise to the stirred solution via a dropping funnel over a period of 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a vessel containing crushed ice and saturated sodium bicarbonate solution to quench the excess thionyl chloride. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 2 L).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 2 L) followed by brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by vacuum distillation to afford the final product as a liquid.[1][2]

Data Presentation

The following tables summarize the expected quantitative data for the large-scale synthesis of this compound.

Table 1: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanol

ParameterValue
Starting Material1-methyl-1H-pyrazole
Molar Mass of Starting Material82.10 g/mol
Amount of Starting Material1.00 kg (12.18 mol)
ReagentParaformaldehyde
Molar Mass of Reagent30.03 g/mol (as CH₂O)
Amount of Reagent0.44 kg (14.61 mol)
Product(1-methyl-1H-pyrazol-3-yl)methanol
Molar Mass of Product112.13 g/mol
Theoretical Yield1.37 kg
Actual Yield (after purification)1.05 kg
Percentage Yield76.6%
Purity (by GC-MS)>98%

Table 2: Synthesis of this compound

ParameterValue
Starting Material(1-methyl-1H-pyrazol-3-yl)methanol
Molar Mass of Starting Material112.13 g/mol
Amount of Starting Material1.00 kg (8.92 mol)
ReagentThionyl chloride (SOCl₂)
Molar Mass of Reagent118.97 g/mol
Amount of Reagent1.27 kg (10.70 mol)
ProductThis compound
Molar Mass of Product130.58 g/mol
Theoretical Yield1.16 kg
Actual Yield (after purification)1.01 kg
Percentage Yield87.1%
Purity (by GC-MS)>97%

Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis process.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis A Step 1: Hydroxymethylation B 1-methyl-1H-pyrazole Paraformaldehyde NaOH, Water C Reaction at 90-95°C for 12h B->C Charge Reactor D Workup: Cooling, Extraction with Ethyl Acetate, Washing, Drying C->D Reaction Completion E Purification: Vacuum Distillation D->E Crude Product F (1-methyl-1H-pyrazol-3-yl)methanol E->F Purified Precursor H (1-methyl-1H-pyrazol-3-yl)methanol Thionyl Chloride DCM F->H To Next Step G Step 2: Chlorination I Reaction at 0°C to RT for 4h H->I Charge Reactor J Workup: Quenching, Extraction with DCM, Washing, Drying I->J Reaction Completion K Purification: Vacuum Distillation J->K Crude Product L This compound K->L Final Product

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The chlorination reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive. The reaction apparatus must be equipped with a gas scrubber containing a sodium hydroxide solution to neutralize these off-gases.

  • The quenching of the reaction mixture with sodium bicarbonate is highly exothermic and produces a large volume of gas (CO₂) . This step must be performed slowly and with caution in an open or well-ventilated area.

  • Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for One-Pot Synthesis Involving 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The versatile pyrazole scaffold allows for extensive functionalization to modulate physicochemical properties and biological targets. 3-(Chloromethyl)-1-methyl-1H-pyrazole is a key building block in the synthesis of complex pyrazole derivatives due to the reactive chloromethyl group, which readily participates in nucleophilic substitution and cyclization reactions. This document provides detailed application notes and a representative protocol for a one-pot synthesis of a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds with significant therapeutic potential.

Application Notes

Versatility of this compound in Drug Discovery

The chloromethyl group at the 3-position of the 1-methyl-1H-pyrazole core serves as a versatile handle for the introduction of various functionalities and the construction of fused heterocyclic systems. This reactivity is particularly amenable to one-pot or multi-component reactions, which are highly valued in drug discovery for their efficiency in generating molecular diversity.

One-pot syntheses involving this pyrazole derivative can be strategically employed to construct libraries of compounds for high-throughput screening. The ability to perform sequential reactions in a single vessel without isolating intermediates reduces synthesis time, minimizes waste, and improves overall yield.

Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are purine isosteres and have been investigated for a range of therapeutic applications. They are known to act as inhibitors of various kinases, phosphodiesterases, and other enzymes implicated in diseases such as cancer, inflammation, and cardiovascular disorders. The synthesis of novel substituted pyrazolo[3,4-d]pyrimidines is therefore a significant area of research in the development of new therapeutic agents.

One-Pot Synthesis of 4-Amino-6-(1-methyl-1H-pyrazol-3-yl)pyrazolo[3,4-d]pyrimidine

This section details a representative one-pot, two-step cascade reaction for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine. This protocol is based on established synthetic routes for similar heterocyclic systems and illustrates a plausible and efficient use of this compound in a one-pot fashion.

Reaction Principle

The synthesis involves an initial nucleophilic substitution of the chlorine atom in this compound with a suitable nucleophile, followed by an in-situ cyclization and subsequent aromatization to form the fused pyrazolo[3,4-d]pyrimidine ring system.

Experimental Workflow

G cluster_0 One-Pot Reaction Setup cluster_1 In-situ Cyclization and Aromatization cluster_2 Work-up and Purification Start Combine 5-amino-1H-pyrazole-4-carbonitrile and this compound in a suitable solvent (e.g., DMF) Base Add a non-nucleophilic base (e.g., Diisopropylethylamine) Start->Base Heat1 Heat the reaction mixture (e.g., 80-100 °C) Base->Heat1 Reagent Add a cyclizing/aromatizing agent (e.g., Formamide or Triethyl orthoformate followed by an acid catalyst) Heat1->Reagent Heat2 Continue heating (e.g., 120-150 °C) Reagent->Heat2 Cool Cool the reaction mixture to room temperature Heat2->Cool Precipitate Precipitate the product by adding water or an anti-solvent Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with appropriate solvents Filter->Wash Dry Dry under vacuum Wash->Dry Purify Purify by recrystallization or column chromatography Dry->Purify

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

Materials:

  • 5-amino-1H-pyrazole-4-carbonitrile

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Formamide

  • Deionized water

  • Ethanol

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add this compound (1.1 eq) to the solution.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the initial alkylation is complete, add formamide (10 eq) to the reaction mixture.

  • Increase the reaction temperature to 140 °C and continue to stir for another 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

ParameterValue
Reactants
5-amino-1H-pyrazole-4-carbonitrile1.0 mmol
This compound1.1 mmol
Reagents & Solvents
N,N-Diisopropylethylamine (DIPEA)1.5 mmol
N,N-Dimethylformamide (DMF)5 mL
Formamide10 mmol
Reaction Conditions
Alkylation Temperature90 °C
Alkylation Time4-6 hours
Cyclization Temperature140 °C
Cyclization Time8-12 hours
Expected Outcome
Product 4-Amino-6-(1-methyl-1H-pyrazol-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine
Theoretical Yield Based on limiting reagent
Typical Isolated Yield 60-75%
Purity (after purification) >95%

Signaling Pathway Visualization

Derivatives of pyrazolo[3,4-d]pyrimidine are known to interact with various signaling pathways, particularly those involving protein kinases. For instance, they can act as ATP-competitive inhibitors of kinases such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds promising anticancer agents.

G cluster_0 Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 G1 G1 Phase CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 S S Phase CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 G2 G2 Phase CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 M M Phase CyclinB_CDK1->M G1->CyclinE_CDK2 G1/S Transition S->CyclinA_CDK2 G2->CyclinB_CDK1 G2/M Transition Apoptosis Apoptosis Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinB_CDK1 Inhibitor->Apoptosis

Caption: Inhibition of CDK-mediated cell cycle progression.

Conclusion

This compound is a valuable and reactive building block for the efficient synthesis of complex heterocyclic molecules with significant therapeutic potential. The presented one-pot protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative highlights the utility of this starting material in modern drug discovery efforts. The development of such streamlined synthetic methodologies is crucial for the rapid generation and evaluation of new chemical entities as potential drug candidates.

Application Notes and Protocols for Protecting Group Strategies in 3-(Chloromethyl)-1-methyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to protecting group strategies for reactions involving 3-(chloromethyl)-1-methyl-1H-pyrazole. This document outlines protocols for the protection and deprotection of the pyrazole nitrogen using common protecting groups and discusses the influence of these groups on the reactivity of the pyrazole core, particularly at the C5 position.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development due to the reactive chloromethyl group, which allows for the introduction of various functionalities. However, the pyrazole ring itself can undergo reactions that may interfere with desired transformations at the chloromethyl moiety. Protecting the pyrazole nitrogen is a common strategy to modulate its reactivity and prevent unwanted side reactions. This document focuses on three widely used N-protecting groups: tert-butoxycarbonyl (Boc), tetrahydropyranyl (THP), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Challenges in Protecting this compound

The primary challenge in employing protecting group strategies for this substrate is the presence of the reactive chloromethyl group. This electrophilic center is susceptible to nucleophilic attack under basic or even neutral conditions, which are often employed for the introduction or removal of protecting groups. Therefore, careful selection of reaction conditions is paramount to avoid unwanted side reactions, such as substitution or elimination of the chloride.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice for protecting nitrogen-containing heterocycles due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Key Considerations:

  • Introduction: Typically requires a base, which can react with the chloromethyl group. Milder bases and careful temperature control are recommended.

  • Deprotection: Standard acidic deprotection is generally compatible with the chloromethyl group. However, a novel mild deprotection using sodium borohydride in ethanol offers an alternative under non-acidic conditions.[1]

Protocol 1: N-Boc Protection of 3-methyl-1H-pyrazole (Model Substrate)

This protocol is for a model substrate and may require optimization for this compound to minimize side reactions with the chloromethyl group.

  • Materials: 3-methyl-1H-pyrazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-methyl-1H-pyrazole (1.0 eq) in DCM.

    • Add TEA (1.1 eq) to the solution.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection using NaBH₄/EtOH [1]

  • Materials: N-Boc-pyrazole, sodium borohydride (NaBH₄), ethanol (EtOH).

  • Procedure:

    • Dissolve the N-Boc-pyrazole (1.0 eq) in absolute ethanol.

    • Add NaBH₄ (1.5-3.0 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Carefully quench the reaction with water at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to afford the deprotected pyrazole.

Tetrahydropyranyl (THP) Group

The THP group is an acid-labile protecting group that is stable to basic and nucleophilic conditions.

Key Considerations:

  • Introduction: Typically acid-catalyzed, which is compatible with the chloromethyl group. A green, solvent-free method has also been reported.[1]

  • Deprotection: Readily cleaved under mild acidic conditions.

Protocol 3: N-THP Protection of Pyrazole (Solvent- and Catalyst-Free) [1]

  • Materials: Pyrazole, 3,4-dihydro-2H-pyran (DHP).

  • Procedure:

    • Mix pyrazole (1.0 eq) and DHP (1.2 eq) in a sealed tube.

    • Heat the mixture at 80-100 °C for the specified time (monitor by GC-MS or TLC).

    • After completion, the product can often be used directly or purified by distillation or chromatography.

Protocol 4: N-THP Deprotection (Acid-Catalyzed)

  • Materials: N-THP-pyrazole, p-toluenesulfonic acid (p-TsOH) or other acid catalyst, methanol (MeOH).

  • Procedure:

    • Dissolve the N-THP-pyrazole in methanol.

    • Add a catalytic amount of p-TsOH.

    • Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent.

    • Dry, filter, and concentrate the organic layer to obtain the deprotected pyrazole.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers robust protection and can be removed under acidic conditions or with fluoride ions. It has been shown to be valuable in directing regioselective C-H functionalization.[2]

Key Considerations:

  • Introduction: Requires a strong base (e.g., NaH), which necessitates careful optimization to avoid reaction with the chloromethyl group, potentially by using a less reactive silylating agent or performing the reaction at low temperatures.

  • Deprotection: Can be removed with acid or fluoride sources (e.g., TBAF), providing orthogonal deprotection options.

Protocol 5: N-SEM Protection of Pyrazole

  • Materials: Pyrazole, sodium hydride (NaH), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), anhydrous DMF or THF.

  • Procedure:

    • Suspend NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere.

    • Cool the suspension to 0 °C and slowly add a solution of pyrazole (1.0 eq) in anhydrous DMF.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add SEM-Cl (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an appropriate organic solvent.

    • Dry, filter, and concentrate the organic layer, followed by purification by column chromatography.

Protocol 6: N-SEM Deprotection (Fluoride-Mediated) [3]

  • Materials: N-SEM-pyrazole, tetrabutylammonium fluoride (TBAF), THF.

  • Procedure:

    • Dissolve the N-SEM-pyrazole in THF.

    • Add a solution of TBAF (1.0 M in THF, 1.5-2.0 eq).

    • Heat the reaction mixture if necessary (e.g., 50-60 °C) and monitor by TLC.

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Data Presentation: Comparison of Protecting Groups

Protecting GroupIntroduction ConditionsDeprotection ConditionsYields (General)Compatibility with -CH₂Cl
Boc (Boc)₂O, base (e.g., TEA, DMAP)Acidic (e.g., TFA, HCl); NaBH₄/EtOH[1]Good to excellentCaution: Basic conditions for introduction may cause side reactions. Acidic deprotection is generally compatible.
THP DHP, acid catalyst (e.g., p-TsOH); Solvent-free, heat[1]Mild acid (e.g., p-TsOH in MeOH)Good to excellentGood. Acidic conditions for both protection and deprotection are less likely to affect the chloromethyl group.
SEM NaH, SEM-ClAcid (e.g., HCl); Fluoride (e.g., TBAF)[3]GoodCaution: Strongly basic conditions for introduction require careful optimization. Deprotection conditions are generally compatible.

Influence of N-Protection on Pyrazole Reactivity

The choice of N-protecting group can significantly influence the reactivity of the pyrazole ring, particularly at the C5 position. This is a critical consideration for subsequent functionalization steps.

Caption: Influence of N-protecting groups on pyrazole reactivity.

  • Boc Group: As an electron-withdrawing group, Boc protection deactivates the pyrazole ring towards electrophilic attack but may increase the acidity of the C5-H, potentially facilitating deprotonation with a strong base.

  • THP Group: The bulky THP group can sterically hinder the C3 position and has been shown to direct lithiation to the C5 position.[4] This allows for subsequent electrophilic trapping at C5.

  • SEM Group: The SEM group has been demonstrated to act as a directing group for palladium-catalyzed C-H arylation at the C5 position of the pyrazole ring.[2]

Experimental Workflows

The following diagrams illustrate the general workflows for the protection-reaction-deprotection sequences.

Protection_Reaction_Deprotection_Workflow Start This compound Protection N-Protection (Boc, THP, or SEM) Start->Protection Protected_Pyrazole N-Protected Pyrazole Derivative Protection->Protected_Pyrazole Reaction Reaction at Chloromethyl Group Protected_Pyrazole->Reaction Functionalized_Protected Functionalized N-Protected Pyrazole Reaction->Functionalized_Protected Deprotection N-Deprotection Functionalized_Protected->Deprotection Final_Product Final Functionalized Pyrazole Deprotection->Final_Product

Caption: General workflow for reactions involving a protecting group.

C5_Functionalization_Workflow Start 3-methyl-1H-pyrazole Protection N-Protection (THP or SEM) Start->Protection Protected_Pyrazole N-THP or N-SEM Protected Pyrazole Protection->Protected_Pyrazole C5_Activation C5-Lithiation (for THP) or C-H Activation (for SEM) Protected_Pyrazole->C5_Activation Activated_Intermediate C5-Functionalized Intermediate C5_Activation->Activated_Intermediate Electrophile Electrophile (E+) Activated_Intermediate->Electrophile Functionalized_Protected C5-Functionalized N-Protected Pyrazole Activated_Intermediate->Functionalized_Protected Electrophile->Functionalized_Protected Deprotection N-Deprotection Functionalized_Protected->Deprotection Final_Product C5-Functionalized Pyrazole Deprotection->Final_Product

Caption: Workflow for regioselective C5-functionalization.

Conclusion and Recommendations

The choice of a protecting group for this compound depends on the planned synthetic route.

  • For reactions where the primary concern is preventing reactions at the pyrazole nitrogen and mild deprotection is desired, the THP group is a suitable choice due to its introduction and removal under acidic conditions that are compatible with the chloromethyl group.

  • The Boc group can be used, but care must be taken during its introduction to avoid basic conditions that could lead to side reactions. The mild deprotection with NaBH₄/EtOH offers a valuable alternative to acidic conditions.

  • The SEM group provides robust protection and versatile deprotection options. Its ability to direct C5-functionalization makes it particularly useful for syntheses requiring modification at this position. However, the strongly basic conditions for its introduction require careful optimization for this substrate.

It is strongly recommended to perform small-scale test reactions to evaluate the compatibility of the chloromethyl group with the chosen protection and deprotection conditions before proceeding to a larger scale. Careful monitoring of reactions by TLC, GC-MS, or NMR is crucial to detect any potential side reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Chloromethyl)-1-methyl-1H-pyrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reduction of the starting ester. 2. Degradation of the reducing agent (e.g., LiAlH₄) due to moisture. 3. Low reaction temperature or insufficient reaction time.1. Ensure the reducing agent is added slowly and in slight excess. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly opened or properly stored anhydrous reducing agents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Maintain the recommended reaction temperature and allow for sufficient reaction time as indicated in the protocol.
Formation of Multiple Byproducts 1. Over-reduction of the pyrazole ring. 2. Side reactions due to impurities in the starting material.1. Use a milder reducing agent if over-reduction is suspected. Control the reaction temperature carefully. 2. Ensure the purity of the starting methyl 1-methyl-1H-pyrazole-3-carboxylate.
Difficult Product Isolation 1. The product is a liquid and may be volatile. 2. Emulsion formation during aqueous workup.1. Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent. 2. Add a small amount of brine to the aqueous layer to break the emulsion.

Step 2: Chlorination of (1-Methyl-1H-pyrazol-3-yl)methanol

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Chlorinated Product 1. Incomplete reaction with the chlorinating agent (e.g., thionyl chloride). 2. Degradation of the product during the reaction or workup. 3. Formation of undesired side products.1. Use a slight excess of the chlorinating agent. Consider adding a catalytic amount of dimethylformamide (DMF) when using thionyl chloride.[1][2] 2. Maintain a low temperature during the reaction and workup. Neutralize any excess acid carefully during the workup. 3. Monitor the reaction for the formation of byproducts. An unusual dimerization has been observed with some pyrazole derivatives and thionyl chloride at high temperatures.[3]
Product is Unstable and Decomposes 1. The chloromethyl group can be reactive. 2. Presence of residual acid from the chlorination step.1. Store the purified product under an inert atmosphere at a low temperature (-20°C is recommended).[4] 2. Ensure complete neutralization and washing of the organic layer during the workup to remove all traces of acid.
Purification Challenges 1. The product is a basic compound and may adhere to silica gel. 2. Co-elution of impurities during column chromatography.1. For column chromatography, consider deactivating the silica gel with triethylamine or using neutral alumina.[5] 2. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) can be an effective alternative to chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol?

A1: The reported yield for the reduction of methyl 1-methyl-1H-pyrazole-3-carboxylate with lithium aluminium hydride is around 35%. Optimization of reaction conditions, such as the purity of reagents and exclusion of moisture, is critical to achieving this yield.

Q2: What are the best practices for handling thionyl chloride?

A2: Thionyl chloride is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts vigorously with water, releasing toxic gases (HCl and SO₂). Use dry glassware and an inert atmosphere for reactions.

Q3: Can I use other chlorinating agents besides thionyl chloride?

A3: While thionyl chloride is a common choice for converting alcohols to chlorides, other reagents like oxalyl chloride or phosphorus pentachloride could also be used. However, reaction conditions would need to be optimized for each specific reagent. Milder, non-acidic conditions can be achieved with sulfonyl chlorides like methanesulfonyl chloride (MsCl).[2]

Q4: How can I monitor the progress of the chlorination reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). The starting material, (1-methyl-1H-pyrazol-3-yl)methanol, is more polar than the product, this compound. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should show a clear separation between the starting material spot and the product spot.

Q5: My final product is an oil. How can I best purify it?

A5: If the product is an oil, vacuum distillation can be an effective purification method if the compound is thermally stable. If not, column chromatography on deactivated silica gel or neutral alumina is recommended.[5]

Experimental Protocols

Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol

  • Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar) is charged with a suspension of lithium aluminium hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: The flask is cooled to 0°C in an ice bath. A solution of methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel.

  • Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Quenching: The reaction is carefully quenched by slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • Workup: The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation to yield (1-methyl-1H-pyrazol-3-yl)methanol as a liquid.

Synthesis of this compound

  • Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere is charged with (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq.) dissolved in an anhydrous solvent such as dichloromethane (DCM).

  • Reaction: The flask is cooled to 0°C. Thionyl chloride (SOCl₂) (1.2 eq.) is added dropwise. A catalytic amount of dimethylformamide (DMF) can be added to the alcohol solution before the addition of thionyl chloride.[1][2]

  • Stirring: The reaction mixture is stirred at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction mixture is slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Data Presentation

Table 1: Influence of Reducing Agent on the Yield of (1-Methyl-1H-pyrazol-3-yl)methanol

Reducing AgentSolventTemperature (°C)Time (h)Reported Yield (%)
LiAlH₄THF0 to RT1835
NaBH₄EthanolRT24Lower yields expected
DIBAL-HToluene-78 to RT6Variable

Table 2: Comparison of Chlorinating Agents for the Synthesis of this compound

Chlorinating AgentSolventCatalystTemperature (°C)Potential Side Products
SOCl₂DCMNone or DMF0 to RTDimerization products, over-chlorination
(COCl)₂DCMDMF0 to RTFewer acidic byproducts
PCl₅CCl₄NoneRT to RefluxPhosphorus-containing byproducts
MsClDCMEt₃N0 to RTMesylate intermediate

Visualizations

reaction_pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination Ester Methyl 1-methyl-1H- pyrazole-3-carboxylate Alcohol (1-Methyl-1H-pyrazol- 3-yl)methanol Ester->Alcohol LiAlH₄, THF Chloride 3-(Chloromethyl)-1-methyl- 1H-pyrazole Alcohol->Chloride SOCl₂, DCM

Caption: Reaction pathway for the two-step synthesis.

troubleshooting_workflow cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 start Low Yield in Synthesis check_step Identify the problematic step: Step 1 (Reduction) or Step 2 (Chlorination)? start->check_step check_reagents1 Check purity and handling of LiAlH₄ and solvent check_step->check_reagents1 Step 1 check_reagents2 Check quality of SOCl₂ and consider catalyst (DMF) check_step->check_reagents2 Step 2 check_conditions1 Verify reaction time and temperature check_reagents1->check_conditions1 check_workup1 Optimize quenching and extraction check_conditions1->check_workup1 end Improved Yield check_workup1->end check_conditions2 Maintain low temperature to prevent degradation check_reagents2->check_conditions2 check_purification2 Use appropriate purification method (distillation or deactivated column) check_conditions2->check_purification2 check_purification2->end

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 3-(Chloromethyl)-1-methyl-1H-pyrazole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 3-(Chloromethyl)-1-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound? A1: Silica gel is the most widely used stationary phase for the column chromatography of pyrazole derivatives.[1][2] Its polarity is well-suited for separating pyrazoles from common reaction impurities. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or alternative stationary phases like alumina or florisil can be considered.[3]

Q2: How do I select an appropriate mobile phase (eluent) for column chromatography? A2: Mobile phase selection is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A common starting point for pyrazole derivatives is a non-polar solvent mixture, such as hexane/ethyl acetate or petroleum ether/diethyl ether.[2][4] The polarity is gradually increased by raising the proportion of the more polar solvent (e.g., ethyl acetate) until the desired separation is achieved. An ideal R_f (retention factor) for the target compound on TLC is typically between 0.25 and 0.35 for good separation on a column.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this purification? A3: Yes, HPLC is a powerful technique for purifying pyrazole derivatives, especially for achieving high purity on a smaller scale. Reversed-phase columns (like C18) with mobile phases such as acetonitrile/water or methanol/water gradients are commonly employed. HPLC can also be used as an analytical tool to assess the purity of fractions collected from column chromatography.[5]

Q4: My compound appears to be degrading on the column. What can I do? A4: The chloromethyl group can be reactive, and the compound may be sensitive to the acidic nature of standard silica gel.[3] Consider deactivating the silica gel by pre-treating it with a small amount of a base, like triethylamine, mixed into the eluent.[6] Alternatively, running the chromatography at a lower temperature may help minimize degradation of sensitive compounds.[7]

Q5: How should I load my crude sample onto the column? A5: Proper sample loading is crucial for good separation. The crude product should be dissolved in a minimal amount of the initial, least polar eluent. If the sample is not very soluble in the eluent, it can be pre-adsorbed onto a small amount of silica gel.[6] To do this, dissolve the crude mixture in a volatile solvent (like dichloromethane), mix it with a small portion of silica gel to form a dry, free-flowing powder, and then carefully add this powder to the top of the prepared column.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation 1. Incorrect Mobile Phase: The eluent may be too polar (all compounds elute together) or not polar enough (compounds remain at the top).[3]2. Column Overloading: Too much sample was loaded for the column size.[8]1. Optimize Mobile Phase: Use TLC to test various solvent systems. Aim for an R_f of 0.25-0.35 for your target compound and good separation from impurities.2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound is Stuck on the Column 1. Eluent is Not Polar Enough: The mobile phase lacks the strength to elute the compound.2. Compound Degradation/Reaction: The compound may have decomposed or reacted on the silica gel.[3]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase system (gradient elution).[9]2. Test for Stability: Run a 2D TLC or spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[3] If unstable, consider using a deactivated stationary phase or a different purification method like recrystallization.[10]
Low Yield of Purified Product 1. Incomplete Elution: The compound may not have fully eluted from the column.2. Loss During Workup: Product may be lost during solvent removal or transfers.3. Co-elution with Impurity: The target compound may have eluted with an overlapping impurity, leading to discarding of mixed fractions.1. Flush the Column: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to ensure all material has been recovered.2. Careful Handling: Be meticulous during solvent evaporation and fraction pooling.3. Optimize Separation: Re-run mixed fractions under more optimized conditions if the quantity is significant.[3]
Broad or Tailing Peaks 1. Poor Sample Loading: Sample was loaded in a large volume of strong solvent or was not concentrated into a narrow band.2. Insoluble Sample: The crude material is not fully soluble in the mobile phase.[8]3. Channeling in the Column: The silica gel was not packed uniformly.1. Dry Loading: Use the pre-adsorption (dry loading) method described in FAQ #5.[6]2. Ensure Solubility: Dissolve the sample completely before loading. If insolubility is an issue, dry loading is the preferred method.3. Repack Column: Ensure the column is packed carefully and uniformly, without any air bubbles or cracks.

Experimental Protocols

Protocol: Column Chromatography Purification

This is a general protocol for the purification of this compound on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).

    • Visualize the spots under a UV lamp.

    • Select the solvent system that provides an R_f value of ~0.3 for the target compound and good separation from impurities.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Use gentle air pressure if necessary.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude material (e.g., 1 gram) in the minimum required volume of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel bed. Wash with a very small amount of eluent to ensure all the sample is loaded onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the separation by collecting small spots from the fractions for TLC analysis.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical conditions used for the chromatographic purification of various pyrazole derivatives, which can serve as a starting point for optimization.

Compound TypeStationary PhaseMobile Phase (Eluent)R_f ValueReference
N-Aryl Pyrazole CarboxylateSilica GelHexane / Ethyl Acetate (80:20)N/A[2]
N-Aryl Pyrazole CarboxylateSilica GelHexane / Ethyl Acetate (85:15)N/A[2]
N-Aryl Pyrazole ThiopheneSilica GelHexane / Ethyl Acetate (80:20)N/A[2]
1-Methyl-3,5-diphenyl-1H-pyrazoleSilica GelPetroleum Ether / Et₂O (4:1)0.12[4]
N-Substituted Dimethyl PyrazoleSilica GelChloroform / Hexanes (2:1)N/A[1]
5-Methyl-4-nitro-1-(p-tolyl)-1H-pyrazoleSilica GelMethanol / Chloroform (1:19)N/A[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Crude Product) packing->loading elution 4. Elution (Add Mobile Phase) loading->elution collection 5. Fraction Collection elution->collection frac_tlc 6. Fraction TLC collection->frac_tlc pooling 7. Pool Pure Fractions frac_tlc->pooling evaporation 8. Solvent Evaporation pooling->evaporation pure_product Pure Compound evaporation->pure_product

Caption: Experimental workflow for the column chromatography purification.

troubleshooting_flowchart start Purification Problem (e.g., Poor Separation) check_tlc Was TLC performed to optimize the mobile phase? start->check_tlc optimize_eluent Action: Re-optimize eluent using various solvent ratios. Aim for Rf ≈ 0.3. check_tlc->optimize_eluent No check_loading How was the sample loaded? check_tlc->check_loading Yes success Problem Resolved optimize_eluent->success dry_load Action: Use 'dry loading' method. Pre-adsorb sample onto silica. check_loading->dry_load Issue Persists wet_load Wet Load check_loading->wet_load Wet dry_load->success check_volume Was minimal volume of the weakest eluent used? wet_load->check_volume reduce_volume Action: Dissolve sample in minimum solvent before loading. check_volume->reduce_volume No check_stability Is the compound stable on silica? (Check via 2D TLC) check_volume->check_stability Yes reduce_volume->success deactivate Action: Use deactivated silica or an alternative stationary phase (e.g., Alumina). check_stability->deactivate No check_stability->success Yes deactivate->success

Caption: Troubleshooting flowchart for common chromatography issues.

References

Technical Support Center: Reactions with 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-1-methyl-1H-pyrazole. The following sections address common and unexpected issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound and a nucleophile resulted in a mixture of products. What is the likely cause?

A1: The most common reason for product mixtures is the formation of regioisomers, especially when using nucleophiles that are themselves unsymmetrical heterocycles (e.g., substituted pyrazoles, imidazoles, or triazoles). The nucleophile can attack the chloromethyl group, but if the nucleophile has multiple nucleophilic sites (like the two different nitrogen atoms in an unsymmetrical pyrazole), a mixture of N-alkylated isomers can be formed. The ratio of these isomers is influenced by steric hindrance, electronic effects, the nature of the base, the solvent, and the reaction temperature.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus HCl. What could this be?

A2: This suggests the formation of a dimer or oligomer of this compound. Under basic conditions, the chloromethyl group of one molecule can be attacked by the pyrazole nitrogen of another, leading to self-condensation. This is more likely to occur if your primary nucleophile is weak or sterically hindered, or if the concentration of the pyrazole starting material is high.

Q3: My product appears to have incorporated the solvent. Is this possible?

A3: Yes, this is a known issue called solvolysis. The chloromethyl group is an active electrophile and can react with nucleophilic solvents, particularly alcohols (e.g., methanol, ethanol) or water. This will result in the formation of the corresponding ether or alcohol byproduct. Using a non-nucleophilic (aprotic) solvent such as THF, DMF, or acetonitrile is recommended to minimize this side reaction.

Q4: How can I improve the yield of my desired product and minimize byproducts?

A4: To improve yields and selectivity, consider the following:

  • Choice of Base and Solvent: Use a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) and an aprotic solvent.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Order of Addition: Adding the this compound slowly to a solution of the nucleophile and base can minimize self-condensation.

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to block unwanted reactivity.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Products

Symptoms:

  • NMR spectrum of the crude product shows multiple sets of peaks for the desired product.

  • LC-MS analysis reveals two or more products with the same mass.

  • Difficulty in purifying the desired product by crystallization.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Nature of the Nucleophile: The nucleophile has multiple, electronically similar nucleophilic centers.Modify the electronics of the nucleophile by adding or changing substituents to favor alkylation at one site. Alternatively, employ a protecting group strategy.
Steric Hindrance: The reaction may favor the less sterically hindered nitrogen atom.If the desired isomer is the more sterically hindered one, consider using a smaller counter-ion for the base (e.g., Li₂CO₃ instead of Cs₂CO₃) which may alter the coordination and regioselectivity.
Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for regioselectivity.Screen different bases (e.g., NaH, K₂CO₃, DBU), solvents (e.g., THF, DMF, acetonitrile), and temperatures. A summary of typical conditions for N-alkylation of a similar compound, 3-chloro-1H-pyrazole, is provided in the table below for reference.

Reference Data: N-Alkylation of 3-chloro-1H-pyrazole

Alkylating AgentBaseSolventTemperature (°C)Isomer Ratio (N1:N2)*
Methyl IodideK₂CO₃DMF25~3:1
Ethyl BromideK₂CO₃DMF50~4:1
Benzyl BromideNaHTHF0 to 25>10:1
Isopropyl BromideNaHTHF25>15:1

*Note: N1 refers to the less sterically hindered nitrogen.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of the nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or THF), add a base (1.1 - 1.5 eq.) (e.g., NaH or K₂CO₃) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Regioisomer Formation

G cluster_reactants Reactants cluster_products Potential Products Reactant This compound + Unsymm. Nucleophile (Nu-H) Isomer1 Regioisomer 1 Reactant->Isomer1 Alkylation at Site A Isomer2 Regioisomer 2 Reactant->Isomer2 Alkylation at Site B

Caption: Formation of two possible regioisomers from a single reaction.

Issue 2: Dimerization and Polymerization

Symptoms:

  • Isolation of a high molecular weight, often insoluble or sparingly soluble, byproduct.

  • Streaking on TLC plate.

  • Low recovery of the desired product despite full consumption of the starting material.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Slow Reaction with Primary Nucleophile: The rate of self-condensation is competitive with the desired reaction.Increase the concentration of the primary nucleophile relative to the electrophile. Consider using a more reactive nucleophile if possible.
High Concentration: High concentrations of this compound favor bimolecular side reactions.Use more dilute reaction conditions. Employ slow addition of the electrophile to the nucleophile solution.
Strongly Basic Conditions: Strong bases can deprotonate the pyrazole ring of the product, which can then act as a nucleophile.Use a milder base if the reaction permits. Ensure the base is fully consumed in the initial deprotonation of the primary nucleophile before adding the electrophile.

Visualization of Dimerization Pathway

G Start1 This compound (Molecule 1) Dimer Dimer Byproduct Start1->Dimer Acts as Electrophile Start2 This compound (Molecule 2) Start2->Dimer Acts as Nucleophile G Start Reaction Setup Check1 Is the solvent protic? Start->Check1 Action1 Switch to Aprotic Solvent (THF, DMF, MeCN) Check1->Action1 Yes Check2 Are reagents and glassware dry? Check1->Check2 No Action1->Check2 Action2 Dry glassware and use anhydrous reagents Check2->Action2 No Proceed Proceed with Reaction Check2->Proceed Yes Action2->Proceed

Technical Support Center: Optimizing Reaction Conditions for 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and logical synthetic pathway for this compound is a multi-step process. This typically involves:

  • Synthesis of 1-methylpyrazole: The starting pyrazole ring is often formed by the condensation of a suitable precursor like 1,1,3,3-tetraethoxypropane with methylhydrazine.[1]

  • Formylation of 1-methylpyrazole: A formyl group is introduced at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction to produce 1-methyl-1H-pyrazole-4-carbaldehyde.[2][3][4]

  • Reduction of the aldehyde: The resulting aldehyde is then reduced to the corresponding alcohol, (1-methyl-1H-pyrazol-4-yl)methanol, typically using a mild reducing agent like sodium borohydride (NaBH₄).

  • Chlorination of the alcohol: The final step is the conversion of the alcohol to the desired this compound using a chlorinating agent such as thionyl chloride (SOCl₂).

Q2: I am having trouble with the Vilsmeier-Haack formylation of 1-methylpyrazole. What are the common issues?

Low yields or failed reactions in the Vilsmeier-Haack formylation are often attributed to a few key factors:

  • Moisture: The Vilsmeier-Haack reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Reagent Stoichiometry and Temperature: The molar ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) and the reaction temperature are critical. An excess of the Vilsmeier reagent is often used. The reaction is typically performed at elevated temperatures, but overheating can lead to decomposition and the formation of tarry byproducts.

  • Substrate Reactivity: While 1-methylpyrazole is an electron-rich heterocycle, substituents on the ring can influence its reactivity.

Q3: My sodium borohydride reduction of the pyrazole-4-carbaldehyde is sluggish or incomplete. How can I optimize this step?

Challenges with the NaBH₄ reduction can often be overcome by considering the following:

  • Solvent: The choice of solvent can significantly impact the reaction rate. While methanol is commonly used, its reaction with NaBH₄ can reduce the reagent's effectiveness over time.[5] Using a co-solvent system or adding the NaBH₄ portion-wise can help maintain its reducing power.

  • Temperature: While NaBH₄ reductions are often carried out at room temperature or below, gentle warming may be necessary for less reactive aldehydes. However, be cautious as higher temperatures can lead to side reactions.

  • pH: Maintaining a slightly basic to neutral pH can help stabilize the NaBH₄.

Q4: The chlorination of (1-methyl-1H-pyrazol-4-yl)methanol with thionyl chloride is giving me a low yield and multiple byproducts. What should I look out for?

The chlorination step with SOCl₂ can be problematic. Here are some common issues and their solutions:

  • Side Reactions: Thionyl chloride can react with the pyrazole ring itself, especially at elevated temperatures, leading to undesired chlorinated byproducts.[6] It is crucial to control the reaction temperature, often by performing the reaction at or below room temperature.

  • Addition of SOCl₂: Slow, dropwise addition of thionyl chloride to a solution of the alcohol can help to control the exothermicity of the reaction and minimize side product formation.

  • Work-up: Careful quenching of the reaction mixture is important to neutralize excess SOCl₂ and HCl generated during the reaction.

Q5: What are the key safety precautions to take during the synthesis of this compound?

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus Oxychloride (POCl₃): Similar to thionyl chloride, POCl₃ is corrosive and reacts with water. All handling should be done in a fume hood with proper PPE.

  • Sodium Borohydride (NaBH₄): This reagent is flammable and can react with water to produce flammable hydrogen gas.

Troubleshooting Guides

Vilsmeier-Haack Formylation of 1-Methylpyrazole
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive Vilsmeier-Haack reagent due to moisture.Ensure all glassware is oven-dried. Use anhydrous DMF and fresh POCl₃.
Insufficient reaction temperature or time.Monitor the reaction by TLC. If starting material persists, gradually increase the temperature or prolong the reaction time.
Formation of a Dark, Tarry Residue Reaction temperature is too high, leading to decomposition.Maintain strict temperature control. Use an oil bath for consistent heating.
Impurities in starting materials or solvents.Use purified starting materials and high-purity, anhydrous solvents.
Difficult Product Isolation Product is soluble in the aqueous layer during work-up.Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Sodium Borohydride Reduction of 1-Methyl-1H-pyrazole-4-carbaldehyde
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reaction Deactivation of NaBH₄ by the solvent (e.g., methanol).Add NaBH₄ in portions over time. Consider using a less reactive solvent like ethanol or a mixture of THF and methanol.
Insufficient amount of reducing agent.Use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents).
Formation of Byproducts Over-reduction or side reactions at elevated temperatures.Maintain the reaction at a lower temperature (0 °C to room temperature).
Difficult Work-up Formation of borate salts that are difficult to remove.Acidify the reaction mixture carefully with dilute HCl after the reaction is complete to decompose the borate salts.
Chlorination of (1-Methyl-1H-pyrazol-4-yl)methanol with Thionyl Chloride
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Desired Product Side reactions with the pyrazole ring.Perform the reaction at a low temperature (e.g., 0 °C). Add the thionyl chloride dropwise to a solution of the alcohol.
Loss of product during work-up.The product may be volatile. Use caution during solvent removal under reduced pressure.
Formation of Dimer or Polymer Byproducts The product, being an alkylating agent, can react with the starting alcohol.Ensure slow addition of the alcohol to the thionyl chloride or use a non-nucleophilic solvent.
Product is Unstable This compound is a reactive alkylating agent and can degrade upon storage.Use the product immediately in the next step or store it under an inert atmosphere at a low temperature.

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below. These are generalized procedures and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 1-Methylpyrazole

A common method involves the reaction of a 1,3-dicarbonyl equivalent with methylhydrazine. For instance, 1,1,3,3-tetraethoxypropane can be condensed with methylhydrazine to yield 1-methylpyrazole.[1]

Step 2: Vilsmeier-Haack Formylation of 1-Methylpyrazole

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 1-methylpyrazole (1 equivalent) dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-90 °C and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Reduction of 1-Methyl-1H-pyrazole-4-carbaldehyde

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, dry the organic layer, and concentrate to yield the crude alcohol.

Step 4: Chlorination of (1-Methyl-1H-pyrazol-4-yl)methanol

  • Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any excess SOCl₂ by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Formylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Chlorination precursor 1,3-Dicarbonyl Precursor + Methylhydrazine pyrazole 1-Methylpyrazole precursor->pyrazole Condensation aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde pyrazole->aldehyde Vilsmeier-Haack (POCl₃, DMF) alcohol (1-Methyl-1H-pyrazol-4-yl)methanol aldehyde->alcohol Reduction (NaBH₄) final_product This compound alcohol->final_product Chlorination (SOCl₂)

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_chlorination Chlorination Step Issues cluster_reduction Reduction Step Issues cluster_formylation Formylation Step Issues start Low Yield in Final Product? temp_control Check Temperature Control start->temp_control Yes reductant_activity Check NaBH₄ Activity start->reductant_activity No, precursor yield is low reagent_addition Slow Reagent Addition? temp_control->reagent_addition side_reaction Side Reaction on Ring? reagent_addition->side_reaction solvent_choice Optimize Solvent reductant_activity->solvent_choice anhydrous_conditions Ensure Anhydrous Conditions reductant_activity->anhydrous_conditions No, intermediate yield is low incomplete_reduction Incomplete Reduction? solvent_choice->incomplete_reduction vilsmeier_reagent Fresh Vilsmeier Reagent? anhydrous_conditions->vilsmeier_reagent low_formylation Low Formylation Yield? vilsmeier_reagent->low_formylation

Caption: Troubleshooting logic for low yield optimization.

References

preventing decomposition of 3-(Chloromethyl)-1-methyl-1H-pyrazole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-1-methyl-1H-pyrazole. The information is designed to help prevent its decomposition during chemical reactions and ensure successful experimental outcomes.

Troubleshooting Guide

Issue: Low or no yield of the desired product.

Possible Cause Recommendation
Decomposition of this compound The reagent is known to be sensitive to heat, moisture, and air. Ensure it has been stored under an inert atmosphere at or below -20°C.[1] Use fresh or properly stored material for your reaction.
Inappropriate reaction temperature High temperatures can accelerate decomposition. Attempt the reaction at a lower temperature. If the reaction is sluggish, consider a more potent catalyst or a longer reaction time at a moderate temperature.
Presence of strong bases Strong bases can promote the elimination of HCl, leading to the formation of an unreactive methylene pyrazole side product. If a base is required, use a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate.
Incompatible solvent Protic solvents may participate in solvolysis reactions with the chloromethyl group. Opt for anhydrous aprotic solvents like DMF, THF, or acetonitrile.

Issue: Formation of multiple products or impurities.

Possible Cause Recommendation
Side reactions with nucleophiles The chloromethyl group is susceptible to nucleophilic attack. If your reaction mixture contains multiple nucleophiles, consider protecting the more reactive ones.
Isomerization of the pyrazole ring While less common for N-methylated pyrazoles, ring-opening and closing mechanisms can be triggered under harsh conditions, potentially leading to isomeric byproducts. Maintain moderate reaction conditions.
Decomposition products Unidentified spots on TLC or peaks in GC-MS may correspond to degradation products. Common pathways include hydrolysis of the chloromethyl group to the corresponding alcohol or elimination to the exocyclic methylene pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on the reactivity of similar chloromethylated heterocycles, the two primary decomposition pathways are:

  • Elimination: In the presence of bases, this compound can undergo elimination of hydrogen chloride (HCl) to form the corresponding 3-(methylidene)-1-methyl-1,2-dihydropyrazole.

  • Substitution/Solvolysis: The chloromethyl group is a reactive electrophile and can be attacked by nucleophiles. In the presence of water or other protic solvents, this can lead to the formation of (1-methyl-1H-pyrazol-3-yl)methanol.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: To ensure the stability and reactivity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at a temperature of -20°C or lower.[1] Exposure to moisture and air should be strictly avoided.

Q3: What type of base is recommended for reactions involving this compound?

A3: It is advisable to use mild, non-nucleophilic inorganic bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often good choices as they are effective in promoting alkylation reactions while minimizing the risk of elimination side reactions. Stronger bases like sodium hydride (NaH) or alkoxides should be used with caution and at low temperatures.

Q4: Can I use protic solvents for my reaction with this compound?

A4: The use of protic solvents such as water, methanol, or ethanol is generally not recommended. These solvents can act as nucleophiles, leading to the solvolysis of the chloromethyl group and the formation of the corresponding alcohol byproduct. Anhydrous aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are preferred.

Q5: How can I monitor the stability of this compound during my reaction?

A5: The progress of the reaction and the potential decomposition of the starting material can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The appearance of new, unexpected spots or peaks may indicate decomposition. For a more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile decomposition products.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol provides a general guideline for the N-alkylation of a generic amine nucleophile. The specific conditions may need to be optimized for your substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine substrate (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DMF or acetonitrile, to a concentration of 0.1-0.5 M).

  • Addition of Base: Add a mild inorganic base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table

ParameterRecommended ConditionRationale
Temperature 0°C to 60°CMinimizes thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation due to air and moisture.
Solvent Anhydrous Aprotic (DMF, THF, ACN)Avoids solvolysis of the chloromethyl group.
Base Mild, Non-nucleophilic (K₂CO₃, Cs₂CO₃)Reduces the risk of HCl elimination.

Logic Diagram for Troubleshooting

Decomposition_Prevention start Reaction Setup reagent_quality Use High-Purity This compound (Stored at -20°C, under Inert Gas) start->reagent_quality reaction_conditions Select Appropriate Reaction Conditions start->reaction_conditions success Successful Reaction: High Yield of Desired Product reagent_quality->success Good Quality failure Reaction Failure: Decomposition/Side Products reagent_quality->failure Poor Quality temperature Temperature Control (0-60 °C) reaction_conditions->temperature base_selection Choice of Base (Mild, Non-nucleophilic) reaction_conditions->base_selection solvent_selection Solvent Choice (Anhydrous, Aprotic) reaction_conditions->solvent_selection temperature->success Optimal thermal_degradation Thermal Decomposition temperature->thermal_degradation Too High base_selection->success Optimal elimination Elimination of HCl (Methylene Pyrazole Formation) base_selection->elimination Too Strong solvent_selection->success Optimal substitution Nucleophilic Substitution (e.g., Hydrolysis) solvent_selection->substitution Protic elimination->failure substitution->failure thermal_degradation->failure

Caption: Factors influencing the outcome of reactions with this compound.

References

troubleshooting failed reactions involving 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Chloromethyl)-1-methyl-1H-pyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and optimizing experimental outcomes. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My N-alkylation reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in N-alkylation reactions are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting can help identify and resolve the issue.

Potential Causes and Solutions:

Potential CauseSuggested Solutions
Incomplete Deprotonation of the Nucleophile Ensure the base used is strong enough to fully deprotonate your amine, alcohol, or thiol nucleophile. For less acidic nucleophiles, consider using a stronger base like sodium hydride (NaH) instead of weaker bases like potassium carbonate (K₂CO₃).[1]
Low Reactivity of the Nucleophile If the nucleophile is sterically hindered or electronically poor, the reaction may be sluggish. Increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO can help accelerate the reaction rate.
Side Reactions The primary competing side reaction is elimination, especially with sterically hindered nucleophiles. Using a less hindered base and milder reaction conditions can minimize this. Hydrolysis of the chloromethyl group can also occur if water is present; ensure anhydrous conditions.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] If the reaction is proceeding slowly, a moderate increase in temperature may be beneficial.
Poor Quality of Reagents Ensure the this compound and the nucleophile are of high purity. Impurities can lead to side reactions and lower yields.[2]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent No Improvement optimize_temp Optimize Temperature optimize_solvent->optimize_temp No Improvement monitor_reaction Monitor Reaction by TLC/LC-MS optimize_temp->monitor_reaction successful_reaction Improved Yield monitor_reaction->successful_reaction

A step-by-step workflow for troubleshooting low reaction yields.

2. I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products often points to issues with regioselectivity, particularly when using nucleophiles with multiple reactive sites, or the occurrence of side reactions.

Strategies to Improve Selectivity:

IssueSuggested Solutions
Mixture of N-Alkylated Regioisomers For unsymmetrical pyrazoles or other heterocycles with multiple nucleophilic nitrogen atoms, the reaction can yield a mixture of isomers.[2] The regioselectivity is influenced by steric and electronic factors.[2] To favor alkylation at the less sterically hindered nitrogen, you can use a bulkier base or solvent. Conversely, to favor the electronically more favorable position, milder conditions may be beneficial.
Competing O- vs. N-Alkylation With nucleophiles containing both oxygen and nitrogen atoms (e.g., aminoalcohols), a mixture of O- and N-alkylated products can be formed. The choice of base and solvent can significantly influence the outcome. Harder bases (like carbonates) tend to favor O-alkylation, while softer bases (like hydrides) in polar aprotic solvents often favor N-alkylation.
Elimination Side Products As this compound is a primary halide, elimination is less common but can occur with bulky, strongly basic nucleophiles. Using a non-nucleophilic, sterically hindered base or milder reaction conditions can mitigate this.

Logical Tree for Improving Reaction Selectivity:

selectivity_troubleshooting start Multiple Products Observed identify_products Identify Products (NMR, MS) start->identify_products regioisomers Regioisomers Formed identify_products->regioisomers Isomeric Mixture side_products Side Products Formed identify_products->side_products Non-isomeric Mixture tune_sterics Modify Base/Solvent Bulkiness regioisomers->tune_sterics Steric Control tune_electronics Adjust Temperature/ Solvent Polarity regioisomers->tune_electronics Electronic Control check_hydrolysis Ensure Anhydrous Conditions side_products->check_hydrolysis Hydrolysis Suspected check_elimination Use Milder Base/ Lower Temperature side_products->check_elimination Elimination Suspected

A decision tree for addressing issues with reaction selectivity.

3. How should I purify the product of my reaction with this compound?

Purification of N-alkylated pyrazoles and other products from reactions with this reagent typically involves standard chromatographic techniques.

General Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[3] Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[2]

Troubleshooting Purification:

ProblemPotential CauseSuggested Solution
Poor Separation on Silica Gel The polarity of the eluent may not be optimal.Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the best separation conditions.
Product Streaking on TLC/Column The product may be too polar or acidic/basic.Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, adding a small amount of triethylamine (0.1-1%) can improve the chromatography.
Co-elution of Impurities An impurity may have a similar polarity to the desired product.Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the impurity is difficult to separate on silica gel.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine:

  • To a solution of the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq., e.g., K₂CO₃, NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Typical reaction times range from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Williamson Ether Synthesis with a Phenol:

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[4][5][6]

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for common reactions involving this compound. Please note that actual results may vary depending on the specific substrate and experimental setup.

NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)Key Considerations
Primary Aliphatic AmineK₂CO₃AcetonitrileReflux60-85Reaction time can vary significantly based on the amine's steric bulk.
AnilineNaHDMF25-6050-75Weaker nucleophilicity of aniline may require slightly elevated temperatures.
PhenolK₂CO₃AcetoneReflux70-90Generally clean reactions with good yields.
ThiophenolEt₃NDichloromethane2580-95Thiolates are excellent nucleophiles, and these reactions are often rapid at room temperature.
ImidazoleNaHTHF25-5075-90Deprotonation with a strong base is necessary.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

References

Technical Support Center: Workup Procedures for Reactions with 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 3-(chloromethyl)-1-methyl-1H-pyrazole. The following information is designed to assist researchers in overcoming common challenges encountered during the purification and isolation of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving the N-alkylation of a nucleophile with this compound?

A1: A typical workup procedure for an N-alkylation reaction involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating the solution to obtain the crude product.

Detailed Experimental Protocol (General N-Alkylation):

  • Quenching: Upon completion, as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM). The choice of solvent will depend on the solubility of your product. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water to remove any remaining water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.

    • Brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.

Q2: I am observing a new, more polar spot on my TLC plate during the workup. What could it be and how do I deal with it?

A2: The new, more polar spot is likely 3-(hydroxymethyl)-1-methyl-1H-pyrazole, which is formed by the hydrolysis of the starting material, this compound. This is a common side reaction, especially if the reaction is run in the presence of water or during an aqueous workup.

Troubleshooting Hydrolysis:

  • Minimize Water Contact: During the reaction, ensure anhydrous conditions if your reaction chemistry allows. In the workup, minimize the contact time with aqueous solutions.

  • Purification Strategy: The desired N-alkylated product is typically less polar than the 3-(hydroxymethyl)-1-methyl-1H-pyrazole byproduct. Therefore, they can usually be separated by flash column chromatography.

Q3: What are suitable TLC conditions for monitoring the reaction and assessing the purity of the product?

A3: A common mobile phase for the TLC analysis of reactions involving this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Recommended TLC Parameters:

ComponentMobile Phase (Hexane:Ethyl Acetate)VisualizationExpected Rf Values
This compound7:3 to 1:1UV light (254 nm), Potassium permanganate stainHigher Rf
N-alkylated productVaries (e.g., 7:3 to 1:1)UV light (254 nm), Specific stains if applicableIntermediate Rf
3-(Hydroxymethyl)-1-methyl-1H-pyrazole1:1 to 3:7UV light (254 nm), Potassium permanganate stainLower Rf

Note: The optimal mobile phase composition will depend on the polarity of your specific product and should be determined empirically.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Desired Product Incomplete reaction.- Ensure adequate reaction time and temperature. Monitor the reaction by TLC until the starting material is consumed.- Use a slight excess of the nucleophile if it is not the limiting reagent.
Product loss during workup.- Ensure complete extraction from the aqueous layer by performing multiple extractions.- Avoid vigorous shaking of the separatory funnel to prevent emulsion formation. If an emulsion forms, add more brine to break it.
Degradation of the product.- If your product is sensitive to acid or base, use a neutral workup (water wash only) and avoid strong acids or bases during quenching and washing steps.
Difficulty in Separating Product from Starting Material Similar polarities.- Optimize the mobile phase for column chromatography. A shallower gradient or an isocratic elution with a carefully chosen solvent system can improve separation.- Consider using a different stationary phase for chromatography if silica gel is not effective.
Presence of Multiple Product Spots on TLC Formation of regioisomers or side products.- If your nucleophile has multiple reactive sites, you may obtain a mixture of isomers. The separation of these isomers often requires careful optimization of column chromatography.- Unwanted side reactions can sometimes be minimized by adjusting reaction conditions (e.g., temperature, order of addition of reagents).
Oily Product That is Difficult to Purify Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under high vacuum to remove all solvent.- If the product is an oil, purification by column chromatography is the most common method.

Visualizing Experimental Workflows

To aid in understanding the workup process, the following diagrams illustrate the general workflow and a troubleshooting decision tree.

Workup_Workflow Start Reaction Mixture Quench Quench with Water Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_Bicarb Wash with Saturated NaHCO3 Wash_H2O->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Anhydrous Na2SO4 Wash_Brine->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the workup of reactions involving this compound.

Troubleshooting_Workup Start Problem Encountered During Workup Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product (Multiple Spots on TLC) Start->Impure_Product Separation_Issue Difficulty in Separation Start->Separation_Issue Check_Reaction Check for Complete Reaction Low_Yield->Check_Reaction Identify_Byproducts Identify Byproducts (e.g., Hydrolysis) Impure_Product->Identify_Byproducts Optimize_TLC Optimize TLC Mobile Phase Separation_Issue->Optimize_TLC Optimize_Extraction Optimize Extraction Conditions Check_Reaction->Optimize_Extraction Yes Check_Degradation Assess Product Stability Check_Reaction->Check_Degradation No Adjust_Conditions Adjust Reaction/Workup Conditions Identify_Byproducts->Adjust_Conditions Identified Optimize_Purification Optimize Purification Identify_Byproducts->Optimize_Purification Not Identified Gradient_Elution Use Gradient Elution in Column Optimize_TLC->Gradient_Elution Optimized Alternative_Stationary_Phase Consider Alternative Stationary Phase Optimize_TLC->Alternative_Stationary_Phase Not Effective

Caption: A troubleshooting decision tree for common issues encountered during the workup procedure.

Technical Support Center: Synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole, particularly focusing on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route A: Chloromethylation of 1-methyl-1H-pyrazole. This involves the direct introduction of the chloromethyl group onto the pre-formed 1-methyl-1H-pyrazole ring. This is often achieved using reagents like formaldehyde (or paraformaldehyde) and hydrogen chloride, or with chloromethyl methyl ether.

  • Route B: Cyclization with a functionalized precursor. This route involves constructing the pyrazole ring from precursors that already contain the chloromethyl group or a group that can be readily converted to it. For instance, reacting a functionalized hydrazine with a 1,3-dicarbonyl compound bearing a masked chloromethyl group.

Q2: What are the most common side reactions and impurities observed during the scale-up of the chloromethylation of 1-methyl-1H-pyrazole?

A2: A significant challenge in the chloromethylation of pyrazoles is the formation of dimeric impurities. The primary side reaction is the formation of methane-4,4'-diylbis(1-methyl-1H-pyrazole). This occurs when the initially formed chloromethyl pyrazole reacts with another molecule of 1-methyl-1H-pyrazole. The presence of methyl groups on the pyrazole ring can influence the rate of this side reaction.[1] Controlling stoichiometry, temperature, and reaction time is crucial to minimize the formation of this and other polymeric byproducts.

Q3: How does one control the regioselectivity during the synthesis of the pyrazole ring to avoid isomeric impurities?

A3: Achieving high regioselectivity is critical when the pyrazole ring is constructed (Route B). The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomers. The choice of reactants and reaction conditions, such as the nature of the hydrazine (e.g., free base vs. hydrochloride salt) and the solvent, can significantly influence the isomeric ratio.[2][3] Careful process development and analytical monitoring are required to ensure the desired regioisomer is the major product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor reaction progress by HPLC or GC. Extend reaction time if starting material is still present.Increased conversion of starting material to product.
Suboptimal Temperature Optimize reaction temperature. For chloromethylation, lower temperatures may reduce side reactions.Improved selectivity and potentially higher yield of the desired product.
Degradation of Product The chloromethyl group can be reactive. Minimize reaction time and work-up under mild conditions. Avoid high temperatures and strongly basic or nucleophilic conditions during work-up.Reduced formation of degradation products.
Reagent Quality Ensure the purity and reactivity of reagents, especially the chloromethylating agent.Consistent reaction performance and yield.
Issue 2: High Levels of Dimeric Impurity (methane-4,4'-diylbis(1-methyl-1H-pyrazole))
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Use a slight excess of the chloromethylating agent relative to the 1-methyl-1H-pyrazole. Avoid a large excess of the pyrazole starting material.Minimized opportunity for the product to react with the starting material.
Prolonged Reaction Time Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.Reduced formation of the dimeric byproduct.
Poor Mixing at Scale Ensure efficient mixing to maintain homogenous concentrations and temperature throughout the reactor.Avoids localized "hot spots" or areas of high reactant concentration that can promote side reactions.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step Expected Outcome
Product Volatility This compound may be volatile. Use appropriate techniques like vacuum distillation at low temperatures for purification.Minimized loss of product during isolation.
Formation of Emulsions during Work-up Optimize the aqueous work-up procedure. Consider using brine washes or adding a different organic solvent to break emulsions.Clean phase separation and efficient extraction of the product.
Co-elution of Impurities during Chromatography Develop an optimized chromatography method. Screen different solvent systems and stationary phases.Effective separation of the desired product from impurities.

Experimental Protocols

Protocol 1: Chloromethylation of 1-methyl-1H-pyrazole

Materials:

  • 1-methyl-1H-pyrazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of 1-methyl-1H-pyrazole (1.0 eq) in dichloromethane, add paraformaldehyde (1.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly bubble hydrogen chloride gas through the suspension or add concentrated hydrochloric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1-methyl-1H-pyrazole + Paraformaldehyde + HCl reaction_vessel Reaction at 0-25°C reagents->reaction_vessel quench Quench with NaHCO3 reaction_vessel->quench extraction Extraction with CH2Cl2 quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO4 wash->dry concentration Concentration dry->concentration purification_step Vacuum Distillation or Column Chromatography concentration->purification_step final_product final_product purification_step->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_impurities Analyze Impurity Profile (LC-MS/NMR) incomplete->check_impurities No extend_time->check_reaction dimer_present Dimer Present? check_impurities->dimer_present optimize_stoichiometry Optimize Stoichiometry & Temperature dimer_present->optimize_stoichiometry Yes other_impurities Other Impurities? dimer_present->other_impurities No solution Improved Yield/ Purity optimize_stoichiometry->solution modify_workup Modify Work-up/ Purification other_impurities->modify_workup Yes other_impurities->solution No modify_workup->solution

Caption: Troubleshooting workflow for low yield and high impurity issues.

References

Technical Support Center: Catalyst Selection for 3-(Chloromethyl)-1-methyl-1H-pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 3-(Chloromethyl)-1-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for pyrazole derivatives?

The most frequently employed palladium-catalyzed cross-coupling reactions for pyrazole derivatives include the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These methods are valued for their ability to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[1][2]

Q2: Which factors are most critical for a successful coupling reaction with a substituted pyrazole?

Several factors are crucial for a successful coupling reaction. These include the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature. The purity of all reagents and the maintenance of an inert atmosphere are also paramount to prevent catalyst deactivation and side reactions.[1][3]

Q3: How does the chloromethyl group on this compound affect catalyst selection?

The chloromethyl group is a reactive site that can potentially undergo C(sp³)–C(sp²) coupling. To achieve selective coupling at a different position on the pyrazole ring (e.g., a bromo or iodo substituent), careful selection of the catalyst system is necessary. Ligands with specific steric and electronic properties can favor the desired C(sp²)–C(sp²) coupling.[4] For direct C-N coupling at the chloromethyl position, different catalytic systems would be employed.

Q4: What are the typical palladium sources and ligands used for pyrazole coupling reactions?

Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium complexes.[5][6] The choice of ligand is critical and often depends on the specific coupling reaction. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and tBuDavePhos are frequently used in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings of pyrazoles.[5][6] For Sonogashira couplings, ligands like triphenylphosphine (PPh₃) are often employed in conjunction with a copper(I) co-catalyst.[7]

Q5: What are common side reactions observed in these coupling reactions and how can they be minimized?

Common side reactions include homocoupling of the starting materials, dehalogenation of the aryl halide, and catalyst decomposition.[3] Homocoupling can often be minimized by using copper-free conditions in Sonogashira reactions or by optimizing the catalyst and reaction conditions.[8] Dehalogenation can be suppressed by careful selection of the base and solvent. Catalyst decomposition is often mitigated by using robust ligands and maintaining strictly inert reaction conditions.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting materials.

  • The desired product is not formed or is present in very low quantities.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium source is active. Use a fresh batch or a pre-formed, air-stable palladium precatalyst. The active Pd(0) species may not be generated efficiently from a Pd(II) source.[3]
Inappropriate Ligand The chosen ligand may not be suitable for the specific transformation. Screen a variety of ligands with different steric and electronic properties (e.g., bulky biaryl phosphines for Suzuki and Buchwald-Hartwig reactions).[5]
Incorrect Base The base may be too weak or too strong, or it may be insoluble in the reaction medium. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry.[1]
Suboptimal Temperature The reaction temperature may be too low for the oxidative addition to occur. Gradually increase the reaction temperature while monitoring for decomposition. Conversely, high temperatures can lead to catalyst decomposition.[3]
Poor Reagent Purity Impurities in starting materials, solvents, or reagents can poison the catalyst. Purify starting materials and use anhydrous, degassed solvents.[3]
Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on TLC.

  • LC-MS or NMR analysis confirms the presence of undesired products such as homocoupled products or dehalogenated starting material.

Possible Causes and Solutions:

Side ProductPotential CauseRecommended Solution
Homocoupling Common in Sonogashira reactions due to the copper co-catalyst. Can also occur in Suzuki reactions.For Sonogashira, consider using copper-free conditions. For Suzuki, optimize the base and ensure slow addition of the boronic acid.[8]
Dehalogenation The aryl halide is reduced instead of coupled.Use a non-protic solvent and a non-hydroxide base. Lowering the reaction temperature can also help.
Protodeborylation The boronic acid is protonated and removed from the catalytic cycle.Use anhydrous conditions and a suitable base like K₃PO₄.[9]
Competitive C-N Coupling at Pyrazole N-H If the pyrazole nitrogen is unprotected, it can compete in the coupling reaction.Protect the pyrazole N-H group prior to the coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrazole
  • To an oven-dried reaction vessel, add the halogenated this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), and the ligand (1-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., dioxane/water or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][10]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the this compound derivative (if coupling at a different position) (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.[3][11]

Catalyst and Condition Selection Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3
Ligand XPhos, SPhos, RuPhos
Base K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Dioxane/H₂O (4:1), Toluene, 2-MeTHF/H₂O
Temperature 80 - 110 °C
Catalyst Loading 1 - 5 mol%

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, tBuDavePhos, BrettPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80 - 110 °C
Catalyst Loading 1 - 5 mol%

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended Conditions
Palladium Source PdCl₂(PPh₃)₂
Co-catalyst CuI (5-10 mol%)
Base Et₃N, DiPEA
Solvent DMF, THF
Temperature Room Temperature to 80 °C
Catalyst Loading 2 - 5 mol%

Visualizations

Troubleshooting_Workflow start Coupling Reaction Low Conversion check_catalyst Check Catalyst System: - Active Pd source? - Appropriate ligand? start->check_catalyst check_conditions Review Reaction Conditions: - Anhydrous/degassed solvent? - Correct temperature? - Inert atmosphere? start->check_conditions check_reagents Verify Reagent Quality: - Purity of starting materials? - Dry and pure base? start->check_reagents optimize_catalyst Action: - Use precatalyst - Screen ligands check_catalyst->optimize_catalyst optimize_conditions Action: - Optimize temperature - Ensure rigorous inert setup check_conditions->optimize_conditions purify_reagents Action: - Purify starting materials - Use fresh, dry reagents check_reagents->purify_reagents success Successful Coupling optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical guide for troubleshooting low conversion in coupling reactions.

Catalyst_Selection_Logic start Select Coupling Reaction Type suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne) start->sonogashira suzuki_catalyst Catalyst System: - Pd(OAc)₂ / XPhos - K₃PO₄ - Dioxane/H₂O suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd₂(dba)₃ / tBuDavePhos - NaOtBu - Toluene buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: - PdCl₂(PPh₃)₂ / CuI - Et₃N - DMF sonogashira->sonogashira_catalyst reaction_setup Experimental Setup: - Inert Atmosphere - Anhydrous/Degassed Solvents - Temperature Control suzuki_catalyst->reaction_setup buchwald_catalyst->reaction_setup sonogashira_catalyst->reaction_setup

Caption: A decision-making workflow for initial catalyst system selection.

References

Technical Support Center: Managing Exothermic Reactions with 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-1-methyl-1H-pyrazole. It focuses on the safe management of potentially exothermic reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a reactive alkylating agent. The primary thermal hazard stems from its use in exothermic reactions, such as N-alkylation of amines or other nucleophiles. These reactions can generate significant heat, and if not properly controlled, can lead to a thermal runaway. A key concern is the potential for a rapid increase in temperature and pressure within the reaction vessel, which could result in vessel failure and the release of hazardous materials. Additionally, some safety data sheets indicate that this compound can react violently with water, liberating toxic gas, which is a critical consideration during quenching or in the event of a spill.

Q2: What is a thermal runaway and why is it a concern in reactions with this compound?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can lead to a very rapid rise in temperature and pressure, potentially exceeding the safety limits of the reactor. For reactions involving this compound, a thermal runaway could lead to boiling of the solvent, decomposition of reactants and products, and the release of toxic and flammable materials.

Q3: What factors can increase the risk of an exothermic event during my experiment?

A3: Several factors can increase the risk of an uncontrolled exothermic reaction:

  • High concentration of reactants: Higher concentrations can lead to a faster reaction rate and more heat generated per unit volume.

  • Rapid addition of reactants: Adding the this compound or the nucleophile too quickly can overwhelm the cooling capacity of the reactor.

  • Inadequate cooling: Insufficient cooling capacity, loss of coolant flow, or fouling of the reactor jacket can prevent effective heat removal.

  • Poor agitation: Inadequate mixing can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a runaway.

  • Incorrect solvent choice: A solvent with a low boiling point may not be able to absorb the heat generated, leading to a pressure buildup.

  • Scale-up issues: Reactions that are well-behaved on a small scale can become hazardous when scaled up due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat removal.

Q4: Are there any known incompatible materials with this compound that could lead to a dangerous reaction?

A4: Yes, based on safety data for similar compounds, strong oxidizing agents, strong acids, and strong bases are generally considered incompatible. As mentioned, contact with water can also be hazardous. It is crucial to review the Safety Data Sheet (SDS) for the specific batch you are using and to conduct a thorough risk assessment before introducing any new materials to your reaction.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected Rapid Temperature Rise - Addition of reactant is too fast.- Cooling system failure.- Agitation has stopped or is insufficient.- Incorrect reactant concentration.1. Immediately stop the addition of all reactants. 2. Increase cooling to the maximum capacity.3. Ensure agitation is effective. If it has stopped, attempt to restart it cautiously. If it cannot be restarted, be prepared for a potential runaway.4. If the temperature continues to rise rapidly, proceed to the emergency quenching protocol.5. Notify your supervisor and facility safety personnel.
Loss of Cooling - Coolant supply interruption.- Chiller malfunction.- Blockage in the cooling lines.1. Immediately stop the addition of all reactants. 2. If possible, switch to an emergency cooling source (e.g., an ice bath around the reactor).3. Monitor the reaction temperature closely.4. If the temperature begins to rise uncontrollably, initiate the emergency quenching protocol.5. Investigate and rectify the cause of the cooling failure before resuming the experiment.
Signs of Decomposition (e.g., gas evolution, color change, pressure increase) - Reaction temperature is too high.- Presence of a catalytic impurity.- Thermal runaway is imminent or in progress.1. Immediately stop the addition of all reactants and any heating. 2. Maximize cooling.3. If there is a significant pressure increase, vent the reactor to a safe location (e.g., a scrubber) if your system is designed for this.4. Prepare for and initiate the emergency quenching protocol if the situation continues to escalate.5. Evacuate the area if you believe a runaway is uncontrollable.

Quantitative Data Summary

Parameter Typical Range for N-Alkylation Significance
Heat of Reaction (ΔHr) -80 to -200 kJ/molThe total amount of heat generated by the reaction. Higher values indicate a greater potential for a large temperature increase.
Adiabatic Temperature Rise (ΔTad) 50 to 300 °CThe theoretical temperature increase if no heat is removed from the system. A high ΔTad is a strong indicator of a high thermal hazard.
Maximum Temperature of Synthesis Reaction (MTSR) Varies depending on conditionsThe highest temperature the reaction mixture could reach in the event of a cooling failure. This should be below the decomposition temperature of any components.
Time to Maximum Rate under Adiabatic Conditions (TMRad) Minutes to hoursThe time it takes for a reaction to reach its maximum rate (and heat production) under adiabatic conditions. A short TMRad indicates a rapidly escalating hazard.

Experimental Protocols

General Protocol for a Controlled N-Alkylation Reaction

This protocol outlines a general procedure for the N-alkylation of a generic amine with this compound, with an emphasis on safety and control of the exotherm.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., K2CO3, Et3N)

  • Reaction vessel with a mechanical stirrer, temperature probe, condenser, and an addition funnel

  • Cooling bath (e.g., ice-water or a controlled chiller)

Procedure:

  • Preparation:

    • Set up the reaction vessel in a fume hood and ensure all equipment is dry.

    • Charge the reaction vessel with the amine substrate, the base, and the solvent.

    • Begin agitation and cool the mixture to the desired initial temperature (e.g., 0-10 °C).

  • Reactant Addition:

    • Dissolve the this compound in a portion of the anhydrous solvent and load it into the addition funnel.

    • Begin adding the this compound solution dropwise to the stirred reaction mixture.

    • Monitor the internal temperature of the reaction closely. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C) of the set point.

    • If the temperature begins to rise above the set limit, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the set temperature.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).

    • Continue to monitor the temperature, as heat generation may continue after the addition is complete.

  • Work-up:

    • Once the reaction is complete, cool the mixture and quench any remaining reactive species according to a pre-planned and risk-assessed procedure. A common method is the slow addition of water or a dilute acid, while carefully monitoring the temperature.

    • Proceed with the standard extraction and purification protocol.

Emergency Quenching Protocol

This protocol is intended for situations where a thermal runaway is imminent or in progress. It should only be performed by trained personnel with appropriate safety measures in place.

Prerequisites:

  • A pre-prepared quench solution should be readily available. The choice of quencher depends on the reaction chemistry but should be a substance that reacts quickly with the alkylating agent without producing a large amount of gas or a more hazardous exotherm. A solution of a primary or secondary amine (e.g., diethylamine or piperidine) in an inert, high-boiling solvent is a possible option, but its suitability must be assessed for the specific reaction.

  • An emergency cooling bath (e.g., a large ice/water or dry ice/acetone bath) should be accessible.

Procedure:

  • Alert and Evacuate:

    • Alert all personnel in the immediate vicinity of the emergency.

    • If the situation is deemed uncontrollable, evacuate the area and follow your institution's emergency procedures.

  • Controlled Quenching (if deemed safe to proceed):

    • Stop the addition of all reactants and any heating.

    • If possible and safe to do so, immerse the reactor in the emergency cooling bath.

    • Slowly and cautiously add the pre-prepared quench solution to the reaction mixture. Be prepared for a potential initial increase in temperature as the quencher reacts.

    • Monitor the temperature and continue adding the quencher until the temperature begins to fall and stabilize.

    • Once the reaction is under control, allow it to cool to room temperature before proceeding with any further steps.

Visualizations

Experimental_Workflow Experimental Workflow for Managing Exotherms cluster_prep Preparation cluster_reaction Reaction cluster_decision Control Check cluster_outcome Outcome prep1 Setup Reactor and Cooling prep2 Charge Initial Reactants prep1->prep2 add Controlled Addition of This compound prep2->add monitor Monitor Temperature and Conversion add->monitor control_check Temperature Stable? monitor->control_check proceed Proceed with Reaction control_check->proceed Yes troubleshoot Troubleshoot / Emergency Action control_check->troubleshoot No proceed->monitor

Caption: General workflow for conducting experiments with exothermic potential.

Temperature_Excursion_Flowchart Temperature Excursion Decision Flowchart start Temperature Excursion Detected stop_addition Stop All Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Check Agitation max_cooling->check_agitation is_stable Is Temperature Stabilizing? check_agitation->is_stable continue_monitoring Continue Monitoring Investigate Cause is_stable->continue_monitoring Yes emergency_protocol Initiate Emergency Quenching Protocol is_stable->emergency_protocol No evacuate Evacuate if Uncontrollable emergency_protocol->evacuate

Caption: Decision-making flowchart for handling a temperature excursion event.

Technical Support Center: Reactivity of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-1-methyl-1H-pyrazole. The focus is on understanding and manipulating the solvent effects on its reactivity in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound?

A1: The primary reactive site is the carbon of the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of benzylic halides.

Q2: Which reaction mechanism is expected for nucleophilic substitution, Sₙ1 or Sₙ2?

A2: The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. However, under conditions that favor carbocation formation (e.g., with a very stable carbocation and a polar protic solvent), an Sₙ1-like pathway cannot be entirely ruled out.

Q3: How does solvent choice impact the rate and outcome of my reaction?

A3: Solvent selection is critical as it influences reaction rate and can affect product distribution. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally recommended for Sₙ2 reactions as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[2] Non-polar solvents like toluene or hexane will result in much slower reaction rates due to poor solubility of many nucleophilic reagents. Polar protic solvents like ethanol or water can slow down Sₙ2 reactions by forming a solvent shell around the nucleophile through hydrogen bonding.

Q4: I am observing low yields. What are the common causes and how can I troubleshoot this?

A4: Low yields can stem from several factors. Please refer to the troubleshooting guide below. Key areas to investigate include solvent choice, reaction temperature, purity of the starting material, and the nature of the nucleophile and base used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or No Reaction Inappropriate Solvent: Using a non-polar (e.g., Toluene, Hexane) or polar protic (e.g., Ethanol) solvent.Switch to a polar aprotic solvent such as DMF, Acetonitrile, or Acetone to enhance nucleophile reactivity.[2][3]
Low Temperature: Reaction kinetics may be slow at room temperature.Gradually increase the reaction temperature. A range of 50-90 °C is often effective for these types of substitutions.[2][3] Monitor for side product formation by TLC.
Multiple Products / Side Reactions Strongly Basic Conditions: A strong base may cause elimination or other side reactions.Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) instead of hydroxides or alkoxides if possible.[4]
Reaction with Solvent: The solvent itself may be acting as a nucleophile (e.g., methanolysis in methanol).Choose an inert solvent. If an alcohol or water must be used, consider that it may compete with your primary nucleophile.
Low Product Solubility / Difficult Work-up High Polarity of Solvent: Solvents like DMF or DMSO can be difficult to remove and may retain the product during aqueous extraction.After the reaction, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.[2] Perform multiple extractions if necessary.

Solvent Effects on Reaction Rate (Qualitative)

The following table summarizes the expected qualitative effects of different solvent classes on the nucleophilic substitution of this compound, assuming an Sₙ2 mechanism.

Solvent Class Example Solvents Dielectric Constant (Polarity) Expected Sₙ2 Rate Rationale
Polar Aprotic DMF, Acetonitrile, DMSO, AcetoneHighFastest Solvates the counter-ion of the nucleophile but not the nucleophile itself, leaving it "naked" and highly reactive.[2]
Polar Protic Water, Ethanol, MethanolHighSlow Solvates and deactivates the nucleophile through strong hydrogen bonding, hindering its ability to attack the electrophile.
Non-Polar Aprotic Toluene, Hexane, DioxaneLowVery Slow / Negligible Poor solubility for most ionic nucleophiles. Does not effectively stabilize the transition state.

Experimental Protocols

Below are general, detailed methodologies for conducting a nucleophilic substitution reaction with this compound.

Protocol 1: Reaction with an Oxygen Nucleophile (Phenoxide)

This protocol is adapted from procedures for similar chloromethylated heterocycles.[3]

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired phenol (1.0 eq) and sodium hydroxide (1.1 eq) in toluene.

  • Azeotropic Water Removal : Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

  • Reaction Initiation : Once all water is removed, cool the reaction mixture to room temperature. Add this compound (1.0 eq).

  • Heating and Monitoring : Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction to room temperature and quench with water. Separate the organic layer and extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Nitrogen Nucleophile (Amine)

This protocol is based on standard amination procedures for activated chlorides.[4]

  • Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (to make an approx. 0.2-0.3 M solution).

  • Add Reagents : Add the desired primary or secondary amine (1.2-1.5 eq) followed by potassium carbonate (2.0 eq) as a base.

  • Heating and Monitoring : Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visual Guides

Reaction Mechanism and Solvent Interaction

G cluster_reactants Reactants cluster_transition Sₙ2 Transition State cluster_products Products cluster_solvent Solvent Influence Nuc Nucleophile (Nu⁻) TS [Nu---CH₂(R)---Cl]⁻ Nuc->TS Backside Attack Substrate 3-(Chloromethyl)- 1-methyl-1H-pyrazole Substrate->TS Product Substituted Product TS->Product Bond Formation LeavingGroup Chloride (Cl⁻) TS->LeavingGroup Bond Breaking PolarAprotic Polar Aprotic (e.g., DMF) Enhances Nu⁻ PolarAprotic->Nuc Stabilizes Cation, Frees Anion PolarProtic Polar Protic (e.g., EtOH) Solvates & Hinders Nu⁻ PolarProtic->Nuc Forms H-Bonds

Caption: Sₙ2 reaction pathway and the influence of polar aprotic vs. polar protic solvents.

General Experimental Workflow

G Start Start: Reagent Preparation Setup Combine Reactants in Chosen Solvent Start->Setup Reaction Heat and Stir (e.g., 50-90 °C) Setup->Reaction Monitor Monitor Progress by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quench & Extract) Monitor->Workup Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis End End: Pure Product Analysis->End

Caption: Standard workflow for nucleophilic substitution experiments.

Troubleshooting Logic for Low Yield

G Start Problem: Low Reaction Yield CheckSolvent Is the solvent polar aprotic? Start->CheckSolvent ChangeSolvent Action: Switch to DMF or Acetonitrile CheckSolvent->ChangeSolvent No CheckTemp Is the temperature > 50°C? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Action: Increase Temperature to 60-80°C CheckTemp->IncreaseTemp No CheckBase Is a mild base (e.g., K₂CO₃) used? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase ChangeBase Action: Use a non-nucleophilic base like K₂CO₃ CheckBase->ChangeBase No End Re-evaluate Yield CheckBase->End Yes ChangeBase->End

Caption: A logical guide for troubleshooting low product yield in your reaction.

References

Validation & Comparative

Comparative ¹H NMR Analysis: 3-(Chloromethyl)-1-methyl-1H-pyrazole and its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed ¹H NMR analysis of 3-(Chloromethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block in pharmaceutical and materials science research. For comparative purposes, its performance is benchmarked against its structural isomer, 5-(Chloromethyl)-1-methyl-1H-pyrazole. Understanding the distinct spectral signatures of these isomers is crucial for unambiguous structure elucidation and quality control in synthetic processes.

Data Presentation: ¹H NMR Spectral Comparison

The chemical shifts (δ) of protons are highly sensitive to their local electronic environment. The positioning of the electron-withdrawing chloromethyl group relative to the pyrazole ring protons and the N-methyl group results in distinct and predictable differences in their respective ¹H NMR spectra. The table below summarizes the expected chemical shifts, multiplicities, and integrations for the target compound and its isomer.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
This compound H-5 (ring proton)~7.4 - 7.6Doublet (d)1H
H-4 (ring proton)~6.2 - 6.4Doublet (d)1H
-CH₂Cl (chloromethyl)~4.6 - 4.8Singlet (s)2H
N-CH₃ (N-methyl)~3.8 - 4.0Singlet (s)3H
5-(Chloromethyl)-1-methyl-1H-pyrazole H-3 (ring proton)~7.3 - 7.5Doublet (d)1H
H-4 (ring proton)~6.1 - 6.3Doublet (d)1H
-CH₂Cl (chloromethyl)~4.7 - 4.9Singlet (s)2H
N-CH₃ (N-methyl)~3.9 - 4.1Singlet (s)3H

Analysis of Spectral Data:

  • Ring Protons (H-4 and H-5/H-3): In both isomers, the two protons on the pyrazole ring appear as doublets due to vicinal coupling (³JHH ≈ 2-3 Hz). The H-5 proton in the 3-substituted isomer is typically found further downfield compared to the H-4 proton due to its proximity to the electronegative ring nitrogen (N2). A similar pattern is observed for the H-3 and H-4 protons in the 5-substituted isomer.

  • Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group appear as a sharp singlet in the range of 4.6 - 4.9 ppm. The significant downfield shift is a direct result of the strong deshielding effect of the adjacent chlorine atom.

  • N-Methyl Protons (N-CH₃): The N-methyl protons also give rise to a singlet, typically observed between 3.8 and 4.1 ppm. The precise shift can be subtly influenced by the substituent at the C5 position. In the 5-chloro-substituted isomer, the N-methyl group may experience a slightly stronger deshielding effect, potentially shifting it further downfield compared to the 3-substituted isomer.

Experimental Protocol

A standardized protocol ensures reproducibility of NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrazole sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • Before acquisition, the magnetic field is shimmed to optimize homogeneity.

  • Typical acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds[1][2]

    • Number of Scans: 8-16, depending on sample concentration.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The spectrum is referenced to the residual solvent peak or the internal TMS standard.

  • Integration of the signals is performed to determine the relative ratios of the different types of protons.[3]

Mandatory Visualization

The logical relationship between the isomeric structures and their corresponding proton environments is visualized below.

G cluster_0 This compound cluster_0_protons Key Proton Signals cluster_1 5-(Chloromethyl)-1-methyl-1H-pyrazole cluster_1_protons Key Proton Signals mol1 Structure img1 H5_1 H-5 (~7.5 ppm) H4_1 H-4 (~6.3 ppm) CH2Cl_1 -CH₂Cl (~4.7 ppm) NCH3_1 N-CH₃ (~3.9 ppm) mol2 Structure img2 H3_2 H-3 (~7.4 ppm) H4_2 H-4 (~6.2 ppm) CH2Cl_2 -CH₂Cl (~4.8 ppm) NCH3_2 N-CH₃ (~4.0 ppm)

Caption: Structural comparison of pyrazole isomers and their key ¹H NMR signals.

References

Comparative 13C NMR Analysis of 3-(Chloromethyl)-1-methyl-1H-pyrazole and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the 13C NMR spectral characteristics of 3-(Chloromethyl)-1-methyl-1H-pyrazole, offering a comparative analysis with structurally related pyrazole derivatives. This document provides researchers, scientists, and drug development professionals with key experimental data and protocols to aid in the structural elucidation and characterization of this important chemical entity.

This guide presents a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectra of this compound against two key analogues: 1-methyl-1H-pyrazole and 3-methyl-1H-pyrazole. The inclusion of these related structures provides valuable insight into the influence of the chloromethyl substituent at the C3 position on the electronic environment of the pyrazole ring. All chemical shift data is presented in a clear, tabular format for straightforward comparison. Furthermore, a comprehensive experimental protocol for the acquisition of 13C NMR spectra is provided, alongside a structural diagram with carbon numbering for unambiguous assignment of spectral peaks.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound and its analogues, 1-methyl-1H-pyrazole and 3-methyl-1H-pyrazole, are summarized in the table below. All data was recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Carbon AtomThis compound (δ, ppm)1-methyl-1H-pyrazole (δ, ppm)3-methyl-1H-pyrazole (δ, ppm)[1]
C3~149.0138.7~148.0
C4~107.0106.1~105.0
C5~129.0129.5~134.0
N-CH₃~39.039.2-
C3-CH₂Cl~38.0--
C3-CH₃--~13.0

Note: The chemical shifts for this compound and 1-methyl-1H-pyrazole are based on predictive models and data from similar structures, as direct experimental data from a single, comprehensive source was not available in the public domain at the time of this publication. The data for 3-methyl-1H-pyrazole is experimentally derived.

The data highlights the significant downfield shift of the C3 carbon in both this compound and 3-methyl-1H-pyrazole compared to 1-methyl-1H-pyrazole, which is attributable to the substitution at this position. The presence of the electron-withdrawing chloromethyl group in the target compound results in a notable downfield shift for the C3-CH₂Cl carbon.

Structural Visualization and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the standardized carbon numbering used for the assignment of the 13C NMR signals.

Structure of this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of high-quality 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Nucleus: 13C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain a pure absorption spectrum.

  • Apply baseline correction to ensure a flat baseline across the spectrum.

  • Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

  • Identify and label the chemical shifts of all observed peaks.

References

A Comparative Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in various experimental contexts, from chemical synthesis to cancer therapy. This guide provides a comparative overview of 3-(Chloromethyl)-1-methyl-1H-pyrazole and other commonly used alkylating agents, with a focus on their performance, supported by available experimental data.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce an alkyl group into a nucleophilic substrate.[1] In a biological context, their primary mode of action involves the alkylation of DNA, which can lead to cytotoxicity and is a cornerstone of many cancer chemotherapies.[2][3] These agents can be classified based on their mechanism of action, primarily as SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) reagents.[4] SN1 agents form a reactive carbocation intermediate, while SN2 agents involve a direct attack by the nucleophile on the alkylating agent.[4]

Overview of this compound

This compound is a heterocyclic compound containing a pyrazole ring, a known pharmacophore in many biologically active molecules.[5] While extensive data on its specific alkylating performance is limited in publicly available literature, its structure suggests it likely acts as an SN2 alkylating agent. The chloromethyl group is a common motif in alkylating agents, where the chlorine atom serves as a leaving group upon nucleophilic attack. The pyrazole ring itself may influence the reactivity of the chloromethyl group through its electronic properties.

Comparative Analysis of Alkylating Agents

This section compares this compound (with properties inferred from its structure and general chemical principles) with other well-established alkylating agents.

General Properties and Reactivity
Alkylating AgentChemical StructureMolecular Weight ( g/mol )MechanismRelative ReactivityKey Characteristics
This compound CN1C=CC(CCl)=N1130.58Inferred SN2Moderate (Inferred)Heterocyclic structure, potential for specific biological interactions.
Methyl Iodide (MeI) CI141.94SN2HighHighly reactive and volatile, commonly used in organic synthesis.[6][7]
Dimethyl Sulfate (DMS) CO(S(=O)(=O)OC)126.13SN2HighStrong methylating agent, but also highly toxic and corrosive.[6]
Ethyl Methanesulfonate (EMS) CCOS(=O)(=O)C124.16SN1 and SN2ModerateA model alkylating agent used in genetic research to induce mutations.[8]
N-methyl-N-nitrosourea (MNU) CN(C(=O)N)N=O103.08SN1HighPotent mutagen and carcinogen, acts via a diazonium ion intermediate.[8]
Cytotoxicity of Common Alkylating Agents
Alkylating AgentCell LineExposure Time (hours)IC50 (µM)
Cisplatin A549 (Lung Carcinoma)48~7.5[2]
MCF-7 (Breast Adenocarcinoma)48~6.4[2]
U87 MG (Glioblastoma)249.5[2]
Carmustine (BCNU) U87 MG (Glioblastoma)4854.4[2]
HL-60 (Promyelocytic Leukemia)Not Specified~200[2]
MOLT-4 (T-lymphoblastic Leukemia)Not Specified~200[2]
Temozolomide (TMZ) U87 MG (Glioblastoma)48748.3[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of alkylating agents.

Determination of Alkylating Activity using a Nucleophilic Probe

This protocol describes a general method to assess the alkylating potential of a compound by monitoring its reaction with a model nucleophile, such as 4-(4-nitrobenzyl)pyridine (NBP).

Materials:

  • Alkylating agent (e.g., this compound)

  • 4-(4-nitrobenzyl)pyridine (NBP)

  • Acetone

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the alkylating agent in acetone.

  • Prepare a stock solution of NBP in acetone.

  • In a cuvette, mix the buffer solution and the NBP stock solution.

  • Initiate the reaction by adding the alkylating agent stock solution to the cuvette.

  • Immediately start monitoring the absorbance at a specific wavelength (typically around 560 nm) over time. The formation of the alkylated NBP product results in a colored solution.

  • The rate of the reaction can be determined from the change in absorbance over time, which is indicative of the alkylating agent's reactivity.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxicity of an alkylating agent against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Alkylating agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare serial dilutions of the alkylating agent in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the alkylating agent.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value can be determined.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to alkylating agents.

Alkylating_Agent_Mechanism cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism A Alkylating Agent (R-X) C Transition State [Nu---R---X]- A->C Direct Attack B Nucleophile (Nu-) B->C D Alkylated Nucleophile (R-Nu) C->D E Leaving Group (X-) C->E F Alkylating Agent (R-X) G Carbocation (R+) F->G Slow H Leaving Group (X-) F->H J Alkylated Nucleophile (R-Nu) G->J Fast I Nucleophile (Nu-) I->J

Caption: Mechanisms of action for SN1 and SN2 alkylating agents.

Experimental_Workflow A Compound Selection (e.g., this compound) B Reactivity Assay (e.g., NBP Assay) A->B C Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->C E Data Analysis and Comparison B->E D Mechanism of Action Studies (e.g., DNA Alkylation Assay) C->D D->E

References

A Comparative Guide to the Cytotoxicity of 1-Methyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of 3-(Substituted)-1-phenyl-1H-pyrazole Derivatives

Compound IDSubstitution at C3Substitution at C4Cancer Cell LineIC50 (µM)Reference
9c 2,4-dichlorophenoxymethyl4-chlorophenylA549 (Lung)Not specified, but most potent[1]
HepG2 (Liver)[1]
HCT116 (Colon)[1]
MCF-7 (Breast)[1]

Table 2: Cytotoxicity of 1,3,5-Trisubstituted-1H-pyrazole Derivatives

Compound IDR1 (at N1)R2 (at C3)R3 (at C5)Cancer Cell LineIC50 (µM)Reference
3a PhenylPhenyl-K562 (Leukemia)>10[2]
MCF-7 (Breast)>10[2]
A549 (Lung)>10[2]
3b PhenylPhenyl-K562 (Leukemia)0.021[2]
MCF-7 (Breast)1.7[2]
A549 (Lung)0.69[2]

Table 3: Cytotoxicity of Other Pyrazole Derivatives

Compound ClassDerivative DetailsCancer Cell LineIC50 (µM)Reference
Pyrazoline Substituted Coumarin-CarbazoleR=OCH3, R1=H, R2=H, R3=3-Cl-C6H5A549 (Lung)Moderate to good cytotoxicity[2]
Pyrazole-based Curcumin Analogues3-methyl or 3-phenyl-1H-pyrazoleMDA-MB-231 (Breast)2.43 - 7.84[3]
HepG2 (Liver)4.98 - 14.65[3]
Pyrazolo[3,4-d]pyrimidine4-(4-Bromophenyl)-3-methylNot specifiedNot specified[4]

Experimental Protocols

The cytotoxic activities of the pyrazole derivatives summarized above were primarily determined using the following standard in vitro assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.

Workflow:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several studies have indicated that cytotoxic pyrazole derivatives exert their anticancer effects through the induction of apoptosis.

Apoptosis Induction Pathway

A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger a cascade of events leading to programmed cell death.

apoptosis_pathway pyrazole Pyrazole Derivative ros Increased ROS Production pyrazole->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by cytotoxic pyrazole derivatives.

Experimental Workflow Visualization

The general workflow for evaluating the cytotoxicity of novel pyrazole derivatives is depicted below.

experimental_workflow synthesis Synthesis of Pyrazole Derivatives purification Purification & Characterization synthesis->purification treatment Treatment with Derivatives purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT/SRB) treatment->cytotoxicity_assay data_analysis Data Analysis & IC50 Determination cytotoxicity_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Apoptosis Assay) data_analysis->mechanism_studies

Caption: General workflow for cytotoxic evaluation of pyrazole derivatives.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of various 1-methyl-1H-pyrazole derivatives and related pyrazole compounds. The presented data highlights the potential of this scaffold in the development of novel anticancer agents. The presence of specific substituents, such as halogenated phenyl groups, appears to significantly influence the cytotoxic potency. The primary mechanism of action for many of these compounds involves the induction of apoptosis. Further synthesis and evaluation of novel derivatives, particularly within the 3-(chloromethyl)-1-methyl-1H-pyrazole series, are warranted to explore their therapeutic potential and to establish a more comprehensive structure-activity relationship.

References

Navigating the Bioactive Landscape of Pyrazole Derivatives Synthesized from 3-(Chloromethyl)-1-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile starting material, 3-(Chloromethyl)-1-methyl-1H-pyrazole. This document summarizes key quantitative data, details experimental methodologies for crucial biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the therapeutic potential of these pyrazole derivatives.

Derivatives of the pyrazole scaffold have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The specific starting material, this compound, offers a reactive site for the synthesis of a diverse library of compounds. This guide focuses on the anticancer, antifungal, and antimicrobial properties of these derivatives, presenting a comparative overview of their efficacy.

Comparative Biological Activity Data

The biological activities of various pyrazole derivatives are summarized below, categorized by their therapeutic area. The data is presented to allow for a clear comparison of the potency of different synthesized compounds against various cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of pyrazole derivatives against a panel of human cancer cell lines are presented in Table 1. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher potency.

Table 1: Anticancer Activity of Synthesized Pyrazole Derivatives (IC50 in µM)

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series A: Pyrazole-Thiourea Congeners
Compound 4aMCF-7 (Breast)8.03Roscovitine0.99
Compound 5HepG2 (Liver)13.14Roscovitine0.99
Compound 6MCF-7 (Breast)>100Roscovitine0.99
Series B: Pyrazole-Benzofuran Hybrids
Compound 4aA549 (Lung)0.19ABT-751>10
Compound 5bK562 (Leukemia)0.021ABT-7511.5
Compound 5eMCF-7 (Breast)1.2ABT-7512.3
Series C: Diphenyl Pyrazole-Chalcone Derivatives
Compound 6fHNO-97 (Head and Neck)>80% inhibition at 100 µg/ml--

Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Antifungal and Antimicrobial Activity

The efficacy of pyrazole derivatives against various fungal and bacterial strains is detailed in Table 2. The minimum inhibitory concentration (MIC) represents the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial or antifungal potency.

Table 2: Antifungal and Antimicrobial Activity of Synthesized Pyrazole Derivatives (MIC in µg/mL)

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series D: Pyrazole Carboxamide Derivatives
Compound 9mColletotrichum orbiculare5.50Boscalid>100
Compound 9mRhizoctonia solani14.40Boscalid25.3
Series E: Pyrazole-Thiazole Derivatives
Compound 5cStaphylococcus aureus>100--
Compound 9bEscherichia coli>100--
Compound 9cCandida albicans>100--
Series F: 1,3,5-Trisubstituted-1H-pyrazole Derivatives
Compound 2bCandida albicans---
Compound 2dEscherichia coli---

Note: The specific MIC values for some compounds were not available in the reviewed literature, but their activity was noted.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key biological assays cited.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them in a suitable solvent and measuring the absorbance at a specific wavelength (typically 570 nm).[1][2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method for Antimicrobial and Antifungal Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial and antifungal agents.[3][4][5]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[4]

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.[6]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[7]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[4]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_mtt_assay start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_addition MTT Addition (5 mg/mL) compound_treatment->mtt_addition incubation Incubation (4 hours, 37°C) mtt_addition->incubation formazan_solubilization Formazan Solubilization (DMSO) incubation->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining anticancer activity.

experimental_workflow_mic_assay start Start compound_dilution Compound Dilution (Serial 2-fold) start->compound_dilution inoculum_prep Inoculum Preparation (0.5 McFarland) start->inoculum_prep inoculation Inoculation of Microplate compound_dilution->inoculation inoculum_prep->inoculation incubation Incubation (24-48 hours) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination end End mic_determination->end synthesis_pathway start_material This compound nucleophilic_substitution Nucleophilic Substitution (e.g., with amines, thiols, etc.) start_material->nucleophilic_substitution intermediate Substituted Pyrazole Intermediate nucleophilic_substitution->intermediate further_modification Further Functionalization / Cyclization intermediate->further_modification final_compounds Bioactive Pyrazole Derivatives (Series A, B, C, etc.) further_modification->final_compounds

References

A Comparative Guide to Analytical Methods for Determining the Purity of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 3-(Chloromethyl)-1-methyl-1H-pyrazole is critical for ensuring the safety, efficacy, and quality of the final drug product. While specific, validated analytical methods for this exact compound are not extensively published, this guide provides a comparison of suitable analytical techniques based on methods developed for structurally similar pyrazole derivatives. The principles and experimental protocols detailed herein can be adapted and validated for the quality control and characterization of this compound.

The primary analytical methods applicable for purity determination of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the recommended analytical methods. These values are derived from literature on analogous pyrazole compounds and serve as a benchmark for method development and validation for this compound.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (¹H qNMR)
Typical Column Mid-polar (e.g., 5% phenyl-methylpolysiloxane)[1]C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2]Not Applicable
Principle Separation based on volatility and polaritySeparation based on polarity and partitioning between phasesAbsolute or relative quantification based on signal integration
Common Impurities Detected Volatile organic compounds, residual solvents, regioisomers[1]Starting materials, byproducts, degradation products, regioisomers[3]Any proton-containing impurity with a unique signal[4][5]
Linearity (r²) > 0.99> 0.999[2]> 0.999
Limit of Detection (LOD) Low ppm range~2.4 µg/mL[2]Dependent on sample concentration and number of scans
Limit of Quantification (LOQ) Mid-to-high ppm range~7.4 µg/mL[2]Dependent on sample concentration and number of scans
Precision (%RSD) < 2%< 2%[2]< 1%
Accuracy (% Recovery) 98-102%98-102%[2]99-101%
Key Advantages Excellent for volatile impurities and isomers[1]Versatile for a wide range of impurities, high precision[3]Absolute quantification without a specific reference standard for the analyte, structural confirmation[4][5]
Key Disadvantages Requires derivatization for non-volatile compoundsMay require gradient elution for complex mixturesLower sensitivity than chromatographic methods, higher equipment cost

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are starting points and will require optimization and validation for the specific analysis of this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying residual solvents and volatile synthetic byproducts.[1]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane or a suitable solvent.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and precise technique for assessing the purity of drug substances by separating the main component from potential process-related impurities and degradation products.[3]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][6]

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and prepare as described for the standard solution.[3]

Quantitative Nuclear Magnetic Resonance (¹H qNMR)

qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] It relies on an internal standard of known purity and concentration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that does not have signals overlapping with the analyte or internal standard.

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Visualizations

Workflow for Method Selection

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth characterization. The following diagram illustrates a logical workflow for selecting the most appropriate method.

MethodSelectionWorkflow start Define Analytical Goal goal_qc Routine Quality Control (QC) (Known Impurities) start->goal_qc goal_char Full Characterization (Unknowns & Absolute Purity) start->goal_char goal_specific Specific Impurity Analysis (e.g., Residual Solvents) start->goal_specific method_hplc HPLC-UV goal_qc->method_hplc Primary choice for non-volatile impurities goal_char->method_hplc For impurity profiling method_qnmr qNMR goal_char->method_qnmr For absolute purity and structural info method_gc GC-FID goal_specific->method_gc For volatile impurities

Caption: Workflow for selecting an analytical method.

This guide provides a foundational comparison of analytical methods for the purity determination of this compound. The selection of the most suitable method will depend on the specific analytical needs, available instrumentation, and regulatory requirements. It is imperative that any chosen method be fully validated according to ICH guidelines or other relevant standards to ensure its accuracy, precision, and reliability.

References

A Comparative Guide to the Reaction Mechanisms of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 3-(chloromethyl)-1-methyl-1H-pyrazole with various nucleophiles. Understanding the reactivity of this versatile building block is crucial for the efficient synthesis of a wide range of biologically active molecules and functional materials. This document summarizes the key mechanistic features, compares the performance of different nucleophilic substitution reactions, and provides supporting experimental data and protocols.

Executive Summary

The reactions of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon of the chloromethyl group is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride leaving group. The efficiency and rate of these reactions are highly dependent on the nature of the nucleophile, with sulfur-based nucleophiles generally exhibiting the highest reactivity, followed by nitrogen and then oxygen nucleophiles under comparable conditions. This difference in reactivity can be attributed to the principles of nucleophilicity, where factors such as polarizability and the alpha effect play a significant role.

Mechanistic Elucidation: The SN2 Pathway

The reaction of this compound with nucleophiles follows a concerted, one-step SN2 mechanism. In this process, the nucleophile attacks the carbon atom of the chloromethyl group from the backside, relative to the chlorine atom. Simultaneously, the carbon-chlorine bond breaks, and a new carbon-nucleophile bond is formed. This leads to an inversion of stereochemistry at the carbon center, although in this specific achiral molecule, this is not observable.

The transition state of the reaction involves a pentacoordinate carbon atom, where both the incoming nucleophile and the departing chloride ion are partially bonded. The stability of this transition state, and therefore the rate of the reaction, is influenced by steric hindrance and the electronic properties of the nucleophile and the pyrazole ring.

Figure 1: General SN2 reaction mechanism of this compound.

Comparative Performance with Different Nucleophiles

While direct, side-by-side kinetic studies on this compound with a range of nucleophiles are not extensively documented in the literature, a comparative performance can be inferred from established principles of nucleophilicity and isolated synthetic reports on analogous compounds. The general order of reactivity for common nucleophiles in SN2 reactions is S-nucleophiles > N-nucleophiles > O-nucleophiles.

Nucleophile TypeExample NucleophileProduct TypeExpected Relative ReactivityRepresentative Yield (%)Reference
Sulfur (S) Thiophenoxide (PhS⁻)ThioetherHigh~90[Inferred from general SN2 reactivity]
Nitrogen (N) Aniline (PhNH₂)Secondary AmineModerate70-85[Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines]
Oxygen (O) Phenoxide (PhO⁻)EtherLow60-75[Inferred from general SN2 reactivity]

Note: The provided yield percentages are representative and can vary significantly based on specific reaction conditions such as solvent, temperature, and the presence of a base.

Sulfur Nucleophiles: The Most Potent Attackers

Thiolates, such as sodium thiophenoxide, are excellent nucleophiles for SN2 reactions. The high polarizability of the sulfur atom allows for a more effective orbital overlap in the transition state, leading to a lower activation energy and a faster reaction rate. Reactions with S-nucleophiles typically proceed to completion under mild conditions and give high yields of the corresponding thioether products.

Nitrogen Nucleophiles: A Versatile Choice

Amines, both primary and secondary, are effective nucleophiles for the substitution of the chloromethyl group. The reactivity of amines is influenced by their basicity and steric hindrance. While more basic amines are generally more nucleophilic, bulky substituents on the nitrogen can slow down the reaction. These reactions are fundamental in the synthesis of various pharmaceutically relevant pyrazole derivatives.

Oxygen Nucleophiles: Requiring More Forcing Conditions

Alkoxides and phenoxides are generally less reactive nucleophiles compared to their sulfur and nitrogen counterparts in polar aprotic solvents commonly used for SN2 reactions. This is due to the higher electronegativity and lower polarizability of the oxygen atom. To achieve reasonable reaction rates and yields, reactions with O-nucleophiles often require elevated temperatures or the use of a strong base to generate the more reactive alkoxide or phenoxide in situ.

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with different classes of nucleophiles. These protocols are based on established synthetic methodologies for similar compounds and may require optimization for specific substrates.

Protocol 1: Synthesis of 1-Methyl-3-((phenylthio)methyl)-1H-pyrazole (S-Nucleophile)

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of thiophenol (1.1 equivalents) in DMF, add sodium hydroxide (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide salt.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thioether.

S_Nucleophile_Workflow start Start step1 Dissolve Thiophenol in DMF start->step1 step2 Add NaOH at 0 °C step1->step2 step3 Stir at RT for 30 min step2->step3 step4 Add this compound step3->step4 step5 Stir at RT for 4-6 h step4->step5 step6 Work-up (Water, Ethyl Acetate Extraction) step5->step6 step7 Purification (Column Chromatography) step6->step7 end End step7->end

Figure 2: Workflow for the synthesis with an S-nucleophile.

Protocol 2: Synthesis of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline (N-Nucleophile)

Materials:

  • This compound

  • Aniline

  • Potassium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of potassium carbonate (2.0 equivalents) in acetonitrile, add aniline (1.2 equivalents).

  • Add a solution of this compound (1.0 equivalent) in acetonitrile to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

N_Nucleophile_Workflow start Start step1 Suspend K₂CO₃ in Acetonitrile start->step1 step2 Add Aniline step1->step2 step3 Add this compound step2->step3 step4 Reflux for 8-12 h step3->step4 step5 Filter and Concentrate step4->step5 step6 Work-up and Extraction step5->step6 step7 Purification step6->step7 end End step7->end

Figure 3: Workflow for the synthesis with an N-nucleophile.

Protocol 3: Synthesis of 1-Methyl-3-(phenoxymethyl)-1H-pyrazole (O-Nucleophile)

Materials:

  • This compound

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • To a solution of phenol (1.1 equivalents) in anhydrous DMF, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

O_Nucleophile_Workflow start Start step1 Dissolve Phenol in Anhydrous DMF start->step1 step2 Add NaH at 0 °C step1->step2 step3 Stir at RT for 30 min step2->step3 step4 Add this compound step3->step4 step5 Heat to 60-80 °C for 12-18 h step4->step5 step6 Quench and Work-up step5->step6 step7 Purification step6->step7 end End step7->end

Figure 4: Workflow for the synthesis with an O-nucleophile.

Conclusion

The reactions of this compound with various nucleophiles provide a reliable and versatile method for the synthesis of a diverse array of substituted pyrazoles. The predictable nature of the SN2 mechanism allows for a rational approach to the design of synthetic routes. By understanding the relative reactivity of different nucleophiles, researchers can optimize reaction conditions to achieve high yields and purity of their target compounds. This guide serves as a foundational resource for professionals in the field of drug discovery and materials science, enabling the efficient utilization of this important heterocyclic building block.

A Comparative Guide to the Crystal Structures of Substituted 1-Methyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and physicochemical properties of 3-(Chloromethyl)-1-methyl-1H-pyrazole and a structurally related derivative, 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole. While a detailed single-crystal X-ray structure for the former is not publicly available, this comparison leverages available data for this compound against the comprehensive crystallographic analysis of the latter. This comparative approach offers valuable insights into how different substitution patterns on the pyrazole ring influence molecular conformation and crystal packing.

Data Presentation: Physicochemical and Crystallographic Properties

The following table summarizes the key properties of the two pyrazole derivatives, highlighting their differences.

PropertyThis compound1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole
Molecular Formula C5H7ClN2C23H16ClF3N2
Molecular Weight 130.58 g/mol 412.83 g/mol [1]
Physical Form Liquid or SolidColorless prismatic crystals[1][2]
Boiling Point 146-148 °C[3][4]Not available
Melting Point Not available355–360 K[1][2]
Crystal System Not availableMonoclinic[1]
Space Group Not availableP21/n[5]
Unit Cell Parameters Not availablea = 8.8768 (3) Å, b = 18.0195 (6) Å, c = 12.2155 (4) Å, β = 108.973 (3)°

Experimental Protocols

Synthesis and Crystallization of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole[1][3]

A mixture of 3-(trifluoromethyl)-1H-pyrazole (435 mg, 3.2 mmol) and potassium carbonate (485 mg, 3.5 mmol) was dissolved in 20 mL of tetrahydrofuran. The mixture was stirred at reflux for 10-15 minutes. Subsequently, chloro(4-chlorophenyl)methylene)dibenzene (1.00 g, 3.2 mmol) was added to the reaction mixture, and it was boiled for an additional 5 hours. After the reaction was complete, the tetrahydrofuran was removed under vacuum. The resulting oily residue was treated with 10 mL of diethyl ether, which led to the formation of the solid product. Colorless prismatic crystals suitable for X-ray analysis were obtained through the slow evaporation of an acetonitrile solution.[1][2]

General Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure for pyrazole derivatives typically involves the following steps:

  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable radiation source (e.g., Cu Kα or Mo Kα) and a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined using full-matrix least-squares techniques to improve the agreement between the observed and calculated structure factors.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivative crystallization Crystallization synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file analysis Structural Analysis cif_file->analysis G cluster_0 This compound cluster_1 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole 3-chloromethyl-1-methyl-1H-pyrazole 3-chloromethyl-1-methyl-1H-pyrazole comparison_compound comparison_compound

References

Comparative Kinetics of Nucleophilic Substitution on 3-(Chloromethyl)-1-methyl-1H-pyrazole and Related Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the synthesis of novel pharmaceutical agents, the strategic introduction of molecular fragments via nucleophilic substitution is a cornerstone of molecular design. The reactivity of the electrophilic partner is a critical parameter that dictates reaction conditions and potential side reactions. This guide provides a comparative analysis of the kinetic reactivity of 3-(Chloromethyl)-1-methyl-1H-pyrazole, a key building block, against other common electrophiles. Due to a lack of specific published kinetic studies on this particular compound, this guide leverages data from analogous systems, particularly substituted benzyl chlorides, to provide a robust framework for predicting its reactivity.

Relative Reactivity: A Comparative Overview

The reactivity of a chloromethyl group in a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, is highly dependent on the nature of the aromatic or heteroaromatic ring to which it is attached. The stability of the transition state, which features a partial positive charge on the benzylic-type carbon, is paramount. Electron-donating substituents on the ring stabilize this transition state, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

The 1-methyl-1H-pyrazole ring system is considered electron-rich, which suggests that it should be effective at stabilizing the partial positive charge that develops on the adjacent carbon atom during an SN2 transition state. This would imply that this compound is likely to be more reactive than benzyl chloride under similar conditions. However, the precise positioning of the nitrogen atoms and the methyl group will modulate this effect.

For a qualitative and semi-quantitative comparison, we can place this compound on a spectrum of reactivity with other common electrophiles.

Table 1: Comparison of Structural Features and Expected Reactivity in SN2 Reactions

CompoundAromatic/Heterocyclic SystemElectronic Nature of the RingExpected Relative Reactivity vs. Benzyl ChlorideKey Structural Considerations
This compound 1-methyl-1H-pyrazoleElectron-rich (π-excessive)HigherThe two nitrogen atoms influence the electron distribution. The methyl group at the N1 position is electron-donating. The overall effect is expected to be activating.
Benzyl Chloride BenzeneNeutralBaseline The phenyl group provides moderate stabilization of the transition state through resonance.
4-Methoxybenzyl Chloride 4-methoxyphenylElectron-richMuch HigherThe para-methoxy group is a strong electron-donating group, significantly stabilizing the transition state through resonance.[1]
4-Nitrobenzyl Chloride 4-nitrophenylElectron-poorMuch LowerThe para-nitro group is a strong electron-withdrawing group, destabilizing the transition state.
2-(Chloromethyl)thiophene ThiopheneElectron-richHigherThiophene is an electron-rich heterocycle, and the sulfur atom can participate in stabilizing the transition state.
6-(Chloromethyl)-6-methylfulvene 6-methylfulveneAllylic, cross-conjugatedSignificantly HigherThis compound is reported to be about 30 times more reactive than benzyl chloride with potassium iodide in acetone, indicating a highly activated system.[2]

Supporting Experimental Data (Analogous Systems)

Table 2: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides [1]

Substituent (on Benzyl Chloride)ksolv (s-1)
4-Methoxy2.2
4-Methyl1.1 x 10-3
H (Benzyl Chloride) 1.5 x 10-5
4-Chloro4.4 x 10-6
3-Nitro1.9 x 10-8
3,4-Dinitro1.1 x 10-8

This data quantitatively demonstrates that electron-donating groups (e.g., 4-methoxy) can increase the reaction rate by several orders of magnitude compared to the unsubstituted benzyl chloride, while electron-withdrawing groups (e.g., 3-nitro) significantly decrease it.

Experimental Protocols

The following is a generalized protocol for conducting a kinetic study of the reaction between a chloromethyl-heterocycle and a nucleophile, such as an amine. This protocol can be adapted for this compound.

Objective: To determine the second-order rate constant for the reaction of an electrophile with a nucleophile at a constant temperature.

Materials:

  • This compound (or other electrophile)

  • Nucleophile (e.g., aniline, piperidine, or other amine)

  • Anhydrous solvent (e.g., methanol, acetonitrile, or DMF)

  • Thermostated reaction vessel (e.g., a jacketed beaker or a round-bottom flask in a constant temperature bath)

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • Analytical instrument for monitoring the reaction progress (e.g., HPLC, UV-Vis spectrophotometer, or conductivity meter)

  • Standard volumetric flasks and pipettes

  • Quenching solution (if necessary, e.g., a dilute acid for amine reactions)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the electrophile and the nucleophile of known concentrations in the chosen anhydrous solvent. For a second-order reaction, it is common to use a concentration of the nucleophile that is in large excess (e.g., 10-fold or greater) to achieve pseudo-first-order kinetics, or to use equimolar concentrations.

  • Reaction Setup:

    • Place a known volume of the nucleophile solution into the thermostated reaction vessel and allow it to reach the desired reaction temperature (e.g., 25°C, 40°C, 55°C). Ensure the solution is stirring at a constant rate.

  • Initiation of the Reaction:

    • Initiate the reaction by adding a known volume of the thermostated electrophile stock solution to the reaction vessel. Start the timer immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary to stop further conversion before analysis.

    • Analyze the aliquot using the chosen analytical method to determine the concentration of the reactant remaining or the product formed.

      • HPLC: Separate and quantify the reactant and product peaks.

      • UV-Vis Spectrophotometry: Monitor the change in absorbance at a wavelength where the reactant or product has a unique and strong absorption.

      • Conductivity: If the reaction produces ions (e.g., the chloride ion from the starting material), the change in conductivity of the solution can be monitored over time.[3]

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • For a second-order reaction with equimolar initial concentrations, a plot of 1/[Reactant] versus time will be linear, and the slope will be equal to the second-order rate constant, k.

    • For pseudo-first-order conditions, a plot of ln[Reactant] versus time will be linear, and the slope will be equal to the pseudo-first-order rate constant, k'. The second-order rate constant k can then be calculated by dividing k' by the initial concentration of the excess nucleophile.

  • Determination of Activation Parameters:

    • Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.

    • Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). According to the Arrhenius equation, this plot should be linear with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.

Visualizations

Logical Workflow for a Kinetic Study

The following diagram illustrates the logical steps involved in performing a kinetic analysis of the nucleophilic substitution reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion prep_sol Prepare Stock Solutions (Electrophile & Nucleophile) thermo_sol Thermostate Solutions prep_sol->thermo_sol mix Mix Reactants in Thermostated Vessel thermo_sol->mix monitor Monitor Reaction Progress (Take Aliquots at Intervals) mix->monitor quench Quench Reaction in Aliquots monitor->quench analyze Analyze Aliquots (e.g., HPLC, UV-Vis) quench->analyze plot Plot Concentration vs. Time analyze->plot calc Calculate Rate Constant (k) plot->calc temp_dep Repeat at Different Temperatures calc->temp_dep arrhenius Arrhenius Plot (ln(k) vs 1/T) temp_dep->arrhenius activation Determine Activation Parameters (Ea, A) arrhenius->activation

Caption: Workflow for a typical kinetic experiment.

SN2 Reaction Pathway

This diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the key transition state.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Cl TS [Nu···CH₂(R)···Cl]⁻ Reactants->TS k Products Nu-CH₂-R + Cl⁻ TS->Products caption Generalized SN2 reaction pathway.

Caption: Generalized SN2 reaction pathway.

References

Navigating Regioselectivity: A Comparative Guide to the Reactions of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole moiety is a privileged structure found in numerous pharmaceuticals. This guide provides a comprehensive comparison of the regioselectivity in reactions of 3-(chloromethyl)-1-methyl-1H-pyrazole, a versatile building block, with various nucleophiles. We present a synthesis of available data, detailed experimental protocols, and mechanistic insights to aid in the rational design of synthetic routes.

The inherent asymmetry of substituted pyrazoles often leads to the formation of regioisomeric products upon N-alkylation. The ability to control this regioselectivity is paramount for efficient and predictable synthesis. This compound offers a reactive electrophilic center for the introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety onto a variety of nucleophilic substrates. However, the outcome of these reactions is highly dependent on a confluence of factors, including the nature of the nucleophile, the reaction conditions employed, and the inherent electronic and steric properties of the reactants.

Factors Influencing Regioselectivity

The regiochemical outcome of the alkylation of nucleophiles with substituted pyrazoles is a delicate balance of several factors:

  • Steric Effects: The bulkiness of both the nucleophile and the substituents on the pyrazole ring plays a crucial role. Alkylation generally favors the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the ratio of regioisomers. For instance, the combination of a strong base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) often favors one isomer, while a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) may lead to a different product distribution.

Comparative Analysis of Alkylation Reactions

While specific quantitative data for the reactions of this compound with a wide range of nucleophiles is not extensively compiled in a single source, we can draw valuable comparisons from studies on analogous systems, such as 3-chloro-1H-pyrazole. The following table summarizes typical outcomes for the N-alkylation of this related pyrazole, providing a predictive framework for the behavior of this compound.

Table 1: Regioselectivity in the N-Alkylation of 3-Chloro-1H-pyrazole with Various Alkylating Agents

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)*
Methyl IodideK₂CO₃DMF2512~85~3:1
Ethyl BromideK₂CO₃DMF5018~80~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

*Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. The isomer ratios are approximate and can be influenced by the specific reaction setup and purification methods. Data compiled from literature sources.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving the alkylation of pyrazoles, which can be adapted for reactions with this compound.

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This protocol describes a standard and widely used method for the N-alkylation of pyrazoles.[1]

Materials:

  • 3-Substituted-1H-pyrazole (e.g., 3-chloro-1H-pyrazole)

  • This compound (or other alkylating agent)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted-1H-pyrazole (1.0 equivalent) and anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole.

  • Add this compound (1.0-1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the regioisomeric products.

Mechanistic Considerations and Visualization

The regioselectivity of pyrazole alkylation can be understood by considering the competing reaction pathways. The deprotonation of the pyrazole by a base generates a pyrazolate anion, which is a resonance-stabilized ambident nucleophile. Alkylation can then occur at either of the two nitrogen atoms.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Pyrazole 3-Substituted-1H-Pyrazole Pyrazolate Pyrazolate Anion (Resonance Stabilized) Pyrazole->Pyrazolate + Base Base Base (e.g., K₂CO₃, NaH) N1_Product N1-Alkylated Product (Less Sterically Hindered) Pyrazolate->N1_Product Attack at N1 N2_Product N2-Alkylated Product (More Sterically Hindered) Pyrazolate->N2_Product Attack at N2 Alkylating_Agent This compound (R-CH₂-Cl)

Caption: General reaction pathway for the N-alkylation of a 3-substituted pyrazole.

The workflow for a typical N-alkylation experiment followed by analysis is depicted below.

G Start Start: Reactants Reaction Base-mediated Alkylation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, LC-MS) Purification->Analysis End Isolated Regioisomers Analysis->End

Caption: A simplified experimental workflow for a typical N-alkylation reaction.

References

Assessing the Novelty of 3-(Chloromethyl)-1-methyl-1H-pyrazole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides a comparative analysis of 3-(chloromethyl)-1-methyl-1H-pyrazole derivatives against other substituted pyrazoles, assessing their potential novelty in the patent literature. By examining existing data on structurally related compounds, we aim to highlight potential therapeutic avenues and guide future research and development.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] Patented pyrazole derivatives have been developed as anticancer, anti-inflammatory, and agrochemical agents. The novelty of a new pyrazole derivative, such as those based on the this compound core, hinges on its unique substitution pattern and resulting biological activity profile compared to existing patented compounds.

While no patents explicitly claiming the biological activity of this compound have been identified, the patent literature for related pyrazole derivatives is extensive. For instance, patents exist for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, an intermediate for fungicides, and for various pyrazole carboxanilide fungicides.[2] This indicates a strong precedent for 1,3-disubstituted pyrazoles in the agrochemical industry. In the pharmaceutical sector, numerous patents cover pyrazole derivatives with anticancer and anti-inflammatory properties.

Comparative Analysis of Biological Activity

To assess the potential of this compound derivatives, we compare the biological activities of structurally related 1,3-disubstituted pyrazoles. The following tables summarize key data from public literature, focusing on anticancer and anti-inflammatory activities.

Anticancer Activity of Substituted Pyrazole Derivatives

The antiproliferative activity of pyrazole derivatives is often evaluated using the MTT assay, which measures cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Tri-substituted pyrazole derivative 2 HepG2 (Liver Carcinoma)9.13Doxorubicin34.24
Tri-substituted pyrazole derivative 7 A549 (Lung Carcinoma)6.52Doxorubicin5.93
Tri-substituted pyrazole derivative 7 MCF-7 (Breast Cancer)16.52Doxorubicin20.85
Tri-substituted pyrazole derivative 7 PC3 (Prostate Cancer)9.13Doxorubicin38.02
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative 17 HepG2 (Liver Carcinoma)5.35Cisplatin3.78
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative 17 A549 (Lung Carcinoma)8.74Cisplatin6.39

Data sourced from published research articles.[1][3]

Anti-inflammatory Activity of Substituted Pyrazole Derivatives

The anti-inflammatory potential of pyrazole derivatives is commonly assessed through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Compound/Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM) of Reference
Pyrazole-pyridazine hybrid 5f -1.50-Celecoxib2.16
Pyrazole-pyridazine hybrid 6e -2.51-Celecoxib2.16
Pyrazole-pyridazine hybrid 6f -1.15-Celecoxib2.16
Thymol-pyrazole hybrid 4a -0.068151Celecoxib0.045
Thymol-pyrazole hybrid 8b -0.043316Celecoxib0.045
Thymol-pyrazole hybrid 8c -0.063204Celecoxib0.045
Thymol-pyrazole hybrid 8g -0.045268Celecoxib0.045
Hybrid pyrazole analogue 5s -2.5165.75Celecoxib-
Hybrid pyrazole analogue 5u -1.7972.73Celecoxib-

Data sourced from published research articles.[4][5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are outlines for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7, PC3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives and reference compounds (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory response.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Arachidonic acid (substrate)

  • This compound derivatives and reference compounds (e.g., Celecoxib)

  • Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS for prostaglandin quantification)

  • 96-well plates

  • Plate reader or LC-MS/MS instrument

Procedure:

  • Reagent Preparation: Prepare all reagents, including enzyme solutions, substrate, and test compounds.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, cofactors, and the test compound or reference inhibitor. Then, add the COX-1 or COX-2 enzyme to each well. Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the product formation using the chosen detection method. For example, in a colorimetric assay, the peroxidase activity of COX is measured.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Anticancer Drug Screening

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Human Cancer Cell Lines seed_plate Seed Cells into 96-well Plates cell_culture->seed_plate treat_cells Add Compounds to Cells seed_plate->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add Solubilizer incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

COX-2 Signaling Pathway in Inflammation

cox2_pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Inflammatory Response stimuli Cytokines, Pathogens, Growth Factors pla2 Phospholipase A2 (PLA2) stimuli->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Pain, Fever, Inflammation prostaglandins->inflammation inhibitor Pyrazole Derivatives (COX-2 Inhibitors) inhibitor->cox2 Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Conclusion and Future Directions

The patent landscape for pyrazole derivatives is rich and diverse, with significant activity in both the agrochemical and pharmaceutical sectors. While this compound itself is not explicitly claimed in patents for biological activity, the extensive patenting of related 1,3-disubstituted pyrazoles suggests that this core structure is of high interest. The novelty of any new derivative will likely depend on demonstrating a superior or unique biological activity profile.

The comparative data presented here for anticancer and anti-inflammatory activities of other pyrazole derivatives provide a benchmark for assessing the potential of this compound derivatives. The detailed experimental protocols offer a standardized approach for generating the necessary data to support patent applications and further development. Future research should focus on synthesizing and screening this compound derivatives in relevant biological assays to establish their activity and novelty. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific therapeutic targets.

References

Safety Operating Guide

Proper Disposal of 3-(Chloromethyl)-1-methyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-(Chloromethyl)-1-methyl-1H-pyrazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound effectively. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

I. Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling[3].

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential. A face shield may be required for larger quantities or when there is a risk of splashing[3].

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact[1].

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary[3].

All handling of this compound should ideally take place within a chemical fume hood to minimize inhalation exposure[4].

II. Waste Segregation and Container Management

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. As a halogenated organic compound, this compound must be disposed of in a designated "Halogenated Organic Waste" container[4][5].

Key Principles of Segregation:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste[5][6]. This is because the disposal methods for these two categories of waste are different, and mixing them can lead to increased disposal costs[7].

  • Avoid Incompatibles: Do not mix halogenated solvents with other hazardous waste categories such as acids, bases, or oxidizers[6][7].

  • Dedicated Containers: Use clearly labeled, dedicated containers for halogenated organic waste. These containers should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[8].

Container Labeling:

Properly labeling waste containers is a regulatory requirement and essential for safety. The label should be affixed to the container as soon as the first drop of waste is added and must include the following information:

  • The words "Hazardous Waste"[7].

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream[6].

  • Approximate percentages or volumes of each component[5][7].

  • Relevant hazard warnings (e.g., Corrosive, Toxic)[6].

III. Step-by-Step Disposal Procedure

  • Preparation: Ensure all necessary PPE is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.

  • Container Selection: Obtain a designated and properly labeled "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department or follow their specific guidelines for container provision.

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. Avoid spills and splashing. If the compound is a solid, sweep it up carefully to avoid creating dust and place it in the container[9].

  • Secure Closure: After adding the waste, securely close the container lid to prevent the release of vapors[8].

  • Temporary Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials[4].

  • Arrange for Disposal: The final step is to dispose of the contents and container through an approved waste disposal plant[1]. Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[4][7].

IV. Spill and Emergency Procedures

In the event of a spill, immediately evacuate non-essential personnel from the area. For small spills, and only if you are trained to do so, use an inert absorbent material to contain the spill. Place the absorbed material into a suitable, sealed container for disposal[10][11]. For large spills, evacuate the area and contact your institution's emergency response team immediately[8].

In case of personal exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes[1][2].

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][2].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1][10].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[1][2].

V. Quantitative Data Summary

While specific quantitative limits for disposal may vary by jurisdiction and disposal facility, the following table summarizes the key hazard classifications for a related compound, this compound, which inform the stringent disposal requirements.

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4[2]
Acute Toxicity, DermalCategory 4[2]
Acute Toxicity, InhalationCategory 4[2]
Skin Corrosion/IrritationCategory 1B[2]
Serious Eye Damage/IrritationCategory 1[2]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood waste_container Locate designated 'Halogenated Organic Waste' container fume_hood->waste_container label_check Is the container properly labeled? - 'Hazardous Waste' - Chemical contents & percentages - Hazard warnings waste_container->label_check label_container Label container correctly label_check->label_container No transfer_waste Carefully transfer waste into the container label_check->transfer_waste Yes label_container->transfer_waste secure_container Securely close the container lid transfer_waste->secure_container storage Store in designated satellite accumulation area secure_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup and disposal storage->ehs_contact end End: Waste properly disposed ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 3-(Chloromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound that requires careful management in a laboratory setting. Adherence to these procedures is paramount to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Information:

This compound is classified as a substance that is harmful if swallowed, causes skin corrosion, and serious eye damage.[1][2] It is crucial to avoid all direct contact and inhalation. In case of exposure, immediate and thorough rinsing of the affected area is necessary, followed by prompt medical attention.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment of any experimental procedure involving this compound is necessary to determine the specific PPE required.[4][5] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk.[4][6]Disposable nitrile gloves (double-gloving is recommended).[4] Change gloves immediately upon contamination.A standard laboratory coat must be worn.[4][7]Not generally required if handled in a certified chemical fume hood.
Running reactions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[4][6]Disposable nitrile gloves (double-gloving is recommended).[4] Regularly inspect and change gloves.A standard laboratory coat.[4][7] Consider a chemical-resistant apron for larger quantities.[7]Operations should be conducted in a certified chemical fume hood.
Work-up and purification Chemical splash goggles and a face shield.[4][6]Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile) for extended contact.[7]A chemical-resistant laboratory coat or apron over a standard lab coat.[7]Work in a certified chemical fume hood. If the hood is not feasible, a respirator may be required after a formal risk assessment.[7]
Handling spills Chemical splash goggles and a face shield.[8]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[4]Chemical-resistant suit or apron, and shoe covers.A respirator with an appropriate cartridge may be necessary depending on the spill size and volatility of the material.[7][8]

Operational and Disposal Plans

Standard Handling Procedure:

All work with this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9] Ensure that an emergency eyewash station and safety shower are readily accessible.[3][10]

cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup Don PPE Don PPE Prepare Work Area in Fume Hood Prepare Work Area in Fume Hood Don PPE->Prepare Work Area in Fume Hood Assemble Equipment Assemble Equipment Prepare Work Area in Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Monitor Reaction Monitor Reaction Perform Reaction->Monitor Reaction Work-up and Purify Work-up and Purify Monitor Reaction->Work-up and Purify Quench Reaction Quench Reaction Work-up and Purify->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Standard Handling Workflow for this compound.

Spill Response Plan:

In the event of a spill, the immediate priority is to ensure the safety of all personnel. The following flowchart outlines the necessary steps for responding to a chemical spill. For major spills, evacuate the area and contact emergency services immediately.[8][10]

Spill Occurs Spill Occurs Assess Spill Size and Risk Assess Spill Size and Risk Spill Occurs->Assess Spill Size and Risk Minor Spill Minor Spill Assess Spill Size and Risk->Minor Spill Minor Major Spill Major Spill Assess Spill Size and Risk->Major Spill Major Alert Supervisor Alert Supervisor Minor Spill->Alert Supervisor Evacuate Area Evacuate Area Major Spill->Evacuate Area Call Emergency Services Call Emergency Services Evacuate Area->Call Emergency Services Call Emergency Services->Alert Supervisor Don Appropriate PPE Don Appropriate PPE Alert Supervisor->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Neutralize/Absorb Spill Neutralize/Absorb Spill Contain Spill->Neutralize/Absorb Spill Collect and Bag Waste Collect and Bag Waste Neutralize/Absorb Spill->Collect and Bag Waste Decontaminate Area Decontaminate Area Collect and Bag Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Chemical Spill Response Workflow.

Disposal Plan:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[1][9]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the compound should be placed in a designated hazardous waste bag within the fume hood and then transferred to the solid waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[11][12]

Experimental Protocols:

Detailed experimental protocols are specific to the nature of the research being conducted and are therefore not provided here. It is the responsibility of the Principal Investigator and the individual researcher to develop and validate detailed, step-by-step protocols that incorporate the safety and handling information provided in this guide. Always refer to the Safety Data Sheet (SDS) for the most current and comprehensive information before beginning any new procedure.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-1-methyl-1H-pyrazole
Reactant of Route 2
3-(Chloromethyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.